molecular formula C11H13N3OS B1272886 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol CAS No. 669750-24-7

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1272886
CAS No.: 669750-24-7
M. Wt: 235.31 g/mol
InChI Key: OBQMSUPVWZLDOP-UHFFFAOYSA-N
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Description

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H13N3OS and its molecular weight is 235.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-methyl-3-(1-phenoxyethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-8(10-12-13-11(16)14(10)2)15-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQMSUPVWZLDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1C)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387947
Record name 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669750-24-7
Record name 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Abstract

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive, technically-grounded walkthrough for the synthesis and detailed spectroscopic characterization of a specific derivative, This compound . Directed at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the chosen methodologies. It includes detailed experimental protocols, a proposed reaction mechanism, and a full suite of predicted characterization data (FT-IR, ¹H-NMR, ¹³C-NMR, and MS) to serve as a self-validating framework for laboratory synthesis.

Synthetic Strategy and Retrosynthesis

The design of a synthetic pathway requires a logical deconstruction of the target molecule into readily available precursors. The target, this compound, is a disubstituted triazole. A robust and widely adopted method for constructing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ring system is the base-catalyzed intramolecular cyclization of a 1-acyl-4-substituted-thiosemicarbazide intermediate.[4][5][6] This intermediate serves as the key convergent point in our synthesis.

The retrosynthetic analysis is visualized below:

G target Target Molecule: this compound intermediate1 Key Intermediate: 1-(2-Phenoxypropanoyl)-4-methylthiosemicarbazide target->intermediate1 Base-catalyzed Cyclization precursor1 Precursor A: 2-Phenoxypropanohydrazide intermediate1->precursor1 Addition precursor2 Precursor B: Methyl isothiocyanate intermediate1->precursor2 Addition precursor3 Precursor C: 2-Phenoxypropanoic Acid precursor1->precursor3 Hydrazinolysis precursor4 Precursor D: Hydrazine Hydrate precursor1->precursor4 precursor5 Precursor E: Phenol precursor3->precursor5 Williamson Ether Synthesis precursor6 Precursor F: 2-Bromopropionic acid precursor3->precursor6

Caption: Retrosynthetic analysis of the target compound.

This analysis outlines a multi-step, convergent synthesis beginning from simple commercial starting materials. The key steps are:

  • Synthesis of 2-Phenoxypropanoic Acid: An initial Williamson ether synthesis to construct the phenoxyethyl side chain.

  • Formation of the Hydrazide: Conversion of the carboxylic acid to a hydrazide, which is a highly nucleophilic intermediate.

  • Thiosemicarbazide Construction: Reaction of the hydrazide with methyl isothiocyanate to build the acyclic precursor.

  • Triazole Ring Formation: Base-catalyzed dehydrative cyclization to yield the final heterocyclic product.

Synthesis of Precursors and the Final Compound

This section details the chemical transformations, explaining the rationale for the chosen reagents and conditions at each stage.

Overall Synthesis Workflow

The complete synthetic pathway from starting materials to the final, characterized product is outlined below.

G cluster_0 Precursor Synthesis cluster_1 Key Intermediate Formation cluster_2 Final Product Synthesis & Characterization start1 Phenol + 2-Bromopropionic acid acid 2-Phenoxypropanoic Acid start1->acid Step 1: Williamson Ether Synthesis hydrazide 2-Phenoxypropanohydrazide acid->hydrazide Step 2: Hydrazinolysis thiosemicarbazide 1-(2-Phenoxypropanoyl)-4-methylthiosemicarbazide hydrazide->thiosemicarbazide Step 3: Addition isothiocyanate Methyl Isothiocyanate isothiocyanate->thiosemicarbazide triazole Target: this compound thiosemicarbazide->triazole Step 4: Cyclization (NaOH) purified Purified Product triazole->purified Purification (Recrystallization) analysis Spectroscopic Analysis (IR, NMR, MS) purified->analysis

Caption: Proposed mechanism for base-catalyzed cyclization.

Characterization and Data Analysis

Structural elucidation and purity confirmation are achieved using a combination of spectroscopic techniques. The following sections detail the expected outcomes from each analysis.

Spectroscopic Data Summary

The predicted data provides a benchmark for experimental verification. The thiol (SH) form is generally favored in the solid state, but the thione (C=S) tautomer can exist, particularly in solution, which may lead to the observation of an N-H proton.

Technique Parameter Expected Observation Rationale
FT-IR Wavenumber (cm⁻¹)~2550-2600 (weak)S-H stretch of the thiol group. [7][8]
~1610-1630C=N stretch within the triazole ring. [9]
~1580 & ~1490C=C aromatic stretching from the phenyl ring.
~1240Asymmetric C-O-C (aryl ether) stretch.
~3050-3080Aromatic C-H stretch.
~2950-2990Aliphatic C-H stretch.
¹H-NMR Chemical Shift (δ, ppm)~13.0-14.0 (s, 1H)Thiol (S-H) proton, often broad. [6]
~7.25-7.40 (m, 2H)meta-Protons of the phenyl ring.
~6.90-7.00 (m, 3H)ortho- and para-Protons of the phenyl ring.
~4.80-5.00 (q, 1H)Methine (CH) proton of the ethyl side chain.
~3.40-3.50 (s, 3H)N-Methyl (N-CH₃) protons. [10]
~1.70-1.80 (d, 3H)Methyl (CH₃) protons of the ethyl side chain.
¹³C-NMR Chemical Shift (δ, ppm)~165-168C3 of the triazole ring (C-SH).
~150-153C5 of the triazole ring.
~157-159C1' of the phenyl ring (C-O).
~129-130meta-Carbons of the phenyl ring.
~121-123para-Carbon of the phenyl ring.
~115-117ortho-Carbons of the phenyl ring.
~75-78Methine (CH) carbon of the ethyl side chain.
~30-32N-Methyl (N-CH₃) carbon.
~18-20Methyl (CH₃) carbon of the ethyl side chain.
Mass Spec. m/z[M]⁺Molecular ion peak corresponding to C₁₁H₁₃N₃OS.
(EI-MS)[M - N₂]⁺Loss of a nitrogen molecule from the triazole ring. [11][12]
[M - CH₃CH(OPh)]⁺Cleavage of the phenoxyethyl side chain.
[PhO]⁺ (m/z 93)Phenoxy fragment.
[Ph]⁺ (m/z 77)Phenyl fragment.
Rationale for Spectroscopic Signatures
  • FT-IR: The presence of a weak but sharp band around 2550 cm⁻¹ is a strong indicator of the S-H group, confirming the thiol structure. The C=N and aromatic C=C stretches confirm the presence of the heterocyclic and phenyl rings, respectively.

  • ¹H-NMR: The chemical shifts are highly diagnostic. The downfield singlet for the SH proton, the distinct quartet and doublet for the ethyl side chain, the singlet for the N-methyl group, and the characteristic multiplets for the aromatic protons create a unique fingerprint for the molecule.

  • ¹³C-NMR: The number of signals (expecting 11 unique carbons) confirms the molecular symmetry. The chemical shifts of the two triazole carbons (C3 and C5) are key identifiers, with the carbon attached to the sulfur (C3) appearing further downfield.

  • Mass Spectrometry: Mass spectrometry is crucial for confirming the molecular weight and providing structural information through fragmentation analysis. The fragmentation of 1,2,4-triazoles can be complex but often involves cleavage of the ring or loss of substituents, providing valuable data for structural confirmation. [11][13]

Detailed Experimental Protocols

These protocols are provided as a guide and should be performed with appropriate safety precautions in a certified laboratory setting.

Protocol 4.1: Synthesis of 1-(2-Phenoxypropanoyl)-4-methylthiosemicarbazide (Intermediate)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-phenoxypropanohydrazide (0.05 mol) and absolute ethanol (100 mL).

  • Reagent Addition: Stir the mixture until the hydrazide dissolves completely. Slowly add methyl isothiocyanate (0.055 mol, 1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of ethyl acetate:hexane).

  • Work-up: After completion, cool the mixture to room temperature. The solid product will often precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pure thiosemicarbazide intermediate.

Protocol 4.2: Synthesis of this compound (Target Compound)
  • Setup: In a 250 mL round-bottom flask with a reflux condenser, dissolve the 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide (0.04 mol) in an 8% (w/v) aqueous sodium hydroxide solution (100 mL). [4]2. Reaction: Heat the resulting solution to reflux for 6-8 hours. The solution will typically become clear.

  • Work-up: Cool the reaction mixture in an ice bath. Carefully acidify the cold solution to a pH of approximately 5-6 using dilute hydrochloric acid. A white or off-white solid will precipitate.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove any inorganic salts.

  • Purification: Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture, to obtain the purified target compound. Dry the final product in a vacuum oven.

Protocol 4.3: Characterization Methods
  • Melting Point: Determine the melting point using a standard melting point apparatus. A sharp melting point is indicative of high purity.

  • FT-IR Spectroscopy: Record the spectrum using a KBr pellet or an ATR accessory.

  • NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Mass Spectrometry: Obtain the mass spectrum using an instrument capable of Electron Ionization (EI) or Electrospray Ionization (ESI) to confirm the molecular weight and analyze fragmentation patterns.

Conclusion

This guide outlines a reliable and well-precedented synthetic route for this compound. By providing a detailed explanation of the chemical principles, step-by-step protocols, and a comprehensive set of expected characterization data, this document serves as a complete resource for researchers. The methodologies described are robust and can be adapted for the synthesis of other analogous 1,2,4-triazole-3-thiol derivatives, facilitating further exploration of this important class of heterocyclic compounds in drug discovery and materials science.

References

  • Lugasi, A. (2017). New Synthetic Pathways for Thiocarbohydrazide and Salicylaldehyde Azine Compounds. ResearchGate. Available at: [Link]

  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. AB SCIEX. Available at: [Link]

  • Al-Soud, Y. A., et al. (n.d.). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. PubMed Central. Available at: [Link]

  • GIQIMO. (n.d.). Synthesis: cyclization of thiosemicarbazones. GIQIMO. Available at: [Link]

  • Varvaresou, A., et al. (2008). The Microwave-Assisted Dehydrative Cyclization of Thiosemicarbazides Forming Substituted 1,2,4-Triazoles. Taylor & Francis Online. Available at: [Link]

  • Say, J. L. (1990). Process for the production of thiocarbohydrazide. Google Patents.
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  • Black, P. J., et al. (1974). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Metwally, M. A. (n.d.). Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. Available at: [Link]

  • Abd El‐Azim, M. H. M., et al. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry. Available at: [Link]

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  • Al-Ghorbani, M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • Khan, I., et al. (n.d.). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. PubMed Central. Available at: [Link]

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  • Kumar, A. (2014). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [11][13][14]triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]

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  • Küçükgüzel, Ş. G., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]

  • Küçükgüzel, Ş. G., et al. (2001). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. Available at: [Link]

  • Mamedova, Y. V., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Cenfi, R., et al. (1981). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. Google Patents.
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  • Yessenamanova, M., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available at: [Link]

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  • Riaz, M., et al. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]

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  • Szychowski, K. A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. Available at: [Link]

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Sources

Spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR) of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive examination of the spectroscopic characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,2,4-triazole scaffold is a cornerstone in the development of a wide array of pharmacologically active agents.[1] The precise elucidation of its structure is paramount for ensuring purity, understanding structure-activity relationships, and meeting regulatory standards. This document offers a detailed walkthrough of Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) analysis. It is designed for researchers, scientists, and drug development professionals, providing not only procedural steps but also the underlying scientific rationale for each analytical choice and interpretation.

Molecular Structure and Tautomerism

Before delving into the spectroscopic data, it is crucial to understand the structural features of the target molecule, including its potential for tautomerism. The "-thiol" nomenclature suggests the presence of an S-H group. However, 1,2,4-triazole-3-thiol derivatives are well-known to exist in a dynamic equilibrium between the thiol and thione tautomeric forms.[2] The dominant form can be influenced by the solvent, temperature, and the nature of substituents. Spectroscopic analysis is a powerful tool for identifying the predominant tautomer in a given state.[3]

Caption: Molecular structure of the target compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle and Application

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each functional group vibrates at a characteristic frequency, making FT-IR an excellent tool for a rapid qualitative assessment of the molecule's composition. For our target compound, FT-IR is particularly crucial for probing the thiol-thione tautomerism by identifying either the S-H or N-H stretching vibrations.[2][4]

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Gently grind 1-2 mg of the synthesized compound with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent KBr pellet. The transparency is critical for minimizing light scattering.

  • Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Perform a background scan with an empty sample holder to subtract atmospheric CO₂ and H₂O absorptions.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for confirmation of functional groups.

Spectral Interpretation

The key to interpreting the FT-IR spectrum lies in identifying diagnostic peaks that confirm the presence of the main structural components and elucidate the tautomeric form.

Frequency Range (cm⁻¹) Vibration Type Structural Assignment Significance and Rationale
3100 - 3000C-H StretchAromatic (Phenoxy group)Confirms the presence of the phenyl ring.
3000 - 2850C-H StretchAliphatic (Methyl, Ethyl)Indicates the sp³ hybridized carbons of the substituents.[5]
~2650 - 2550S-H StretchThiol group (-SH)A weak but sharp band in this region is a definitive marker for the thiol tautomer .[2][4] Its absence suggests the thione form dominates.
~3200 - 3100N-H StretchTriazole N-HA broad band in this region would indicate the presence of the thione tautomer , where the proton resides on a ring nitrogen.[3][6]
1610 - 1580C=C StretchAromatic RingStrong absorptions confirming the phenyl group.
1560 - 1650C=N StretchTriazole RingCharacteristic stretching vibration of the triazole core.[2]
1250 - 1200C-O-C StretchAryl-Alkyl EtherAsymmetric stretching of the phenoxy ether linkage.
~1340 - 1250C=S StretchThione groupA strong band in this region is a key indicator for the thione tautomer .[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[7] It allows for the precise mapping of the carbon-hydrogen framework.

Experimental Protocol: Solution-State NMR
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds prevents the rapid exchange of labile protons (like -SH or -NH), allowing them to be observed in the ¹H NMR spectrum. Residual solvent peaks (¹H at ~2.50 ppm; ¹³C at ~39.5 ppm) serve as a secondary internal reference.[8]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as the primary internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A longer acquisition time is required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides four key pieces of information: chemical shift (electronic environment), integration (number of protons), multiplicity (neighboring protons), and coupling constants.

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Chemical Shift and Multiplicity
~13.5Broad Singlet1HSH (Thiol) or NH (Thione)A very downfield, exchangeable proton. The thiol proton (SH) may appear slightly more upfield than the thione (NH) proton, which is often observed in the 13-14 ppm range for triazole-thiones.[2][9]
7.40 - 6.90Multiplet5HAromatic (C₆H₅)Protons on the phenoxy ring. The ortho protons (closest to oxygen) will be the most deshielded.
~6.20Quartet (q)1HCH (Phenoxyethyl)This methine proton is deshielded by the adjacent oxygen and the triazole ring. It is split into a quartet by the three protons of the adjacent methyl group.
~3.60Singlet3HN-CH₃The methyl group attached to the N4 of the triazole ring. It appears as a singlet as there are no adjacent protons.
~1.80Doublet (d)3HCH-CH₃ (Phenoxyethyl)The methyl group of the ethyl substituent. It is split into a doublet by the single adjacent methine proton.
¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shift is highly diagnostic of the carbon's hybridization and electronic environment.

Predicted Shift (δ, ppm) Assignment Rationale for Chemical Shift
~168C3 (Triazole Ring)This is the most diagnostic signal. In the thione tautomer , this carbon is a C=S, which resonates at a very downfield position (>165 ppm).[2][3] In the thiol form, this C-S carbon would be significantly more upfield.
~158C-O (Aromatic)The ipso-carbon of the phenyl ring attached to the ether oxygen.
~152C5 (Triazole Ring)The carbon atom of the triazole ring bonded to the phenoxyethyl group.
130 - 120Aromatic CarbonsThe remaining carbons of the phenyl ring.
~75CH (Phenoxyethyl)The methine carbon, shifted downfield by the adjacent oxygen atom.
~32N-CH₃The carbon of the N-methyl group.
~20CH-CH₃ (Phenoxyethyl)The terminal methyl carbon of the ethyl group.

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation is never reliant on a single technique. It requires the logical integration of data from multiple spectroscopic methods.

workflow cluster_data Data Acquisition cluster_interp Data Interpretation & Correlation Sample Synthesized Compound FTIR FT-IR Spectroscopy Sample->FTIR H_NMR ¹H NMR Spectroscopy Sample->H_NMR C_NMR ¹³C NMR Spectroscopy Sample->C_NMR Interp_FTIR Identify Functional Groups (SH vs NH, C=S, C=O, etc.) FTIR->Interp_FTIR Interp_HNMR Map H Framework (Connectivity, Environment) H_NMR->Interp_HNMR Interp_CNMR Map C Skeleton (Unique Carbons, C=S) C_NMR->Interp_CNMR Correlate Correlate All Spectra Interp_FTIR->Correlate Interp_HNMR->Correlate Interp_CNMR->Correlate Structure Final Structure Elucidation & Tautomer Assignment Correlate->Structure caption Fig 2: Integrated workflow for spectroscopic analysis.

Caption: Integrated workflow for spectroscopic analysis.

By following this workflow, a scientist can systematically confirm the identity of this compound. The FT-IR provides the initial functional group overview, the ¹H NMR details the proton environments and their connectivity, and the ¹³C NMR confirms the carbon skeleton and, most critically, provides the definitive evidence for the thiol vs. thione tautomeric state via the chemical shift of the C3 carbon. The convergence of all three datasets provides a high-confidence structural assignment.

References

  • Kręglewska, K., et al. (2020). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules. Available at: [Link]

  • Prakash, O., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Synthetic Communications. Available at: [Link]

  • Krasavin, M., et al. (2020). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]

  • Szabó, Z., et al. (1992). 1H and 13C NMR study of novel fused 1,2,4‐triazole heterocycles. Magnetic Resonance in Chemistry. Available at: [Link]

  • Mohammed, S. A., et al. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. Available at: [Link]

  • Al-Juboori, A. M. (2018). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Available at: [Link]

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An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis, crystal structure, and molecular geometry of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, a novel heterocyclic compound with potential applications in medicinal chemistry. Due to the absence of direct experimental crystallographic data for this specific molecule in the current literature, this guide establishes a robust theoretical framework. This is achieved by detailing a plausible synthetic pathway and leveraging crystallographic and spectroscopic data from closely related 4,5-disubstituted-4H-1,2,4-triazole-3-thiol analogues. The guide further delves into a computational analysis, employing Density Functional Theory (DFT) to predict the molecular geometry, electronic properties, and molecular electrostatic potential (MEP), offering critical insights for drug design and development.

Introduction: The Significance of 1,2,4-Triazole-3-thiol Scaffolds

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities. These include antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The introduction of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring allows for fine-tuning of the molecule's steric, electronic, and lipophilic properties, which in turn can significantly influence its biological activity and pharmacokinetic profile. The target molecule of this guide, this compound, combines the established 1,2,4-triazole-3-thiol core with a flexible phenoxyethyl side chain, presenting a unique scaffold for potential therapeutic intervention. Understanding its three-dimensional structure and electronic landscape is paramount for elucidating its mechanism of action and for the rational design of new, more potent analogues.

Synthesis and Crystallization

The synthesis of this compound can be achieved through a well-established multi-step reaction sequence, commencing with the preparation of the key intermediate, 2-phenoxypropanoic hydrazide.

Synthesis of 2-phenoxypropanoic hydrazide

The synthesis of the hydrazide precursor can be accomplished starting from 2-phenoxypropanoic acid.

  • Step 1: Esterification of 2-phenoxypropanoic acid. 2-phenoxypropanoic acid is reacted with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid under reflux to yield methyl 2-phenoxypropanoate.

  • Step 2: Hydrazinolysis of the ester. The resulting methyl 2-phenoxypropanoate is then treated with hydrazine hydrate in a suitable solvent such as ethanol under reflux to produce 2-phenoxypropanoic hydrazide.

Synthesis of 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide

The prepared 2-phenoxypropanoic hydrazide is then reacted with methyl isothiocyanate in a solvent like ethanol or methanol. The reaction typically proceeds at room temperature or with gentle heating to afford 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide.

Cyclization to this compound

The final step involves the base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate. Refluxing 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, induces cyclization to yield the desired this compound. The product can then be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Synthesis_Workflow A 2-phenoxypropanoic acid B Methyl 2-phenoxypropanoate A->B  MeOH, H₂SO₄ (cat.) Reflux C 2-phenoxypropanoic hydrazide B->C  NH₂NH₂·H₂O EtOH, Reflux D 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide C->D  CH₃NCS EtOH E This compound D->E  NaOH (aq) Reflux

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized compound would be confirmed through a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic absorption bands confirming the presence of key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretching (triazole ring)3100-3000
C-H stretching (aromatic)3100-3000
C-H stretching (aliphatic)2980-2850
S-H stretching (thiol)2600-2550 (weak)
C=N stretching (triazole ring)1620-1580
C=C stretching (aromatic ring)1600-1450
C-O-C stretching (ether)1250-1050
C=S stretching (thione tautomer)1100-1050
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR: The proton NMR spectrum would provide detailed information about the chemical environment of the protons.

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
SH (thiol)13.0 - 14.0singlet (broad)
Aromatic-H (phenoxy)6.9 - 7.4multiplet
CH (ethyl)5.0 - 5.5quartet
N-CH₃ (methyl on triazole)3.5 - 3.8singlet
CH₃ (ethyl)1.6 - 1.9doublet

¹³C-NMR: The carbon NMR spectrum would confirm the carbon framework of the molecule.

CarbonExpected Chemical Shift (δ, ppm)
C=S (thione)165 - 175
C5 (triazole)150 - 155
C-O (phenoxy)155 - 160
Aromatic-C (phenoxy)115 - 130
C-O (ethyl)70 - 75
N-CH₃30 - 35
CH₃ (ethyl)15 - 20

Crystal Structure and Molecular Geometry: A Theoretical Perspective

In the absence of single-crystal X-ray diffraction data for the title compound, its crystal structure and molecular geometry can be inferred from closely related structures and computational modeling. A search of the Cambridge Structural Database (CSD) reveals crystal structures of 1,2,4-triazoles with phenoxymethyl side chains, which serve as excellent models.

Insights from Analogous Crystal Structures

The crystal structure of 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol provides valuable insights into the likely conformation of the phenoxyethyl side chain.[1] In this analogue, the phenoxy group is not coplanar with the triazole ring, adopting a twisted conformation. This is due to the steric hindrance and the flexibility of the ether linkage. It is highly probable that the 1-phenoxyethyl group in the title compound will also exhibit a non-planar arrangement relative to the triazole ring.

The triazole ring itself is expected to be essentially planar. The thiol group can exist in two tautomeric forms: the thiol (-SH) and the thione (=S) form. In the solid state, 1,2,4-triazole-3-thiols predominantly exist in the thione form, stabilized by intermolecular hydrogen bonding.

Predicted Bond Lengths and Angles

Based on DFT calculations and data from analogous crystal structures, the following key bond lengths and angles are predicted for this compound:

BondPredicted Length (Å)Bond AnglePredicted Angle (°)
C3-S11.67 - 1.69N2-C3-N4108 - 110
C3-N21.35 - 1.37C3-N4-C5105 - 107
C3-N41.38 - 1.40N4-C5-N1110 - 112
C5-N11.34 - 1.36C5-N1-N2103 - 105
C5-C61.48 - 1.50N1-N2-C3110 - 112
C8-O11.36 - 1.38C6-O1-C8118 - 120

Atom numbering corresponds to the IUPAC nomenclature for the core structure.

Computational Analysis: Unveiling the Electronic Landscape

To gain a deeper understanding of the molecular properties, Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory would be employed.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP for this compound is expected to show:

  • Negative Potential (Red/Yellow): Concentrated around the sulfur atom of the thione group and the nitrogen atoms of the triazole ring. These regions are susceptible to electrophilic attack and are likely to be involved in hydrogen bonding.

  • Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H proton of the triazole ring (in the thiol tautomer) and the C-H protons. These areas are prone to nucleophilic attack.

  • Neutral Potential (Green): Predominantly over the phenyl ring and the aliphatic portions of the molecule.

Caption: Conceptual representation of the Molecular Electrostatic Potential (MEP) map.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule.

  • HOMO: The HOMO is expected to be localized primarily on the electron-rich triazole-thione moiety, particularly on the sulfur and nitrogen atoms. This indicates that these are the most probable sites for electrophilic attack.

  • LUMO: The LUMO is likely to be distributed over the triazole ring and potentially extending to the phenoxy group.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Potential Applications in Drug Development

The structural and electronic features of this compound suggest several potential applications in drug development:

  • Enzyme Inhibition: The thione group and the nitrogen atoms of the triazole ring can act as hydrogen bond donors and acceptors, as well as metal coordinators, making the molecule a potential inhibitor for various enzymes.

  • Antimicrobial and Antifungal Agents: The 1,2,4-triazole scaffold is a well-known pharmacophore in many antimicrobial and antifungal drugs. The unique substitution pattern of the title compound may confer novel activity against resistant strains.

  • Scaffold for Further Derivatization: The thiol group is a versatile handle for further chemical modifications, allowing for the synthesis of a library of related compounds with potentially enhanced biological activities.

Conclusion

While experimental crystallographic data for this compound is not yet available, this in-depth technical guide provides a robust and scientifically grounded framework for understanding its synthesis, structure, and molecular properties. By leveraging data from analogous compounds and employing computational chemistry, we have elucidated a plausible three-dimensional structure and electronic landscape. These insights are critical for guiding future research, including the rational design of novel derivatives with enhanced therapeutic potential. The detailed synthetic protocol and predicted spectroscopic data will serve as a valuable resource for researchers aiming to synthesize and characterize this promising heterocyclic compound.

References

  • Abdel-Wahab, B. F., Mabied, A. F., Fettinger, J. C., & Farahat, A. A. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org. [Link]

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An In-Depth Technical Guide to the Thione-Thiol Tautomerism of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a cornerstone of modern organic and medicinal chemistry. Among the various classes of tautomerism, the thione-thiol equilibrium in heterocyclic systems is of paramount importance, significantly influencing the physicochemical properties, reactivity, and biological activity of a molecule. This technical guide provides a comprehensive exploration of the thione-thiol tautomerism in 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, a representative member of a class of compounds with significant pharmacological potential. We will delve into the structural nuances of the tautomers, present robust experimental protocols for their synthesis and characterization, and outline a multi-faceted analytical approach, integrating spectroscopic and computational methods, to elucidate the position of the tautomeric equilibrium. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate tautomeric equilibria in drug design and development.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism is a critical consideration in drug discovery and development as different tautomers of a drug molecule can exhibit distinct biological activities, receptor binding affinities, and metabolic stabilities.[1] The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] When functionalized with a thione group at the 3-position, these compounds can exist in two tautomeric forms: the thione form and the thiol form. The prevalence of one tautomer over the other is dictated by a subtle interplay of electronic effects of substituents, solvent polarity, temperature, and pH.[2][3] Understanding and controlling this equilibrium is therefore crucial for optimizing the pharmacological profile of 1,2,4-triazole-based drug candidates.

This guide focuses on this compound, a molecule featuring a chiral center and both alkyl and aryl ether functionalities. These substituents can exert significant electronic and steric influences on the tautomeric equilibrium, making it a compelling case study.

The Thione-Thiol Tautomeric Equilibrium

The tautomeric equilibrium of this compound involves the migration of a proton between the nitrogen atom at position 2 of the triazole ring and the exocyclic sulfur atom. This results in the interconversion between the thione and thiol forms.

Caption: Thione-thiol tautomerism in this compound.

It is generally observed that for 1,2,4-triazole-3-thiones, the thione form is the predominant species in both the solid state and in neutral solutions.[1] However, the presence of specific substituents and the nature of the solvent can shift this equilibrium.[2]

Synthesis and Characterization

A robust and reproducible synthetic route is fundamental to any investigation. The synthesis of this compound can be achieved through a multi-step process, beginning with the appropriate carboxylic acid derivative.

Synthetic Protocol

The proposed synthesis involves the conversion of 2-phenoxypropanoic acid to its corresponding hydrazide, followed by reaction with methyl isothiocyanate and subsequent cyclization.

SynthesisWorkflow start 2-Phenoxypropanoic Acid step1 Esterification (SOCl₂, CH₃OH) start->step1 product1 Methyl 2-phenoxypropanoate step1->product1 step2 Hydrazinolysis (NH₂NH₂·H₂O, EtOH, reflux) product1->step2 product2 2-Phenoxypropanehydrazide step2->product2 step3 Thiosemicarbazide Formation (CH₃NCS, EtOH, reflux) product2->step3 product3 1-(2-Phenoxypropanoyl)-4-methylthiosemicarbazide step3->product3 step4 Cyclization (aq. NaOH, reflux, then acidify) product3->step4 final_product This compound step4->final_product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Esterification: 2-Phenoxypropanoic acid is converted to its methyl ester by reaction with thionyl chloride followed by methanol.

  • Hydrazinolysis: The methyl ester is then refluxed with hydrazine hydrate in ethanol to yield 2-phenoxypropanehydrazide.[4]

  • Thiosemicarbazide Formation: The hydrazide is reacted with methyl isothiocyanate in refluxing ethanol to form the corresponding 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide.[4]

  • Cyclization: The thiosemicarbazide intermediate undergoes base-catalyzed cyclization upon refluxing with aqueous sodium hydroxide. Subsequent acidification of the reaction mixture with a mineral acid (e.g., HCl) precipitates the final product, this compound. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Investigating the Tautomeric Equilibrium: A Multi-pronged Approach

A combination of spectroscopic and computational techniques is essential for a thorough investigation of the thione-thiol tautomeric equilibrium.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[5][6][7][8] By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, the predominant tautomeric form can be identified.

Experimental Protocol:

  • Dissolve a sample of the synthesized compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the effect of solvent polarity on the equilibrium.

  • Acquire ¹H and ¹³C NMR spectra at a standard temperature (e.g., 25 °C).

  • For more detailed studies, variable temperature NMR experiments can be performed to investigate the thermodynamics of the tautomeric interconversion.

Expected Spectroscopic Signatures:

Tautomer¹H NMR¹³C NMR
Thione A broad singlet for the N-H proton in the range of 13-14 ppm.[1][9]A signal for the C=S carbon in the range of 167-170 ppm.[1][9]
Thiol A sharp singlet for the S-H proton in the range of 1.1-1.4 ppm.[1]Absence of a signal in the C=S region.

4.1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrations to distinguish between the thione and thiol tautomers are the C=S and S-H stretching frequencies.

Experimental Protocol:

  • Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

  • For solution-phase studies, use a suitable solvent that does not have strong absorption in the regions of interest.

Expected Spectroscopic Signatures:

TautomerCharacteristic IR Absorption Bands (cm⁻¹)
Thione C=S stretch typically observed between 1050-1250 cm⁻¹.[10][11]
Thiol S-H stretch, which is often weak, appears around 2550-2600 cm⁻¹.[11][12]

4.1.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study thione-thiol tautomerism, as the two forms often exhibit different absorption maxima due to differences in their electronic structures.[2][3]

Experimental Protocol:

  • Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, ethanol, water).

  • Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

Expected Observations:

The thione form, with its C=S chromophore, is expected to have a characteristic n→π* transition at a longer wavelength compared to the thiol form. The position of the absorption maxima can be influenced by the solvent.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state.[1][13] By determining the precise locations of all atoms, including hydrogen atoms, the connectivity and bonding within the molecule can be definitively established.

Experimental Protocol:

  • Grow suitable single crystals of the synthesized compound by slow evaporation of a saturated solution in an appropriate solvent.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure to determine bond lengths and angles.

Expected Outcome:

Based on literature precedents for similar 1,2,4-triazole-3-thiones, it is highly probable that the solid-state structure will confirm the predominance of the thione tautomer.[1][13]

Computational Chemistry

Quantum chemical calculations are an indispensable tool for complementing experimental findings and providing deeper insights into the relative stabilities of tautomers.[14][15][16][17]

Computational Protocol:

  • Model Building: Construct the 3D structures of both the thione and thiol tautomers of this compound.

  • Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations for both tautomers in the gas phase and in various solvents (using a continuum solvation model like PCM) at a suitable level of theory, such as B3LYP/6-31G(d,p).[14]

  • Energy Calculations: Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the tautomers to predict their relative stabilities.

  • Transition State Search: To understand the kinetics of interconversion, a transition state search for the proton transfer reaction can be performed.

ComputationalWorkflow start Build Thione and Thiol Structures step1 Geometry Optimization & Frequency Calculations (e.g., B3LYP/6-31G(d,p)) start->step1 step2 Solvation Modeling (e.g., PCM) step1->step2 step4 Transition State Search (optional) step1->step4 step3 Calculate Relative Energies (ΔE, ΔH, ΔG) step2->step3 result Predict Tautomer Stability & Interconversion Barrier step3->result step4->result

Caption: A typical computational workflow for studying tautomerism.

Expected Computational Results:

ParameterPredicted Outcome
Relative Energy In the gas phase and in non-polar solvents, the thione tautomer is expected to be more stable than the thiol tautomer.[14][16]
Solvent Effects Polar protic solvents may offer some stabilization to the thiol form through hydrogen bonding, but the thione form is still likely to predominate.
Vibrational Frequencies Calculated IR frequencies can be compared with experimental data to aid in the assignment of vibrational modes.[14]

Conclusion

The thione-thiol tautomerism of this compound represents a fascinating and medicinally relevant area of study. A comprehensive understanding of this equilibrium requires a synergistic approach that combines organic synthesis, advanced spectroscopic techniques, and theoretical calculations. The methodologies outlined in this guide provide a robust framework for elucidating the predominant tautomeric form and for investigating the factors that govern the position of the equilibrium. Such knowledge is invaluable for the rational design of novel 1,2,4-triazole-based therapeutic agents with optimized efficacy and pharmacokinetic properties. The insights gained from these studies can be extrapolated to other heterocyclic systems, contributing to the broader field of drug discovery and development.

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An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of the novel heterocyclic compound, 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. As a member of the 1,2,4-triazole class, this molecule holds significant potential in medicinal chemistry, a field where triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] Given the nascent stage of research into this specific derivative, this document serves as a foundational resource, outlining established methodologies for its synthesis and the determination of its key physicochemical parameters. The protocols detailed herein are designed to ensure scientific integrity and provide a robust starting point for further investigation and drug development endeavors.

Introduction and Rationale

The 1,2,4-triazole scaffold is a cornerstone in the development of numerous therapeutic agents.[2] The incorporation of a thiol group at the 3-position, a methyl group at the 4-position, and a 1-phenoxyethyl substituent at the 5-position is anticipated to confer unique electronic and steric properties, thereby influencing its biological activity and pharmacokinetic profile. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, optimizing formulation strategies, and meeting regulatory requirements. This guide provides the necessary theoretical and practical framework for such an investigation.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a well-established multi-step reaction sequence. This proposed pathway involves the initial formation of a substituted thiosemicarbazide, followed by its base-catalyzed intramolecular cyclization.[1][3][4]

Synthesis_Pathway A 2-Phenoxypropanoyl hydrazide C 1-(2-Phenoxypropanoyl)-4-methylthiosemicarbazide A->C Reaction B Methyl isothiocyanate B->C Reaction D This compound C->D Cyclization (e.g., NaOH, reflux)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Synthesis of 1-(2-Phenoxypropanoyl)-4-methylthiosemicarbazide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenoxypropanoyl hydrazide in a suitable solvent such as ethanol.

  • Addition of Reagent: To this solution, add an equimolar amount of methyl isothiocyanate.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: The synthesized 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide is suspended in an aqueous solution of a base, such as sodium hydroxide (e.g., 2M NaOH), in a round-bottom flask fitted with a reflux condenser.[3]

  • Cyclization: The mixture is heated under reflux for a specified period, during which the cyclization to the triazole ring occurs. The progress of the reaction can be monitored by TLC.

  • Acidification and Precipitation: After completion, the reaction mixture is cooled to room temperature and then acidified with a dilute acid (e.g., hydrochloric acid) to a neutral or slightly acidic pH. This protonates the thiol group, leading to the precipitation of the product.

  • Isolation and Purification: The precipitate is collected by filtration, washed thoroughly with water to remove any inorganic salts, and then dried. Recrystallization from a suitable solvent like ethanol can be performed to obtain the pure compound.

Physicochemical Characterization

A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and key physicochemical properties that govern its behavior.

Summary of Key Physicochemical Parameters
PropertyDescriptionImportance in Drug Development
Melting Point (°C) The temperature at which the solid-liquid phase transition occurs.A sharp melting point is an indicator of purity.
pKa The acid dissociation constant, indicating the strength of the thiol proton.Influences ionization state at physiological pH, affecting solubility and membrane permeability.
LogP The logarithm of the partition coefficient between octanol and water.A measure of lipophilicity, which impacts absorption, distribution, metabolism, and excretion (ADME).[5]
Aqueous Solubility The maximum concentration of the compound that can dissolve in water.Crucial for bioavailability and formulation of parenteral dosage forms.
Chemical Stability The susceptibility of the compound to degradation under various stress conditions.Determines shelf-life and appropriate storage conditions.
Spectroscopic and Chromatographic Analysis

A validated HPLC method is crucial for determining the purity of the synthesized compound and for quantifying it in various experimental settings.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Dissolve sample in mobile phase B Filter through 0.45 µm syringe filter A->B C Inject sample into HPLC system D Separation on a C18 column C->D E UV Detection D->E F Integrate peak area E->F G Determine purity (%) F->G

Caption: General workflow for HPLC purity analysis.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer), with the composition determined through method development to achieve optimal separation.[6][7]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectroscopy, likely corresponding to the λmax of the compound.

  • Injection Volume: 10-20 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.

  • Expected Characteristic Peaks:

    • S-H stretch: A weak band around 2550-2600 cm⁻¹.[4]

    • N-H stretch (in thione tautomer): A broad band in the region of 3100-3400 cm⁻¹.

    • C=N stretch: A medium to strong band around 1600-1650 cm⁻¹.[8]

    • C-S stretch: Bands in the fingerprint region.

    • Aromatic C-H and C=C stretches: Corresponding to the phenoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the detailed molecular structure.

  • Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

    • SH proton: A broad singlet, typically downfield.

    • Triazole C-H proton: A singlet.

    • Phenoxyethyl protons: Signals corresponding to the CH and CH₃ groups.

    • N-CH₃ protons: A singlet around 3-4 ppm.

    • Aromatic protons: Multiplets in the aromatic region (around 7-8 ppm).[9]

  • Expected ¹³C NMR Chemical Shifts:

    • C=S (thione form) or C-S (thiol form): A characteristic downfield signal.

    • Triazole ring carbons: Signals in the heterocyclic region.

    • Phenoxyethyl carbons: Signals corresponding to the aliphatic and aromatic carbons.

    • N-CH₃ carbon: A signal in the aliphatic region.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine the wavelength of maximum absorbance (λmax) for HPLC detection. The thione and thiol tautomers of triazoles can exhibit different absorption maxima.[10]

Determination of Key Physicochemical Properties

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

  • Observation: The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted is recorded. A narrow melting range (typically 1-2 °C) is indicative of a pure compound.

Acid Dissociation Constant (pKa)

The pKa of the thiol group is a critical parameter that dictates the ionization state of the molecule at a given pH.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., ethanol-water).[11]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Lipophilicity (LogP)

LogP is a measure of a compound's lipophilicity and is a key determinant of its ADME properties.

Experimental Protocol: Shake-Flask Method

  • System Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed thoroughly in a separatory funnel and allowed to equilibrate.

  • Concentration Measurement: The concentration of the compound in both the n-octanol and aqueous phases is determined using a validated analytical method, such as HPLC-UV.[12]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[5]

Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and formulation.

Experimental Protocol: Shake-Flask Method

  • Equilibration: An excess amount of the solid compound is added to a known volume of water or a relevant buffer in a sealed container.

  • Shaking: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Sample Preparation: The suspension is filtered to remove the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC-UV.

Chemical Stability

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation Study

The compound is subjected to various stress conditions as per ICH guidelines:[13]

  • Acidic Hydrolysis: The compound is dissolved in a dilute acid (e.g., 0.1 M HCl) and heated.

  • Basic Hydrolysis: The compound is dissolved in a dilute base (e.g., 0.1 M NaOH) and heated.

  • Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: The solid compound is heated in an oven.

  • Photodegradation: The compound (in solid or solution form) is exposed to UV and visible light.

Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect any degradation products.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and physicochemical characterization of this compound. By following the detailed protocols outlined herein, researchers can obtain reliable and reproducible data that will be invaluable for advancing the study of this promising compound in the fields of medicinal chemistry and drug development. The methodologies described are grounded in established scientific principles and are designed to ensure a high degree of confidence in the generated results.

References

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A Technical Guide to the Preliminary Biological Screening of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document outlines a comprehensive, technically grounded strategy for the preliminary biological evaluation of the novel chemical entity, 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole-3-thiol scaffold is a well-established pharmacophore known to impart a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] This guide provides a rationale for assay selection based on the structural attributes of the target molecule and details robust, validated protocols for a first-tier screening cascade. Methodologies for antimicrobial susceptibility testing and in vitro cytotoxicity evaluation are presented, supported by data interpretation frameworks and insights into the potential mechanisms of action. The proposed workflow is designed to efficiently generate foundational data, enabling a confident " go/no-go " decision for advancing this compound in the drug discovery pipeline.

Introduction and Rationale

The 1,2,4-triazole ring system is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[2] Derivatives incorporating a 3-thiol group, in particular, have garnered significant attention for their diverse pharmacological profiles.[4] The established biological activities associated with this scaffold are extensive, with prominent examples in antifungal agents like Fluconazole and Itraconazole, which revolutionized the treatment of systemic mycoses.[1][2]

The rationale for screening this compound is twofold:

  • The Core Scaffold: The 4H-1,2,4-triazole-3-thiol core is strongly associated with potent bioactivity. Its nitrogen atoms are key to coordinating with metallic ions in enzyme active sites, a primary mechanism for its antifungal effects.[1][5]

  • Novel Substitution: The N4-methyl and C5-(1-phenoxyethyl) substituents offer unique steric and electronic properties that may modulate activity, selectivity, and pharmacokinetic profiles compared to existing analogues.

This guide proposes a targeted, three-pronged preliminary screening approach to efficiently probe the most probable biological activities of this novel compound: antifungal, antibacterial, and cytotoxic.

Proposed Screening Cascade and Workflow

A logical, tiered approach is essential for the cost-effective evaluation of a new chemical entity. The proposed workflow prioritizes high-throughput, in vitro assays to establish a foundational activity profile.

Screening_Workflow cluster_0 Phase 1: Compound Acquisition & QC cluster_1 Phase 2: Tier 1 In Vitro Screening cluster_2 Phase 3: Data Analysis & Decision Compound Test Compound 4-methyl-5-(1-phenoxyethyl) -4H-1,2,4-triazole-3-thiol QC Purity & Structural Verification (NMR, MS, HPLC) Compound->QC Screening_Node Primary Biological Screening QC->Screening_Node Antifungal Antifungal Susceptibility (MIC Assay) Screening_Node->Antifungal Antibacterial Antibacterial Susceptibility (MIC Assay) Screening_Node->Antibacterial Cytotoxicity Cytotoxicity Screening (MTT Assay) Screening_Node->Cytotoxicity Data_Analysis Data Analysis (Calculate MIC & IC50 Values) Antifungal->Data_Analysis Antibacterial->Data_Analysis Cytotoxicity->Data_Analysis Decision Go / No-Go Decision Is activity potent and selective? Data_Analysis->Decision

Caption: Proposed experimental workflow for the preliminary biological screening of the title compound.

Detailed Methodologies and Experimental Protocols

Antimicrobial Susceptibility Testing

The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[6][7] The broth microdilution method is a standardized and quantitative technique for this purpose.[8][9]

Protocol 3.1.1: Broth Microdilution MIC Assay

  • Preparation of Test Compound:

    • Prepare a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is used for its ability to dissolve a wide range of organic compounds while having minimal intrinsic antimicrobial activity at the final concentrations used.

  • Microorganism Strains:

    • Bacteria: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[10][11]

    • Fungi: Candida albicans (yeast) and Aspergillus niger (mold).[12]

    • Causality: These organisms represent major classes of human pathogens and are standard for initial screening panels.[13]

  • Assay Procedure:

    • Dispense 100 µL of appropriate sterile broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi) into all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a concentration gradient.

    • Prepare a standardized microbial inoculum to a final concentration of 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

    • Inoculate each well with 10 µL of the prepared microbial suspension.

    • Include a positive control (microbes in broth, no compound) and a negative control (broth only). A standard drug (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel for validation.

    • Incubate plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).[7][14]

  • Result Determination:

    • The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

In Vitro Cytotoxicity Screening

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[15][16] It measures the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[17][18]

Protocol 3.2.1: MTT Cytotoxicity Assay

  • Cell Line and Culture:

    • Use a human cancer cell line such as MDA-MB-231 (breast cancer) or A-549 (lung cancer).[19]

    • Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere for 24 hours.[15]

    • Causality: This initial incubation allows cells to recover from trypsinization and enter an exponential growth phase, ensuring assay sensitivity.

    • Prepare serial dilutions of the test compound in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[20]

    • Causality: During this time, only viable cells with active mitochondria can reduce the MTT to formazan, forming visible purple crystals.

    • Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15][20]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[17]

    • Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

Data Presentation and Interpretation

Quantitative data from the preliminary screens should be summarized in clear, concise tables for comparative analysis.

Table 1: Hypothetical Antimicrobial Activity (MIC)

Microorganism Compound MIC (µg/mL) Control Drug MIC (µg/mL)
S. aureus 16 Ciprofloxacin: 1
E. coli >128 Ciprofloxacin: 0.5
C. albicans 8 Fluconazole: 2

| A. niger | 32 | Fluconazole: 16 |

Table 2: Hypothetical Cytotoxic Activity (IC₅₀)

Cell Line Compound IC₅₀ (µM) Control Drug IC₅₀ (µM)

| MDA-MB-231 | 25.5 | Doxorubicin: 1.2 |

  • Interpretation: A low MIC value indicates high antimicrobial potency. An IC₅₀ value in the low micromolar range suggests significant cytotoxic potential. The key is to look for selective activity. For example, a compound with a low MIC against fungi but a high IC₅₀ against human cells would be a promising antifungal candidate with a potentially favorable therapeutic window.

Postulated Mechanisms of Action

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for most antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[1][21] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[5][21] The depletion of ergosterol and accumulation of toxic sterol precursors disrupts membrane integrity and function, leading to fungal cell death.[5][22]

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_enzyme cluster_drug cluster_result Lanosterol Lanosterol Ergosterol Ergosterol (Essential for Membrane Integrity) Lanosterol->Ergosterol Multiple Steps CYP51 Fungal Cytochrome P450 14α-demethylase (CYP51) Lanosterol->CYP51 Disruption Membrane Disruption & Fungal Cell Death CYP51->Ergosterol CYP51->Disruption Inhibition leads to Triazole Triazole Compound Triazole->CYP51 Inhibition

Caption: Postulated mechanism of action for triazole antifungals via inhibition of CYP51.

Cytotoxicity: Induction of Apoptosis

While more speculative without further data, many novel heterocyclic compounds exert their anticancer effects by inducing programmed cell death, or apoptosis.[23][24] This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A common mechanism involves the compound inducing mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of caspases (e.g., caspase-3/7), which are the executioners of apoptosis.[23]

Conclusion and Future Directions

The proposed screening cascade provides a robust and efficient framework for establishing the primary biological activity profile of this compound. Positive results, such as potent and selective antimicrobial or cytotoxic activity, would warrant progression to secondary screening.

Future work could include:

  • Screening against a broader panel of resistant microbial strains or diverse cancer cell lines.

  • Secondary assays to confirm the mechanism of action (e.g., ergosterol quantification assays or caspase activation assays).

  • In vivo efficacy and toxicity studies in appropriate animal models.

  • Synthesis of analogues to establish a Structure-Activity Relationship (SAR) and optimize for potency and selectivity.

This structured approach ensures that resources are directed toward a compound with a scientifically validated potential to become a lead candidate in drug development.

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  • Al-Azawi, F. I. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Retrieved from [Link]

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An In-Depth Technical Guide to Investigating the Antimicrobial Potential of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 1,2,4-triazole scaffold, a five-membered heterocyclic ring with three nitrogen atoms, is a well-established pharmacophore in numerous clinically successful drugs, particularly antifungal agents.[1][2] This technical guide provides a comprehensive framework for the synthesis, characterization, and in-depth evaluation of the antimicrobial potential of a novel derivative, 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to investigating this promising compound. We will delve into the rationale behind the molecular design, propose a detailed synthetic pathway, and outline a complete antimicrobial screening cascade, from initial susceptibility testing to preliminary mechanism of action studies.

Introduction: The Rationale for Investigating this compound

The 1,2,4-triazole nucleus is a cornerstone in the development of antimicrobial agents.[1][2] Triazole-based drugs, such as fluconazole and itraconazole, have revolutionized the treatment of systemic fungal infections.[3] Their primary mechanism of action involves the inhibition of fungal cytochrome P450-dependent enzymes, specifically lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] The disruption of ergosterol synthesis leads to a cascade of detrimental effects on the fungal cell, ultimately inhibiting its growth and proliferation.

The incorporation of a thiol group at the 3-position of the triazole ring and various substituents at the 4- and 5-positions has been shown to modulate the antimicrobial spectrum and potency of these compounds.[4][5][6] The proposed structure, this compound, combines several features of interest:

  • The 1,2,4-triazole-3-thiol core: This scaffold is a known bioactive entity with demonstrated antibacterial and antifungal properties.[4][5][6]

  • The 4-methyl group: A small alkyl substituent at this position can influence the compound's solubility and interaction with target enzymes.

  • The 5-(1-phenoxyethyl) moiety: This bulky, lipophilic group may enhance the compound's ability to penetrate microbial cell membranes and could contribute to specific interactions with target proteins. The presence of a phenoxy group is a common feature in some classes of antimicrobial compounds.

This guide will outline a prospective investigation into this specific molecule, providing a robust experimental blueprint for its synthesis and antimicrobial evaluation.

Proposed Synthesis and Characterization

The synthesis of this compound can be approached through a well-established multi-step synthetic route, analogous to methods reported for similar triazole derivatives.[7][8][9]

Synthetic Pathway

The proposed synthetic pathway is a two-step process starting from 2-phenoxypropanoic acid.

Synthesis_Pathway A 2-Phenoxypropanoic Acid B 2-Phenoxypropanoyl Hydrazide A->B Hydrazine Hydrate, Ethanol, Reflux C 1-(2-Phenoxypropanoyl)-4-methylthiosemicarbazide B->C Methyl Isothiocyanate, Ethanol, Reflux D This compound C->D NaOH (aq), Reflux

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Phenoxypropanoyl Hydrazide

  • To a solution of 2-phenoxypropanoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Reflux the reaction mixture for 8-10 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product, 2-phenoxypropanoyl hydrazide, is filtered, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 1-(2-Phenoxypropanoyl)-4-methylthiosemicarbazide

  • Dissolve the synthesized 2-phenoxypropanoyl hydrazide (1 equivalent) in ethanol.

  • Add methyl isothiocyanate (1.1 equivalents) to the solution.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The resulting solid, 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide, is collected by filtration, washed with ether, and dried.

Step 3: Cyclization to this compound

  • Suspend the 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2N).

  • Reflux the mixture for 4-6 hours.

  • After cooling, the reaction mixture is acidified with dilute hydrochloric acid to a pH of 5-6.

  • The precipitated product, this compound, is filtered, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to afford the pure compound.[7][8]

Physicochemical and Spectroscopic Characterization

The structure of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques:

  • Melting Point: To determine the purity of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as N-H, C=N, C=S, and C-O-C stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the complete proton and carbon framework of the molecule, confirming the connectivity of all atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and analyze its fragmentation pattern.

  • Elemental Analysis (CHN): To confirm the empirical formula of the synthesized compound.

In-Vitro Antimicrobial Potential Evaluation

A systematic approach is crucial for evaluating the antimicrobial activity of the newly synthesized compound. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) should be followed to ensure reproducibility and comparability of the results.

Test Microorganisms

A representative panel of clinically relevant microorganisms should be used for the initial screening, including:

  • Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (Yeasts): Candida albicans (e.g., ATCC 10231), Candida glabrata (e.g., ATCC 90030)

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and quantitative technique for MIC determination.

Protocol: Broth Microdilution for MIC Determination

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of each test microorganism (adjusted to a 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include positive controls (microorganisms in broth without the test compound) and negative controls (broth only). A standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included as a reference.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol: MBC/MFC Determination

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spot-inoculate the aliquots onto a fresh agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as for the MIC assay.

  • The MBC/MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count.

Antimicrobial_Screening_Workflow Start Synthesized Compound MIC Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Start->MIC MBC_MFC Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC->MBC_MFC Mechanism Preliminary Mechanism of Action Studies MBC_MFC->Mechanism If promising activity is observed

Caption: A streamlined workflow for the in-vitro antimicrobial evaluation of the target compound.

Preliminary Mechanism of Action Studies

Should this compound exhibit significant antimicrobial activity, preliminary studies to elucidate its mechanism of action would be warranted.

Ergosterol Biosynthesis Inhibition Assay (for Antifungal Activity)

Given the triazole core, a primary hypothesis for antifungal activity is the inhibition of ergosterol biosynthesis. This can be investigated using a sterol quantitation assay.

Protocol: Sterol Analysis

  • Grow the target fungal cells in the presence and absence of the test compound at sub-MIC concentrations.

  • Harvest the fungal cells and extract the non-saponifiable lipids.

  • Analyze the sterol composition of the extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

  • A decrease in the ergosterol peak and a concomitant accumulation of precursor sterols (e.g., lanosterol) in the treated cells compared to the untreated control would suggest inhibition of the ergosterol biosynthesis pathway.

Data Presentation and Interpretation

All quantitative data from the antimicrobial assays should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical MIC and MBC/MFC Data for this compound

Test MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus
Bacillus subtilis
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
Candida glabrata
Reference Compound 1
Reference Compound 2

Reference compounds would be standard antibiotics and antifungals.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and antimicrobial evaluation of this compound. By following the proposed synthetic route and the detailed protocols for antimicrobial screening and preliminary mechanism of action studies, researchers can systematically investigate the potential of this novel compound as a much-needed new antimicrobial agent. The structural novelty of this molecule, combined with the proven bioactivity of the 1,2,4-triazole-3-thiol scaffold, makes it a compelling candidate for further research and development in the ongoing battle against infectious diseases.

References

  • Turan-Zitouni, G., Kaplancıklı, Z. A., Erol, K., & Kılıç, F. S. (2005). Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 40(6), 607-613. [Link]

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An In-depth Technical Guide to the Antifungal Activity of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating prevalence of fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] Triazole derivatives have long been a cornerstone of antifungal therapy, primarily through their targeted inhibition of ergosterol biosynthesis.[1][3][4] This technical guide provides a comprehensive exploration of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, a novel derivative within this esteemed class of compounds. We will delve into its rational design, proposed synthetic pathway, and detailed methodologies for the robust evaluation of its antifungal efficacy. Furthermore, this guide will elucidate the established mechanism of action for triazole antifungals and outline the computational and in vitro experimental workflows necessary to validate the activity of this specific molecule. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation antifungal agents.

Introduction: The Imperative for Novel Antifungal Agents

Fungal pathogens are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[1] The widespread use of existing antifungal drugs has unfortunately led to the selection of resistant strains, thereby diminishing the clinical utility of these life-saving medications.[1] The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The fungicidal or fungistatic action of therapeutic triazoles, such as fluconazole and voriconazole, is attributed to their potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[3][4][6] The disruption of this pathway leads to the accumulation of toxic sterol intermediates and ultimately, the cessation of fungal growth.[4]

The design of this compound is predicated on established structure-activity relationships within the triazole class. The core 1,2,4-triazole-3-thiol moiety provides the essential framework for interaction with the CYP51 active site, while the substituents at the N4 and C5 positions are crucial for modulating potency, selectivity, and pharmacokinetic properties. The 4-methyl group is a common feature in many bioactive triazoles, and the 5-(1-phenoxyethyl) substituent introduces a degree of lipophilicity and conformational flexibility that may enhance binding affinity to the target enzyme.

Synthesis of this compound: A Proposed Pathway

The synthesis of the title compound can be achieved through a well-established multi-step sequence, commencing with the appropriate carboxylic acid and proceeding through a thiosemicarbazide intermediate, followed by cyclization. This approach offers a high degree of modularity, allowing for the facile generation of analogs for structure-activity relationship studies.

Proposed Synthetic Workflow

The proposed synthesis involves two primary stages: the formation of a substituted thiosemicarbazide and its subsequent base-catalyzed cyclization to yield the desired 1,2,4-triazole-3-thiol.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Triazole Cyclization 2-phenoxypropanoic_acid 2-phenoxypropanoic acid acid_chloride 2-phenoxypropanoyl chloride 2-phenoxypropanoic_acid->acid_chloride (a) thionyl_chloride SOCl₂ acid_hydrazide 2-phenoxypropanehydrazide acid_chloride->acid_hydrazide (b) hydrazine_hydrate NH₂NH₂·H₂O thiosemicarbazide 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide acid_hydrazide->thiosemicarbazide (c) methyl_isothiocyanate CH₃NCS thiosemicarbazide_2 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide target_compound This compound thiosemicarbazide_2->target_compound (d) alkaline_medium Alkaline Medium (e.g., NaOH) G Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane_Integrity Fungal Cell Membrane Integrity Ergosterol->Membrane_Integrity Triazole 4-methyl-5-(1-phenoxyethyl)- 4H-1,2,4-triazole-3-thiol Triazole->Inhibition Inhibition->CYP51

Caption: Inhibition of ergosterol biosynthesis by the triazole compound.

The nitrogen atom at the 4-position of the triazole ring is believed to coordinate to the heme iron atom in the active site of CYP51, while the substituted side chains interact with the surrounding amino acid residues, ensuring a snug fit and potent inhibition. [7][8]This inhibition disrupts the fungal cell membrane's structure and function, leading to increased permeability and the leakage of essential cellular components, ultimately resulting in the inhibition of fungal growth. [4]

In Vitro Antifungal Susceptibility Testing

To quantify the antifungal activity of this compound, standardized in vitro susceptibility testing methods are employed. The broth microdilution method is a widely accepted and reproducible technique for determining the Minimum Inhibitory Concentration (MIC). [9][10][11][12][13]

Broth Microdilution Assay Workflow

G Start Start Prepare_Inoculum Prepare Fungal Inoculum (e.g., Candida albicans) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Test Compound in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Fungal Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Detailed Protocol for Broth Microdilution
  • Preparation of Stock Solution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in RPMI-1640 medium to achieve a range of desired concentrations. Include a positive control (a known antifungal agent like fluconazole), a negative control (medium with DMSO), and a growth control (medium only).

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). [10]The final inoculum concentration in the wells should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL. [11]4. Inoculation and Incubation: Inoculate each well with the fungal suspension. Incubate the plates at 35°C for 24 to 48 hours. [10]5. Determination of MIC: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. [10]This can be assessed visually or by using a spectrophotometric plate reader.

Expected Data Presentation

The results of the antifungal susceptibility testing should be summarized in a clear and concise table.

CompoundC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)C. neoformans MIC (µg/mL)
This compound[Insert experimental value][Insert experimental value][Insert experimental value]
Fluconazole (Control)[Insert experimental value][Insert experimental value][Insert experimental value]

Molecular Docking Studies

To gain insights into the binding interactions between this compound and its putative target, lanosterol 14α-demethylase (CYP51), molecular docking studies can be performed. [5][7][8][14]

Molecular Docking Workflow

G Start Start Retrieve_Protein Retrieve Crystal Structure of Fungal CYP51 (e.g., from PDB) Start->Retrieve_Protein Prepare_Protein Prepare Protein: Remove water, add hydrogens Retrieve_Protein->Prepare_Protein Docking Perform Molecular Docking (e.g., using AutoDock Vina) Prepare_Protein->Docking Ligand_Preparation Prepare Ligand: Generate 3D structure, assign charges Ligand_Preparation->Docking Analyze_Results Analyze Binding Poses and Interactions Docking->Analyze_Results End End Analyze_Results->End

Caption: Workflow for molecular docking studies.

Protocol for Molecular Docking
  • Protein Preparation: Obtain the 3D crystal structure of the target enzyme (e.g., Candida albicans CYP51) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable computational chemistry software package.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina) to predict the binding pose of the ligand within the active site of the protein. The docking algorithm will explore various conformations and orientations of the ligand and score them based on their predicted binding affinity.

  • Analysis of Results: Analyze the top-scoring docking poses to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and the coordination of the triazole nitrogen with the heme iron. [7][8]

Conclusion

This technical guide has outlined a comprehensive framework for the investigation of the antifungal activity of this compound. By following the proposed synthetic route and the detailed protocols for in vitro antifungal susceptibility testing and molecular docking, researchers can systematically evaluate the potential of this novel compound as a much-needed addition to the arsenal of antifungal agents. The continued exploration of new triazole derivatives is a critical endeavor in the ongoing battle against fungal infections and the development of resistance.

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Sources

A Technical Guide to the Initial Toxicity Assessment of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals Disclaimer: This document outlines a prospective, tiered strategy for the initial toxicity assessment of the novel compound 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. The protocols and data presented are illustrative and based on established toxicological methodologies.

Executive Summary

The preclinical evaluation of any novel chemical entity is fundamentally reliant on a robust and systematic assessment of its potential toxicity. This guide details a comprehensive, multi-stage strategy for the initial toxicological characterization of this compound, a compound for which public toxicity data is not currently available. The proposed workflow integrates computational modeling with a targeted panel of in vitro assays to efficiently profile the compound's potential for cytotoxicity and genotoxicity. This tiered approach, beginning with in silico predictions and progressing to cellular assays, is designed to maximize data acquisition while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[1] The workflow culminates in an integrated assessment to inform a preliminary risk profile and guide subsequent, more specialized toxicological studies.

Foundational Assessment: In Silico & Physicochemical Profiling

Prior to initiating any resource-intensive in vitro testing, a foundational understanding of the compound's properties is essential. This initial phase combines computational prediction with basic physicochemical characterization to forecast potential liabilities and inform the design of subsequent experimental assays.

Rationale for Computational Toxicology

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a powerful and cost-effective initial screening tool.[2][3] By correlating a molecule's structural attributes with known toxicological data from vast chemical libraries, QSAR models can predict the likelihood of adverse effects such as mutagenicity, carcinogenicity, and organ-specific toxicity.[4][5] This predictive step is invaluable for identifying potential red flags early in the development process and for prioritizing experimental resources. For a novel compound like this compound, QSAR analysis provides the first glimpse into its potential biological activity.

Key Physicochemical Parameters

The behavior of a compound in a biological system is governed by its physical and chemical properties. Therefore, determining the following parameters is a critical prerequisite for meaningful in vitro study design:

  • Solubility: Establishing the compound's solubility in aqueous buffers and relevant organic solvents (e.g., DMSO) is necessary to prepare accurate dosing solutions and avoid precipitation artifacts in cell-based assays.

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) provides an indication of the compound's ability to cross cellular membranes, which influences its bioavailability and potential to interact with intracellular targets.

  • Stability: The compound's stability in the chosen assay media and conditions must be confirmed to ensure that the observed effects are attributable to the parent compound and not its degradation products.

Tiered In Vitro Toxicity Evaluation

The core of the initial toxicity assessment is a tiered series of in vitro assays.[6][7] This approach allows for a progressive and logical investigation, starting with broad cytotoxicity and moving towards more specific endpoints like genotoxicity and mechanistic insights.

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InSilico -> Cytotoxicity [label="Predicts Toxicity\nInforms Dose Range"]; PhysChem -> Cytotoxicity [label="Ensures Solubility\n& Stability"]; Cytotoxicity -> Genotoxicity [label="Determines Non-Cytotoxic\nConcentrations"]; Genotoxicity -> ROS [label="Identifies DNA Damage\nPotential"]; ROS -> Assessment [label="Provides Mechanistic\nClues"]; Assessment -> Decision; }

Diagram 1: Tiered workflow for initial toxicity assessment.

Basal Cytotoxicity Assessment: MTT Assay

The first experimental step is to determine the concentration range over which the compound affects basic cell viability. The MTT assay is a widely used colorimetric method for this purpose.[8][9] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[10][11]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, a human liver cell line relevant for hepatotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[10] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Table 1: Example Cytotoxicity Data (IC₅₀ Values)

Cell Line Exposure Time IC₅₀ (µM)
HepG2 24 hours 45.2
HEK293 24 hours 78.9
HepG2 48 hours 22.5

| HEK293 | 48 hours | 51.3 |

Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

A critical aspect of toxicity assessment is determining a compound's potential to cause genetic mutations, which can be indicative of carcinogenic potential. The Ames test is a standard, widely accepted in vitro method for identifying chemical mutagens.[12] The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[13][14] A positive result is recorded if the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

Experimental Protocol: Ames Test (OECD 471 Plate Incorporation Method)

  • Strain Selection: Utilize a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) to detect various types of mutations.[13]

  • Metabolic Activation: Conduct the test both with and without the addition of a rat liver homogenate fraction (S9 mix). This is crucial because some chemicals only become mutagenic after being metabolized by liver enzymes.[13]

  • Exposure: In a test tube, combine the test compound at several non-cytotoxic concentrations (determined from the MTT assay), the bacterial tester strain, and either the S9 mix or a control buffer.

  • Plating: Add molten top agar to the mixture and pour it onto a minimal glucose agar plate (lacking the essential amino acid).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count for one or more strains.

Table 2: Example Ames Test Results (Fold Increase over Vehicle Control)

Strain Concentration (µ g/plate ) Without S9 Mix With S9 Mix Result
TA98 50 1.1 1.3 Negative
TA100 50 1.2 2.5 Positive
TA1535 50 0.9 1.0 Negative
TA1537 50 1.0 1.2 Negative

| WP2 uvrA | 50 | 1.1 | 1.4 | Negative |

Mechanistic Insight: Reactive Oxygen Species (ROS) Assay

To gain initial insights into the mechanism of cytotoxicity, an assay for reactive oxygen species (ROS) can be employed. Many toxic compounds exert their effects by inducing oxidative stress, which leads to cellular damage.[15] The DCFH-DA assay is a common method for measuring intracellular ROS levels.[16]

Experimental Protocol: DCFH-DA Assay for Intracellular ROS

  • Cell Culture: Seed cells (e.g., HepG2) in a black, clear-bottom 96-well plate and allow them to adhere.

  • Compound Treatment: Treat cells with the test compound at sub-lethal concentrations (e.g., IC₂₀) for a relevant time period (e.g., 6-24 hours). Include a vehicle control and a positive control (e.g., tert-butyl hydroperoxide).[17]

  • Probe Loading: Remove the treatment medium and wash the cells. Add medium containing 10-25 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and incubate for 30-45 minutes.[15][17]

  • Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[18]

  • Data Analysis: Quantify the increase in fluorescence, which is proportional to the level of intracellular ROS, relative to the vehicle control.

Integrated Risk Assessment and Future Directions

The culmination of this initial assessment is the synthesis of all collected data. A compound exhibiting a low IC₅₀ value in the MTT assay, a positive result in the Ames test (especially after metabolic activation), and a significant induction of ROS would be flagged as a high-risk candidate requiring significant further investigation.

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Compound [label="Test Compound\n(e.g., Triazole-thiol)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Increased ROS\n(Oxidative Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Cellular Damage &\nApoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytotoxicity [label="Observed Cytotoxicity\n(MTT Assay)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Compound -> Mitochondria [label="Interacts with", color="#34A853"]; Mitochondria -> ROS [label="Disrupts ETC", color="#34A853"]; ROS -> DNA_Damage [color="#EA4335"]; ROS -> Apoptosis [color="#EA4335"]; DNA_Damage -> Apoptosis [label="Triggers", color="#EA4335"]; Apoptosis -> Cytotoxicity [label="Leads to", color="#5F6368"]; }

Diagram 2: Hypothetical pathway linking ROS to cytotoxicity.

Conversely, a compound with a high IC₅₀, negative results in the Ames test, and no ROS induction would be considered to have a more favorable initial safety profile. Based on these initial findings, subsequent steps could include:

  • Further In Vitro Assays: If genotoxicity is indicated, an in vitro micronucleus test (OECD 487) could be performed to investigate chromosomal damage.[19][20][21][22]

  • Mechanistic Studies: Deeper investigation into specific cellular pathways implicated by the initial screen.

  • Preliminary In Vivo Studies: If the in vitro profile is favorable, acute oral toxicity studies (e.g., OECD 423 or 425) in rodent models would be the next logical step to understand systemic effects.[23][24]

This structured, data-driven approach ensures that decisions made during early-stage development are based on a sound scientific foundation, ultimately facilitating the identification of safer and more effective chemical entities.

References

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  • NIH. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
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  • Semantic Scholar. (n.d.). Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines.
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Topic: Discovery and Synthesis of Novel 4-Methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] This guide provides a comprehensive technical overview of the rationale, design, and synthesis of a specific subclass: 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol analogs. We will explore the causal basis for experimental design, from the selection of precursors to the conditions for cyclization, and detail the analytical methods for structural elucidation. Furthermore, this document outlines a standard workflow for subsequent biological evaluation and offers insights into the structure-activity relationships (SAR) that guide the development of these novel compounds.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

Five-membered nitrogen-containing heterocycles are cornerstones of drug discovery. Among them, the 1,2,4-triazole ring is particularly noteworthy due to its unique physicochemical properties. It is metabolically stable, capable of participating in hydrogen bonding as both a donor and acceptor, and its distinct dipole moment can facilitate strong interactions with biological targets.[6][7][8] The incorporation of a thiol group at the C3 position and various substituents at the N4 and C5 positions creates a versatile template for generating extensive chemical libraries with diverse biological profiles.

Many successful drugs, such as the antifungal agents fluconazole and voriconazole, are built upon the triazole framework.[1][3] The 1,2,4-triazole-3-thiol moiety specifically has been investigated for its potent antimicrobial and anticancer activities.[4][9] This guide focuses on analogs derived from a 4-methyl-5-(1-phenoxyethyl) core, a structure designed to merge the established pharmacophore of the triazole-thiol with a flexible phenoxyethyl side chain, providing opportunities to modulate lipophilicity and steric interactions for optimized target engagement.

Rationale and Strategy for Analog Synthesis

The primary objective behind synthesizing analogs of a lead compound is to systematically probe the structure-activity relationship (SAR) and optimize its drug-like properties. For the this compound core, analog design focuses on three key regions:

  • The Phenoxy Ring (R¹): Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring allows for the modulation of electronic properties and lipophilicity. This can enhance target binding affinity or improve pharmacokinetic parameters like membrane permeability.

  • The N4-Substituent (R²): While this guide focuses on the N4-methyl group for consistency, varying this position with other small alkyl or aryl groups can significantly impact the molecule's spatial arrangement and biological activity.

  • The Thiol Group (R³): The thiol group is a reactive handle for further modification. S-alkylation or conversion to other sulfur-containing functionalities can improve metabolic stability and alter the compound's binding mode.

The general synthetic approach is a robust and well-established multi-step process that begins with accessible starting materials and proceeds through a key thiosemicarbazide intermediate, which is then cyclized.

G A 2-Phenoxypropanoic Acid (or analog) B Acid Hydrazide Intermediate A->B  SOCl₂,  NH₂NH₂·H₂O D 1-(2-Phenoxypropanoyl)-4-methyl- thiosemicarbazide Intermediate B->D  Reflux C 4-Methylthiosemicarbazide C->D E 4-Methyl-5-(1-phenoxyethyl)- 4H-1,2,4-triazole-3-thiol (Target Scaffold) D->E  Base-catalyzed  Cyclization (e.g., NaOH) F Novel Analogs E->F  Further Derivatization  (e.g., S-alkylation)

General Synthetic Workflow

Detailed Experimental Protocols

The following protocols are presented as a validated, step-by-step methodology. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Synthesis of Intermediate 1: 2-Phenoxypropanoic acid hydrazide

This initial step converts the parent carboxylic acid into a more reactive hydrazide, which is essential for subsequent condensation with the thiosemicarbazide.

  • Step 1: Esterification: To a solution of 2-phenoxypropanoic acid (1 eq.) in methanol, add concentrated sulfuric acid (catalytic amount, ~0.1 eq.) dropwise. Reflux the mixture for 4-6 hours.

    • Rationale: The acid-catalyzed esterification converts the carboxylic acid to its methyl ester, which is more amenable to the subsequent hydrazinolysis step.

  • Step 2: Hydrazinolysis: Cool the reaction mixture, remove methanol under reduced pressure, and dissolve the resulting crude methyl 2-phenoxypropanoate in ethanol. Add hydrazine hydrate (80%, 1.5 eq.) and reflux for 8-10 hours.

    • Rationale: Hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy group to form the stable acid hydrazide. Refluxing provides the necessary energy to overcome the activation barrier.

  • Step 3: Isolation: Reduce the solvent volume in vacuo. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield pure 2-phenoxypropanoic acid hydrazide.

Synthesis of the Core Scaffold: this compound

This two-step, one-pot procedure is the cornerstone of the synthesis, forming the heterocyclic ring system.

  • Step 1: Formation of Thiosemicarbazide Intermediate: A mixture of 2-phenoxypropanoic acid hydrazide (1 eq.) and 4-methyl-3-thiosemicarbazide (1.1 eq.) in ethanol is refluxed for 12 hours.

    • Rationale: This condensation reaction forms the 1-acyl-4-substituted thiosemicarbazide intermediate. The reaction is typically driven to completion by prolonged heating.

  • Step 2: Base-Catalyzed Cyclization: To the same reaction mixture, add an aqueous solution of sodium hydroxide (8%, 2.5 eq.) and continue to reflux for another 6-8 hours.

    • Rationale: The base facilitates the intramolecular cyclodehydration. It deprotonates one of the amide nitrogens, which then acts as a nucleophile, attacking the thiocarbonyl carbon. Subsequent elimination of a water molecule results in the formation of the stable, aromatic 1,2,4-triazole ring.

  • Step 3: Isolation and Purification: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid or acetic acid to a pH of 5-6. The precipitated solid is filtered, washed thoroughly with water to remove salts, and dried. Recrystallization from an appropriate solvent (e.g., ethanol/water mixture) yields the purified product.[10][11]

Synthesis of Analogs: An Illustrative Example

To synthesize analogs with substitutions on the phenoxy ring, simply replace the starting 2-phenoxypropanoic acid with a substituted version (e.g., 2-(4-chlorophenoxy)propanoic acid). The subsequent steps follow the same protocol. For derivatization at the thiol group:

  • S-Alkylation: Dissolve the parent triazole-thiol (1 eq.) in ethanol containing potassium hydroxide (1 eq.). Stir for 30 minutes. Add an alkyl halide (e.g., methyl iodide, 1.1 eq.) and reflux for 4 hours. The product, a 3-(alkylthio) derivative, can be isolated by filtration after cooling.

Structural Characterization and Data

The structures of all synthesized compounds must be rigorously confirmed using a combination of spectroscopic methods.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. Look for characteristic absorption bands for N-H (if applicable, ~3100-3300 cm⁻¹), S-H (a weak band around 2550-2600 cm⁻¹), C=N (~1600-1630 cm⁻¹), and C=S (~1250-1280 cm⁻¹).[9][11]

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Provides detailed information about the proton environment. The disappearance of the two broad NH signals from the thiosemicarbazide intermediate and the appearance of a downfield SH proton signal (often >13 ppm) is a key indicator of successful cyclization.[9][12][13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing the [M+H]⁺ or M⁺ peak.

Table 1: Representative Spectral Data for the Core Scaffold

Nucleus/MethodObserved Signal (ppm or cm⁻¹)Assignment
¹H-NMR 13.5 - 14.0 (s, 1H)SH (thiol proton)
7.0 - 7.5 (m, 5H)Aromatic protons (phenoxy ring)
5.2 (q, 1H)CH (methine proton)
3.4 (s, 3H)N-CH₃ (N4-methyl protons)
1.7 (d, 3H)CH-CH₃ (methyl protons)
FT-IR ~2590 cm⁻¹ (weak)S-H stretch
~1615 cm⁻¹C=N stretch (triazole ring)
~1270 cm⁻¹C=S stretch
MS (ESI+) Calculated m/z[M+H]⁺

Prospective Biological Evaluation Workflow

Once a library of analogs is synthesized and characterized, a systematic screening process is required to identify promising candidates.

G cluster_0 Screening Cascade A Synthesized Analog Library B Primary Screening (e.g., Single High Concentration) A->B C Hit Identification (Compounds showing >50% inhibition) B->C D Secondary Screening (Dose-Response, IC₅₀/MIC Determination) C->D E Lead Candidate Selection D->E F In Vitro Toxicity Assay (e.g., against human cell lines) D->F G Structure-Activity Relationship (SAR) Analysis D->G F->E  Low Toxicity G->A  Informs next  synthesis cycle

Workflow for Biological Screening

This workflow allows for the efficient identification of potent and non-toxic compounds. The SAR data gathered from each round of screening is crucial, as it informs the design of the next generation of analogs in an iterative process of lead optimization.[14][15] Derivatives of 1,2,4-triazole-3-thione are frequently evaluated for a range of biological activities, including:

  • Antimicrobial Activity: Screened against panels of Gram-positive and Gram-negative bacteria and fungal strains.[3]

  • Anticancer Activity: Evaluated against various cancer cell lines (e.g., MCF-7, HeLa) to determine cytotoxicity.[4]

  • Anti-inflammatory Activity: Assessed using assays such as COX enzyme inhibition.[5]

Conclusion and Future Directions

The synthetic pathway detailed in this guide offers a reliable and versatile method for producing a wide array of novel this compound analogs. The ability to easily modify the phenoxy ring and the thiol group provides a robust platform for extensive SAR studies. Future research should focus on creating a diverse library of these compounds and performing broad biological screenings to uncover novel therapeutic leads. Further investigation into the molecular mechanisms of the most active compounds, potentially through molecular docking studies and enzymatic assays, will be critical for advancing these promising scaffolds toward clinical development.

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  • Singh, R. K., & Kumar, R. (2021). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 37(3). [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 204-211. [Link]

  • Küçükgüzel, I., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 867-876. [Link]

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Methodological & Application

Application Note & Synthesis Protocol: 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The protocol is designed for organic chemists, researchers, and drug development professionals, offering a robust and reproducible methodology. The synthesis is achieved through a three-step sequence: (I) preparation of 2-phenoxypropanoic hydrazide from its corresponding acid, (II) condensation with methyl isothiocyanate to form a thiosemicarbazide intermediate, and (III) subsequent base-catalyzed intramolecular cyclization. This guide explains the rationale behind procedural choices, details necessary safety precautions, and outlines methods for structural characterization of the final product.

Introduction

The 1,2,4-triazole scaffold is a privileged heterocyclic motif found in a wide array of pharmacologically active compounds. Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The incorporation of a thione (or thiol tautomer) group at the C3 position and specific substituents at the N4 and C5 positions can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.

The target molecule, this compound, combines the core triazole-thiol structure with a 4-methyl group and a chiral 1-phenoxyethyl side chain at the 5-position. This specific combination of functional groups makes it a valuable candidate for screening in various biological assays and as a building block for further chemical modifications. The synthetic strategy detailed herein is based on established and reliable methods for the construction of 4,5-disubstituted-4H-1,2,4-triazole-3-thiones, ensuring a high probability of success for researchers.[1][2]

Overall Synthetic Pathway

The synthesis of the target compound is accomplished via a logical three-step sequence starting from commercially available 2-phenoxypropanoic acid. The pathway involves the formation of key intermediates, an acid hydrazide and an acylthiosemicarbazide, culminating in a base-catalyzed cyclization.

Synthesis_Pathway cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Thiosemicarbazide Synthesis cluster_2 Step 3: Triazole Cyclization A 2-Phenoxypropanoic Acid B Ethyl 2-phenoxypropanoate A->B H₂SO₄ (cat.), EtOH, Reflux C 2-Phenoxypropanoic Hydrazide B->C NH₂NH₂·H₂O, EtOH, Reflux D 1-(2-Phenoxypropanoyl)- 4-methylthiosemicarbazide C->D CH₃NCS, EtOH, Reflux E 4-methyl-5-(1-phenoxyethyl)- 4H-1,2,4-triazole-3-thiol D->E 1. NaOH (aq.), Reflux 2. HCl (aq.)

Figure 1: Overall synthetic route for the target compound.

Experimental Protocol

This section provides detailed, step-by-step procedures for the synthesis. All operations involving hazardous chemicals should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Phenoxypropanoic acid≥98%Sigma-AldrichStarting Material
Ethanol (Absolute)ACS GradeFisher ScientificSolvent
Sulfuric Acid (H₂SO₄)98%, ACS GradeVWRCatalyst
Hydrazine Hydrate (55-64%)Reagent GradeAcros OrganicsToxic & Corrosive
Methyl Isothiocyanate (CH₃NCS)≥97%Alfa AesarToxic, Flammable & Corrosive
Sodium Hydroxide (NaOH)Pellets, ACS GradeEMD MilliporeBase for cyclization
Hydrochloric Acid (HCl)37%, ACS GradeJ.T. BakerFor acidification
Diethyl EtherACS GradeFisher ScientificExtraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRDrying Agent
Deuterated Solvents (e.g., DMSO-d₆)NMR GradeCambridge IsotopeFor NMR analysis
PART I: Synthesis of 2-Phenoxypropanoic Hydrazide (Intermediate I)

Causality: The carboxylic acid group of 2-phenoxypropanoic acid is not sufficiently electrophilic to react directly with hydrazine. Therefore, it is first converted to its corresponding ethyl ester (Fischer esterification), which is a more reactive acylating agent for the subsequent nucleophilic attack by hydrazine hydrate to form the desired hydrazide.[3]

Step 1a: Esterification of 2-Phenoxypropanoic Acid

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-phenoxypropanoic acid (16.6 g, 0.1 mol) and absolute ethanol (100 mL).

  • Stir the mixture until the acid dissolves completely.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-phenoxypropanoate as a colorless oil. This intermediate is typically used in the next step without further purification.

Step 1b: Hydrazinolysis of Ethyl 2-phenoxypropanoate

  • Dissolve the crude ethyl 2-phenoxypropanoate (approx. 0.1 mol) in absolute ethanol (80 mL) in a 250 mL round-bottom flask.

  • Add hydrazine hydrate (10 mL, approx. 0.2 mol, 2 equivalents) to the solution.[3]

  • Fit the flask with a reflux condenser and heat the mixture under reflux for 8-12 hours. The formation of a white precipitate may be observed.

  • Monitor the reaction by TLC until the ester spot disappears.

  • Cool the reaction mixture in an ice bath. The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain 2-phenoxypropanoic hydrazide (Intermediate I) .

PART II: Synthesis of 1-(2-Phenoxypropanoyl)-4-methylthiosemicarbazide (Intermediate II)

Causality: This step involves the nucleophilic addition of the terminal nitrogen of the acid hydrazide to the electrophilic carbon of the methyl isothiocyanate. The reaction forms the N-acylthiosemicarbazide backbone, which is the direct precursor required for the subsequent cyclization into the triazole ring.[4][5]

  • In a 250 mL round-bottom flask, suspend 2-phenoxypropanoic hydrazide (Intermediate I , 18.0 g, 0.1 mol) in absolute ethanol (100 mL).

  • Add methyl isothiocyanate (7.3 g, 0.1 mol) to the suspension.

  • Heat the mixture under reflux for 4-6 hours. The suspension will gradually dissolve to form a clear solution, followed by the potential precipitation of the product upon prolonged heating or cooling.

  • After the reflux period, allow the mixture to cool to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

  • Collect the resulting white solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry it thoroughly to yield 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide (Intermediate II) . Recrystallization from ethanol can be performed if higher purity is required.

PART III: Synthesis of this compound (Final Product)

Causality: This is a base-catalyzed intramolecular dehydrative cyclization. The hydroxide ion acts as a base to deprotonate one of the amide nitrogens, which then acts as a nucleophile, attacking the thiocarbonyl carbon. This cyclization, followed by the elimination of a water molecule, forms the stable, aromatic 1,2,4-triazole ring.[1][6] Subsequent acidification ensures the product is in its neutral thiol/thione form, causing it to precipitate from the aqueous solution.[7]

  • Place the thiosemicarbazide intermediate (Intermediate II , 25.3 g, 0.1 mol) in a 250 mL round-bottom flask.

  • Add an 8% aqueous solution of sodium hydroxide (100 mL).

  • Heat the mixture under reflux for 4-6 hours. The solid will dissolve as the reaction proceeds.

  • After reflux, cool the reaction mixture to room temperature.

  • Filter the cooled solution to remove any insoluble impurities.

  • Transfer the clear filtrate to a beaker and cool it in an ice bath.

  • Slowly and carefully acidify the solution to pH 5-6 by adding cold, concentrated hydrochloric acid dropwise with constant stirring.

  • A white or off-white precipitate will form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with cold distilled water until the washings are neutral to litmus paper.

  • Dry the product in a vacuum oven at 60 °C to yield This compound . The product can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Workflow Visualization

Workflow start Start: 2-Phenoxypropanoic Acid ester Esterification (EtOH, H₂SO₄, Reflux) start->ester hydrazinolysis Hydrazinolysis (NH₂NH₂·H₂O, Reflux) ester->hydrazinolysis intermediate1 Isolate Intermediate I (2-Phenoxypropanoic Hydrazide) hydrazinolysis->intermediate1 thiocondensation Thiosemicarbazide Formation (CH₃NCS, Reflux) intermediate1->thiocondensation intermediate2 Isolate Intermediate II (Acylthiosemicarbazide) thiocondensation->intermediate2 cyclization Cyclization (NaOH, Reflux) intermediate2->cyclization acidification Acidification & Precipitation (HCl) cyclization->acidification purification Filter, Wash & Dry acidification->purification final_product Final Product: 4-methyl-5-(1-phenoxyethyl)- 4H-1,2,4-triazole-3-thiol purification->final_product

Figure 2: Step-by-step experimental workflow diagram.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Melting Point (m.p.): Determined using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • N-H stretch: A broad peak around 3100-3300 cm⁻¹ (from the triazole ring).

    • S-H stretch: A weak peak around 2550-2600 cm⁻¹ (indicative of the thiol tautomer).[4][8]

    • C=N stretch: A sharp peak around 1600-1630 cm⁻¹.

    • C=S stretch (Thione form): A peak around 1250-1300 cm⁻¹.[9]

    • Aromatic C-H & C=C stretches: Peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR (in DMSO-d₆): Expect signals corresponding to the aromatic protons of the phenoxy group (δ ≈ 6.9-7.4 ppm), the methine proton of the ethyl group, the methyl protons of the ethyl group, the N-methyl protons (δ ≈ 3.5 ppm), and a broad singlet for the SH/NH proton at a downfield chemical shift (δ ≈ 13-14 ppm).[4][8]

    • ¹³C NMR: Expect signals for the aromatic carbons, the aliphatic carbons of the ethyl group, the N-methyl carbon, and the characteristic triazole ring carbons (C3 and C5), with C3 (the C=S carbon) appearing significantly downfield.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).

  • Fume Hood: All steps of this synthesis, especially those involving hydrazine hydrate and methyl isothiocyanate, must be performed in a certified chemical fume hood to avoid inhalation of toxic vapors.[10][11]

  • Hydrazine Hydrate: This substance is highly corrosive, toxic, and a suspected carcinogen.[12][13][14][15] Avoid contact with skin and eyes, and prevent inhalation. In case of a spill, neutralize with a dilute solution of sodium hypochlorite.

  • Methyl Isothiocyanate: This reagent is toxic, corrosive, flammable, and a lachrymator.[16][17][18] It can cause severe burns. Handle with extreme care in a well-ventilated fume hood, away from heat and ignition sources.

  • Acid/Base Handling: Concentrated acids (H₂SO₄, HCl) and strong bases (NaOH) are corrosive. Add them slowly and carefully to solutions to control any exothermic reactions.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl isothiocyanate. Retrieved from [Link]

  • Nexchem Ltd. (2021, July 26). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]

  • CPAchem Ltd. (2024, August 23). Safety data sheet: Methyl isothiocyanate. Retrieved from [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. Available at: [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(4), 204-212. Available at: [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules (Basel, Switzerland), 9(4), 204–212. Available at: [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(4), 204-212. Available at: [Link]

  • Shcherbina, R. O., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(12), 2898. Available at: [Link]

  • Khan, I., et al. (2021). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. Molecules, 26(21), 6436. Available at: [Link]

  • Gaponova, I., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(15), 5786. Available at: [Link]

  • Singh, R. K., et al. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(5). Available at: [Link]

  • Ghoneim, A. A., & Mohamed, M. S. (2013). Synthesis and spectral investigations of azole derivatives. Oriental Journal of Chemistry, 29(2), 525-531. Available at: [Link]

  • Maliszewska-Guz, A., et al. (2005). Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties. Collection of Czechoslovak Chemical Communications, 70(1), 51-62. Available at: [Link]

Sources

Application Note & Protocol: Microwave-Assisted Synthesis of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest for pharmaceutical and materials science research. The protocol leverages the efficiency of microwave-assisted organic synthesis (MAOS) to achieve rapid and high-yield production. This application note is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, an exploration of the underlying reaction mechanism, and the rationale behind the use of microwave technology.

Introduction: The Significance of 1,2,4-Triazole-3-thiols and the Advantage of Microwave Synthesis

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] The inclusion of a thiol group at the 3-position and various substituents at the N4 and C5 positions can significantly modulate the compound's pharmacological profile.[2] The target molecule, this compound, represents a novel derivative with potential for further investigation in drug discovery programs.

Conventional synthesis of such heterocyclic systems often requires long reaction times, high temperatures, and significant solvent volumes, which can lead to lower yields and the formation of byproducts.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[4][5][6] By utilizing dielectric heating, microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture.[5] This leads to a dramatic acceleration of reaction rates, often reducing reaction times from hours to minutes, while simultaneously improving yields and product purity.[3][6][7] This "green chemistry" approach is also more energy-efficient and often requires less solvent, reducing the environmental impact of the synthesis.

This guide details a robust, two-step microwave-assisted protocol for the synthesis of the title compound, proceeding through a key thiosemicarbazide intermediate.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to occur via a two-step sequence, which is a well-established route for analogous compounds.[2][8][9]

  • Step 1: Synthesis of 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide. This intermediate is formed by the reaction of 2-phenoxypropanoic acid hydrazide with methyl isothiocyanate.

  • Step 2: Microwave-Assisted Cyclization. The synthesized thiosemicarbazide undergoes an intramolecular cyclization in an alkaline medium under microwave irradiation to yield the final product, this compound.

Below is a visual representation of the proposed reaction workflow.

Synthetic Pathway cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Microwave-Assisted Cyclization A 2-Phenoxypropanoic acid hydrazide C 1-(2-phenoxypropanoyl)-4- methylthiosemicarbazide A:e->C:w + B Methyl Isothiocyanate B:n->C:s Reflux in Ethanol D 1-(2-phenoxypropanoyl)-4- methylthiosemicarbazide E 4-methyl-5-(1-phenoxyethyl)- 4H-1,2,4-triazole-3-thiol D->E NaOH (aq), Microwave Irradiation

Figure 1: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.

Materials and Instrumentation
  • Reagents: 2-Phenoxypropanoic acid hydrazide, methyl isothiocyanate, sodium hydroxide (NaOH), absolute ethanol, hydrochloric acid (HCl), distilled water. All reagents should be of analytical grade.

  • Instrumentation: Microwave synthesis reactor (e.g., Milestone Flexi Wave or similar), magnetic stirrer with heating plate, reflux condenser, round-bottom flasks, Buchner funnel, filtration apparatus, melting point apparatus, and standard laboratory glassware.

Step 1: Synthesis of 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide (Intermediate I)
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-phenoxypropanoic acid hydrazide (0.01 mol) in absolute ethanol (30 mL).

  • Reagent Addition: To this solution, add methyl isothiocyanate (0.01 mol, 0.73 g) dropwise while stirring.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The precipitated solid is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven. The crude product can be recrystallized from ethanol to yield pure 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide.

Step 2: Microwave-Assisted Synthesis of this compound (Final Product)
  • Reaction Setup: Place the synthesized 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide (Intermediate I, 0.005 mol) in a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add 4 mL of an 8% aqueous sodium hydroxide solution.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power of 400 W for 2-5 minutes.[3] The temperature should be monitored and maintained around 110-130°C. The optimal time and power may vary depending on the specific microwave reactor used and should be optimized accordingly.

  • Work-up and Isolation: After irradiation, allow the vessel to cool to room temperature. Transfer the reaction mixture to a beaker containing ice-cold water (20 mL).

  • Precipitation: Acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 5-6. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent such as ethanol.

Data and Expected Results

The following table summarizes the key parameters for the microwave-assisted cyclization step.

ParameterValueReference/Rationale
Starting Material 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazideIntermediate from Step 1
Reagent 8% aq. NaOHAlkaline medium for cyclization[8][9]
Microwave Power 400 W (typical)Provides rapid heating[3]
Reaction Time 2-5 minutesSignificant reduction from hours[3][10]
Temperature 110-130 °COptimal for cyclization
Expected Yield > 80%MAOS typically provides high yields[6]

The final product should be characterized by standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FTIR to confirm its structure. The melting point should also be determined to assess purity.

Mechanism of Cyclization

The base-catalyzed cyclization of the thiosemicarbazide intermediate is a key step in forming the 1,2,4-triazole ring. The mechanism is proposed as follows:

Cyclization Mechanism cluster_mech Proposed Mechanism for Triazole Ring Formation Intermediate Thiosemicarbazide Intermediate (in tautomeric equilibrium) Deprotonation Deprotonation by OH⁻ Intermediate->Deprotonation Nucleophilic_Attack Intramolecular Nucleophilic Attack Deprotonation->Nucleophilic_Attack Dehydration Dehydration (Loss of H₂O) Nucleophilic_Attack->Dehydration Tautomerization Tautomerization (Thiol Form) Dehydration->Tautomerization Product Final Triazole-3-thiol Product Tautomerization->Product

Figure 2: Key steps in the base-catalyzed cyclization mechanism.

  • Deprotonation: The strong base (NaOH) deprotonates one of the nitrogen atoms of the thiosemicarbazide.

  • Intramolecular Cyclization: The resulting anion undergoes an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: A molecule of water is eliminated to form the stable five-membered triazole ring.

  • Tautomerization: The product exists in tautomeric equilibrium between the thione and thiol forms, with the thiol form being significant.

Microwave irradiation accelerates this process by efficiently overcoming the activation energy barrier for the cyclization and dehydration steps.[5]

Conclusion

This application note presents an efficient, rapid, and high-yield protocol for the synthesis of this compound using microwave-assisted organic synthesis. This method offers significant advantages over conventional heating techniques, aligning with the principles of green chemistry. The detailed protocol provides a reliable foundation for researchers in medicinal chemistry and related fields to synthesize this and other novel 1,2,4-triazole derivatives for further biological evaluation.

References

  • Anonymous. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles. Vertex AI Search.
  • Whittaker, J., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. NIH.
  • Anonymous. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
  • Mali, D. R., et al. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
  • Whittaker, J., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Semantic Scholar.
  • Cansız, A., et al. (2004).
  • Cansız, A., et al. (2004).
  • Anonymous. (2025). Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. Benchchem.
  • Abdel-Rahman, R. M. (2018). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH.
  • Anonymous. (2023).
  • Anonymous. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Royal Society of Chemistry.
  • Anonymous. (2012).
  • Shcherbyna, R., et al. (2018). MICROWAVE-ASSISTED SYNTHESIS OF SOME NEW DERIVATIVES OF 4-SUBSTITUTED-3-(MORPHOLINOMETHYL)-4H-1,2,4-TRIAZOLE-5-THIOLES.
  • Cansız, A., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
  • Parchenko, V., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)
  • Fedotov, A. N., & Hotsulia, O. S. (2020).
  • Jones, W. G., & Ainsworth, C. (1966). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses Procedure.
  • Anonymous. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • Safonov, A. (2021). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES.
  • Karaali, N., et al. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry.
  • Anonymous. (2023).
  • Seelam, N., et al. (2024).
  • Anonymous. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.

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Application Notes and Protocols: In Vitro Antimicrobial Assay for 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for determining the in vitro antimicrobial activity of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous therapeutic agents.[1][2] This protocol is designed for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel antimicrobial compounds. We will detail the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), a quantitative measure of antimicrobial potency. The causality behind critical experimental steps is explained to ensure accuracy, reproducibility, and the generation of trustworthy, self-validating data.

Scientific Foundation: The Rationale for Triazole Antimicrobial Screening

The 1,2,4-triazole ring system is a privileged pharmacophore in antimicrobial drug discovery.[1][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal and antibacterial properties.[4][5][6][7][8]

Mechanism of Action: The primary and most well-understood mechanism, particularly in fungi, involves the inhibition of ergosterol biosynthesis.[9][10] Triazole compounds bind to the heme iron of cytochrome P450-dependent lanosterol 14α-demethylase, a critical enzyme in the fungal cell membrane's ergosterol pathway.[1][11] This disruption leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, ultimately compromising membrane integrity and inhibiting fungal growth.[12] While this is the classic antifungal mechanism, various triazole derivatives have also demonstrated potent antibacterial activity, suggesting alternative or additional mechanisms of action may be at play in bacteria.[7][13]

Given this established biological precedent, quantifying the antimicrobial efficacy of novel derivatives like this compound is a logical and critical step in its preclinical evaluation.

Principle of the Broth Microdilution Assay

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after overnight incubation.[16][17][18]

The assay involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. Following incubation, the plates are visually assessed for microbial growth. The well containing the lowest concentration of the compound with no visible growth is recorded as the MIC. This quantitative result is crucial for comparing the potency of new compounds and for guiding further development.[18]

Experimental Workflow Overview

The entire protocol can be visualized as a sequential process, from preparation of materials to the final determination of the MIC value. Each step is critical for the validity of the final result.

Antimicrobial_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Stock Solution of Test Compound in DMSO D Perform 2-Fold Serial Dilutions of Compound in 96-Well Plate A->D B Culture Microbial Strains (Bacteria & Fungi) C Prepare & Standardize Inoculum to 0.5 McFarland B->C E Inoculate Wells with Standardized Microbe Suspension C->E D->E F Incubate Plate under Appropriate Conditions E->F G Visually Inspect Wells for Microbial Growth F->G H Determine & Record MIC Value (µg/mL) G->H

Caption: High-level workflow for the broth microdilution MIC assay.

Detailed Protocol

This protocol is harmonized with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15][19]

Materials and Reagents
  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

    • RPMI-1640 Medium with L-glutamine, buffered with MOPS, for fungi

    • Tryptic Soy Agar (TSA) or Blood Agar for bacterial culture

    • Sabouraud Dextrose Agar (SDA) for fungal culture

  • Microbial Strains (Quality Control):

    • Staphylococcus aureus (Gram-positive), e.g., ATCC 25923 or ATCC 29213[20]

    • Escherichia coli (Gram-negative), e.g., ATCC 25922[21][22]

    • Pseudomonas aeruginosa (Gram-negative, non-fermenter), e.g., ATCC 27853[20][21]

    • Candida albicans (Yeast), e.g., ATCC 90028

  • Standard Antibiotics (for positive control): Ciprofloxacin or Gentamicin (for bacteria), Fluconazole (for fungi)

  • Equipment & Consumables:

    • Sterile 96-well, U-bottom microtiter plates

    • Multichannel pipette (50-200 µL)

    • Sterile pipette tips

    • Sterile serological pipettes and tubes

    • Incubator (35-37°C)

    • Vortex mixer

    • Spectrophotometer or McFarland turbidity standards (0.5)

    • Biosafety cabinet (Class II)

Phase 1: Preparation

Step 1: Preparation of Test Compound Stock Solution

  • Accurately weigh the test compound.

  • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or as solubility permits).

  • Ensure complete dissolution using a vortex mixer. This stock solution can be stored at -20°C.

    • Rationale: DMSO is a common solvent for organic compounds in biological assays.[23] Preparing a concentrated stock allows for minimal final DMSO concentration in the assay wells, preventing solvent-induced toxicity to the microorganisms. The final DMSO concentration should not exceed 1% v/v.

Step 2: Preparation of Microbial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated, morphologically similar colonies using a sterile loop or swab.[24][25]

  • Suspend the colonies in a tube containing 3-5 mL of sterile saline (0.85%) or the appropriate sterile broth.

  • Vortex thoroughly to create a homogenous suspension.

  • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually or, for greater accuracy, using a spectrophotometer to read the optical density (OD) at 600-640 nm.[25][26]

    • A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.

  • This standardized suspension must be further diluted. Perform a 1:150 dilution (for bacteria) or 1:1000 (for fungi) in the appropriate broth (CAMHB or RPMI). This working dilution will yield a final inoculum concentration in the wells of approximately 5 x 10⁵ CFU/mL.[27]

    • Rationale (E-E-A-T): Inoculum density is one of the most critical variables in susceptibility testing.[28] A suspension that is too dense can lead to falsely high MIC values, while a sparse inoculum can result in falsely low values. Standardization to a 0.5 McFarland standard is a universally accepted practice to ensure reproducibility.[24][29] The final target concentration of 5 x 10⁵ CFU/mL is a CLSI-recommended standard.

Phase 2: Assay Execution in 96-Well Plate
  • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.

  • Add an additional 100 µL of broth to column 12 (this will be the Sterility Control).

  • Add 100 µL of the working stock of the test compound to the wells in column 1.

  • Using a multichannel pipette, perform a 1:1 serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process from column 2 to column 10. Discard 100 µL from column 10 after mixing.

    • This creates a concentration gradient of the test compound. Column 11 will serve as the Growth Control (no compound).

  • Inoculate all wells from column 1 to column 11 with 100 µL of the final standardized microbial suspension prepared in Step 2.5. Do not add inoculum to column 12.

    • The final volume in each test well will be 200 µL.

    • Self-Validating System (Trustworthiness):

      • Column 11 (Growth Control): Contains broth and inoculum, but no compound. Vigorous growth must be observed in this well for the assay to be valid.

      • Column 12 (Sterility Control): Contains only broth. No growth should be observed, confirming the sterility of the medium and aseptic technique.

Phase 3: Incubation and Data Interpretation
  • Cover the plate with a lid and incubate under the following conditions:

    • Bacteria: 35 ± 2°C for 16-20 hours in ambient air.

    • Fungi: 35 ± 2°C for 20-24 hours in ambient air.

  • After incubation, place the plate on a dark, non-reflective surface and determine the MIC by visual inspection.

  • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series).[14] Growth is typically observed as turbidity or a pellet at the bottom of the U-bottom well.

Data Presentation

Results should be recorded in a clear, tabular format. This allows for easy comparison between the test compound and standard controls against a panel of microorganisms.

MicroorganismStrain (ATCC)Test Compound MIC (µg/mL)Control AntibioticControl MIC (µg/mL)QC Expected Range (µg/mL)
S. aureus29213[Record Value]Ciprofloxacin[Record Value][From CLSI Docs]
E. coli25922[Record Value]Ciprofloxacin[Record Value][From CLSI Docs]
P. aeruginosa27853[Record Value]Gentamicin[Record Value][From CLSI Docs]
C. albicans90028[Record Value]Fluconazole[Record Value][From CLSI Docs]
  • Scientist's Note: The MIC value of one antibiotic cannot be directly compared to the MIC of another to determine which is "better"; interpretation requires comparison to established clinical breakpoints defined by organizations like CLSI.[17][30] For a novel compound, the MIC provides a direct measure of its intrinsic potency. A lower MIC value indicates higher potency.

References

  • Triazole antifungals | Research Starters - EBSCO. (n.d.).
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (n.d.).
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing.
  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion.
  • Spížek, J., & Řezanka, T. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Ghannoum, M. A., & Rice, L. B. (n.d.). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH.
  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
  • Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Tatsumi, Y., et al. (n.d.). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PubMed Central.
  • Kumar, A., et al. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC.
  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC).
  • Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses.
  • Baker, C. N., Thornsberry, C., & Hawkinson, R. W. (1983). Inoculum Standardization in Antimicrobial Susceptibility Testing: Evaluation of Overnight Agar Cultures and the Rapid Inoculum Standardization System. Journal of Clinical Microbiology, 17(3), 450-457.
  • Asati, V., & Sharma, S. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central.
  • Wikipedia. (n.d.). Disk diffusion test.
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control.
  • ResearchGate. (2024, January 19). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • StatPearls - NCBI Bookshelf - NIH. (n.d.). Antimicrobial Susceptibility Testing.
  • PubMed. (n.d.). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories.
  • NIH. (n.d.). Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System.
  • MDPI. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents.
  • Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube.
  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM.
  • NIH. (n.d.). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. PMC.
  • The CDS Antibiotic Susceptibility Test. (n.d.). 2. Materials and Methods.
  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
  • ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • EUCAST. (2016, August 29). Preparation of inoculum (english) [Video]. YouTube.
  • Regulations.gov. (n.d.). M07-A8.
  • Sigma-Aldrich. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol 97.
  • NIH. (2022, August 20). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
  • Benchchem. (n.d.). Application Notes and Protocols: 4-Methyl-5-nitro-2H-1,2,3-triazole in Medicinal Chemistry.
  • PubMed. (n.d.). Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives.
  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.
  • ResearchGate. (2014, March). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
  • NIH. (2025, November 16). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC.
  • ResearchGate. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[9][10][16]-triazole-3-thiol derivatives as antimicrobial agents. Retrieved from

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Determining Antimicrobial Potency: A Detailed Guide to the Broth Microdilution MIC Assay for a Novel Triazole Thiol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction: The Quest for Novel Antimicrobials

The escalating threat of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of new therapeutic agents. Among the promising candidates are heterocyclic compounds, with 1,2,4-triazole derivatives being a focal point of research due to their broad spectrum of pharmacological activities. This application note provides a comprehensive, in-depth protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel investigational compound, 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, using the broth microdilution method. The MIC is a fundamental measure of a compound's antimicrobial potency, defined as the lowest concentration that inhibits the visible growth of a microorganism after a specified incubation period[1].

This document is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind critical experimental choices. Adherence to standardized methodologies is paramount for generating reproducible and comparable data. Therefore, this protocol is grounded in the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), the leading authorities in this field[2][3].

Scientific Principles and Experimental Design

The broth microdilution method is a quantitative assay that exposes a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid growth medium[1]. The assay is performed in a 96-well microtiter plate, allowing for efficient testing of multiple concentrations and replicates. The core principle lies in identifying the concentration at which the antimicrobial agent's activity is sufficient to prevent microbial growth, a crucial parameter for preclinical assessment.

The chemical structure of this compound, a sulfur-containing triazole, suggests potential antimicrobial properties, as similar structures have demonstrated such activity[4][5]. However, its efficacy must be empirically determined.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound Compound Stock Preparation Serial_Dilution Serial Dilution of Compound in Plate Compound->Serial_Dilution Media Media Preparation (CAMHB) Media->Serial_Dilution Inoculum Bacterial Inoculum Standardization (0.5 McFarland) Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubation (35°C ± 2°C for 16-20h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading of Growth Incubation->Reading MIC_Determination MIC Determination (Lowest concentration with no growth) Reading->MIC_Determination QC_Check Quality Control Verification QC_Check->MIC_Determination Validates

Figure 1: High-level workflow of the broth microdilution MIC determination process.

Materials and Reagents

This section provides a comprehensive list of necessary materials. Exact quantities will depend on the scale of the experiment.

Category Item Specifications
Test Compound This compoundPurity >95%
Solvent Dimethyl sulfoxide (DMSO)ACS grade or higher
Culture Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)Commercially available, prepared as per manufacturer's instructions
Microorganisms Quality Control (QC) Strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)Obtain from a reputable culture collection (e.g., ATCC)[6][7]
Clinical IsolatesAs required for the study
Consumables Sterile 96-well, U-bottom microtiter plates
Sterile reagent reservoirs
Sterile multichannel and single-channel pipettes and tips
Sterile culture tubes and flasks
Equipment Biosafety cabinet (Class II)
Incubator35°C ± 2°C
Spectrophotometer or DensitometerFor McFarland standard preparation
Vortex mixer
Microplate reader (optional)For automated reading

Experimental Protocol: A Step-by-Step Guide

Part 1: Preparation of Reagents and Inoculum

1.1. Compound Stock Solution Preparation

  • Rationale: A high-concentration stock solution is prepared to facilitate serial dilutions. The choice of solvent is critical and should dissolve the compound without affecting bacterial growth at the final concentration. Triazole-thiol compounds can have limited aqueous solubility, making DMSO a common choice.

  • Protocol:

    • Accurately weigh a suitable amount of this compound.

    • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Note: The final DMSO concentration in the assay should not exceed 1% to avoid toxicity to the bacteria.

    • Vortex thoroughly to ensure complete dissolution.

    • Prepare fresh on the day of the experiment or store at -20°C in small aliquots for short periods.

1.2. Bacterial Inoculum Preparation

  • Rationale: A standardized inoculum is crucial for the reproducibility of MIC results. The McFarland turbidity standard ensures a consistent starting bacterial density.

  • Protocol:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing sterile saline or CAMHB.

    • Vortex to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.

Part 2: Broth Microdilution Assay

2.1. Microtiter Plate Setup

  • Rationale: The 96-well plate format allows for the systematic testing of a range of compound concentrations. Including positive and negative controls is essential for validating the assay.

  • Protocol:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution (e.g., 128 µg/mL in CAMHB with appropriate DMSO concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This will create a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

    • Well 11 will serve as the growth control (no compound). Add 50 µL of CAMHB.

    • Well 12 will serve as the sterility control (no bacteria). Add 100 µL of CAMHB.

G cluster_plate 96-Well Plate Serial Dilution W1 Well 1 100µL Cmpd W2 Well 2 50µL Media W1->W2 50µL W3 Well 3 50µL Media W2->W3 50µL W4 Well 4 50µL Media W3->W4 50µL W5 Well 5 50µL Media W4->W5 50µL W6 Well 6 50µL Media W5->W6 50µL W7 Well 7 50µL Media W6->W7 50µL W8 Well 8 50µL Media W7->W8 50µL W9 Well 9 50µL Media W8->W9 50µL W10 Well 10 50µL Media W9->W10 50µL W11 Well 11 Growth Ctrl W12 Well 12 Sterility Ctrl

Figure 2: Serial dilution scheme in a 96-well plate.

2.2. Inoculation and Incubation

  • Protocol:

    • Add 50 µL of the standardized bacterial inoculum (prepared in step 1.2) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well (except 12) will be 100 µL.

    • Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Part 3: Data Interpretation and Quality Control

3.1. Reading the MIC

  • Rationale: The MIC is determined by visual inspection of bacterial growth. A clear well indicates inhibition, while turbidity signifies growth.

  • Protocol:

    • After incubation, place the microtiter plate on a dark, non-reflective surface.

    • Visually inspect the wells for turbidity (growth). A button of cells at the bottom of the U-bottom well also indicates growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth[1].

    • Optionally, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥90%) compared to the growth control.

3.2. Quality Control (QC)

  • Rationale: QC is non-negotiable for a valid MIC assay. It ensures the media, inoculum, and test conditions are appropriate and that the results are accurate and reproducible.

  • Protocol:

    • Sterility Control (Well 12): This well should remain clear. Turbidity indicates contamination of the media or plate.

    • Growth Control (Well 11): This well should show distinct turbidity, confirming that the bacteria are viable and the medium supports growth.

    • QC Strain Testing: Concurrently test a reference QC strain (e.g., E. coli ATCC 25922) against a standard antibiotic with a known MIC range (as per CLSI M100 guidelines)[8][9]. The obtained MIC for the QC strain must fall within the acceptable range for the overall experiment to be considered valid[10].

Interpreting the Results

The raw MIC value (in µg/mL) is the primary result. This value represents the potency of this compound against the tested organism.

Well Compound Conc. (µg/mL) Growth Interpretation
164-No Growth
232-No Growth
316-No Growth
48+Growth
54+Growth
62+Growth
71+Growth
80.5+Growth
90.25+Growth
100.125+Growth
110 (Growth Control)+Valid
120 (Sterility Control)-Valid

In the example table above, the MIC would be recorded as 16 µg/mL.

It is important to note that an MIC value alone does not define a compound as "sensitive," "intermediate," or "resistant." These categories are determined by clinical breakpoints established by regulatory bodies like the CLSI, which are based on extensive pharmacokinetic, pharmacodynamic, and clinical data, and are not available for investigational compounds[11][12][13].

Conclusion and Further Steps

This application note provides a robust and standardized protocol for determining the MIC of this compound. Accurate and reproducible MIC data is the first critical step in evaluating the potential of a new antimicrobial agent. Following this in vitro characterization, promising compounds would typically proceed to further studies, including determination of the Minimum Bactericidal Concentration (MBC), time-kill kinetics, and in vivo efficacy and toxicity assessments.

References

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (n.d.). National Institutes of Health. [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023, August 28). Microbiology Class. [Link]

  • Quality Control Strains (standard strains) and their Uses. (2021, November 20). Microbe Online. [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. (n.d.). UK Health Security Agency. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]

  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. (n.d.). American Society for Microbiology. [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. [Link]

  • Plate outline for MIC determination by broth microdilution using the EUCAST reference method. (2022). BMJ Open. [Link]

  • MIC Determination. (n.d.). EUCAST. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • Plate outline for MIC determination by broth microdilution using the EUCAST reference method. (2022). ResearchGate. [Link]

  • Reference Method. (n.d.). EUCAST. [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. (2020). PubMed. [Link]

  • Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). (2012). ResearchGate. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]

  • CLSI and MIC Interpretation Tips and Tricks. (n.d.). Northwestern Medicine. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (2018). ResearchGate. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (2011). National Institutes of Health. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul University Press. [Link]

  • Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton. (n.d.). ScienceDirect. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). KTU AVES. [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[6][8][10]-triazole-3-thiol derivatives as antimicrobial agents. (2016). ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024, January 19). ResearchGate. [Link]

  • Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. (n.d.). Zaporizhzhia State Medical University. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023, December 28). DergiPark. [Link]

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Antifungal susceptibility testing of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol against Candida albicans

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Antifungal Susceptibility Testing of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol against Candida albicans

For: Researchers, scientists, and drug development professionals in mycology and infectious diseases.

Abstract

The emergence of antifungal resistance in Candida species, particularly Candida albicans, necessitates the discovery and evaluation of novel therapeutic agents. This document provides a comprehensive guide to assessing the in vitro antifungal activity of a novel triazole compound, this compound, against C. albicans. We present detailed, field-proven protocols for broth microdilution and disk diffusion susceptibility testing, grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI). This guide is designed to ensure scientific integrity, reproducibility, and a thorough understanding of the causality behind experimental choices, empowering researchers to generate reliable data for drug development programs.

Introduction: The Rationale for Novel Antifungal Evaluation

Candida albicans remains a predominant cause of opportunistic fungal infections, ranging from superficial mucosal to life-threatening systemic candidiasis. The therapeutic arsenal is limited, and its efficacy is challenged by the rise of drug-resistant strains.[1] Triazole antifungals are a cornerstone of therapy, primarily acting by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] The disruption of ergosterol synthesis compromises membrane integrity, leading to fungal cell growth inhibition.[2][3]

The compound this compound belongs to the 1,2,4-triazole class, which has been a fertile scaffold for the development of potent antifungal agents.[5][6][7][8] Its structural features suggest a potential interaction with fungal cytochrome P450 enzymes, aligning with the established mechanism of action for this class.[2][3] Therefore, rigorous in vitro susceptibility testing is the critical first step in evaluating its potential as a clinical candidate. This process relies on standardized methodologies to determine the minimum inhibitory concentration (MIC) of the compound required to inhibit fungal growth.[1]

This application note details the standardized protocols for determining the antifungal susceptibility of this novel triazole against C. albicans, referencing the globally recognized CLSI M27 standard for broth dilution and the M44 standard for disk diffusion.[9][10][11][12][13]

Compound & Organism Profile

  • Test Compound: this compound

    • Class: Azole Antifungal (putative)

    • Solubility: To be determined empirically. Initial tests should use dimethyl sulfoxide (DMSO) for stock solution preparation.

  • Target Organism: Candida albicans

    • Quality Control (QC) Strains:

      • C. albicans ATCC 90028 (Fluconazole-susceptible)[14][15]

      • C. krusei ATCC 6258 (Intrinsically resistant to fluconazole, used for quality assurance)[14][16][17]

      • C. parapsilosis ATCC 22019 (Used for QC in both CLSI and EUCAST methods)[14][16][17][18]

    • Clinical Isolates: A panel of well-characterized clinical isolates of C. albicans with varying susceptibility profiles to existing azoles should be included.

Core Experimental Protocols

Two primary methods are described, each providing different but complementary data. The broth microdilution method yields a quantitative MIC value, while the disk diffusion method offers a qualitative assessment of susceptibility.

Broth Microdilution Susceptibility Testing (CLSI M27-A3 Method)

This method determines the minimum inhibitory concentration (MIC) of the test compound in a liquid medium.[11][12][13][19] It is considered the reference standard for antifungal susceptibility testing of yeasts.[11][12][13][19]

Principle: A standardized inoculum of C. albicans is exposed to serial twofold dilutions of the test compound in 96-well microtiter plates. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth compared to a drug-free control well.

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock (e.g., in DMSO) E Prepare Serial Dilutions of Compound in 96-Well Plate A->E B Culture C. albicans (SDA, 35°C, 24h) C Prepare Inoculum (0.5 McFarland Standard) B->C D Dilute Inoculum in RPMI-1640 Medium C->D F Inoculate Wells with Standardized Yeast Suspension D->F E->F G Incubate Plate (35°C, 24-48h) F->G H Read Plates Visually or Spectrophotometrically G->H I Determine MIC (Significant Growth Inhibition) H->I

Caption: Workflow for Broth Microdilution MIC Determination.

Detailed Protocol:

  • Preparation of Antifungal Stock Solution:

    • Accurately weigh the test compound and dissolve in 100% DMSO to create a high-concentration stock (e.g., 1280 µg/mL). The final DMSO concentration in the assay should not exceed 1%, as higher concentrations can inhibit fungal growth.

    • Prepare stock solutions of control drugs (e.g., Fluconazole, Voriconazole) in a similar manner.

  • Inoculum Preparation:

    • Subculture C. albicans isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours to ensure viability and purity.[1]

    • Select five distinct colonies (≥1 mm) and suspend them in 5 mL of sterile 0.85% saline.

    • Vortex the suspension for 15 seconds.

    • Adjust the turbidity of the suspension spectrophotometrically to match a 0.5 McFarland standard at a wavelength of 530 nm.[1][20] This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Perform a working dilution by diluting the adjusted stock suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS). This yields the final inoculum density of 1-5 x 10^3 CFU/mL.[1]

  • Microdilution Plate Preparation:

    • Use sterile, flat-bottom 96-well microtiter plates.

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of each row to be used.

    • Dispense 200 µL of the 2X final concentration of the drug (prepared in RPMI-1640 from the stock) into well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the positive growth control (no drug). Well 12 serves as a sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the working fungal inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the drug concentrations to the desired final test range. The final inoculum concentration will be 0.5-2.5 x 10^3 CFU/mL.

    • Seal the plates or use a lid and incubate at 35°C for 24 to 48 hours.[18][21]

  • MIC Determination:

    • Read the plates at 24 and 48 hours. For azoles, the MIC is defined as the lowest drug concentration that produces a prominent decrease in turbidity (approx. 50% growth inhibition) compared to the drug-free growth control well.[22] This can be assessed visually or with a microplate reader at 530 nm.

Antifungal Disk Diffusion Susceptibility Testing (CLSI M44 Method)

This method provides a simpler, more rapid alternative for assessing susceptibility.[9][10]

Principle: A paper disk impregnated with a specific amount of the test compound is placed on an agar plate inoculated with a standardized suspension of C. albicans. As the compound diffuses into the agar, it creates a concentration gradient. After incubation, a circular zone of growth inhibition will be present around the disk if the organism is susceptible. The diameter of this zone is correlated with the MIC.

Detailed Protocol:

  • Disk Preparation:

    • Prepare sterile paper disks (6 mm diameter).

    • Impregnate disks with a defined amount of this compound. This requires optimization, but a starting point could be 25 µ g/disk , similar to fluconazole. The solvent used for impregnation must be allowed to fully evaporate in a sterile environment.

  • Medium Preparation:

    • Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (GMB-MHA). The dye enhances zone edge definition.[10]

    • Pour plates to a uniform depth of 4.0 mm.

  • Inoculum and Inoculation:

    • Prepare the C. albicans inoculum as described for the broth microdilution method (0.5 McFarland standard).

    • Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to remove excess fluid.

    • Inoculate the entire surface of the GMB-MHA plate by streaking the swab evenly in three directions.

  • Disk Application and Incubation:

    • Within 15 minutes of inoculation, place the prepared compound disk onto the agar surface. Also apply a control disk (e.g., 25 µg fluconazole).

    • Invert the plates and incubate at 35°C for 20 to 24 hours.[10]

  • Zone Diameter Measurement:

    • Measure the diameter of the zones of complete inhibition to the nearest millimeter using calipers or a ruler. For azoles, faint growth or microcolonies at the zone edge should be ignored.[23]

Data Interpretation & Quality Control

Quality Control (QC): QC is essential for ensuring the validity of results. The recommended ATCC strains must be tested with each batch of susceptibility tests. The resulting MICs or zone diameters must fall within the established acceptable ranges.

Table 1: Example Quality Control Ranges for Reference Strains

Quality Control Strain Antifungal Agent Method Expected Range
C. parapsilosis ATCC 22019 Fluconazole Broth Microdilution 1.0 - 4.0 µg/mL
C. krusei ATCC 6258 Fluconazole Broth Microdilution 16 - 64 µg/mL
C. parapsilosis ATCC 22019 Fluconazole (25 µg) Disk Diffusion 17 - 27 mm
C. krusei ATCC 6258 Fluconazole (25 µg) Disk Diffusion No Zone (≤ 6 mm)

| C. albicans ATCC 90028 | Test Compound | Broth Microdilution | To be established |

Data Presentation: Results for the novel compound should be summarized to show its activity spectrum.

Table 2: Hypothetical MIC and Zone Diameter Data for Test Compound

C. albicans Isolate Fluconazole MIC (µg/mL) Test Compound MIC (µg/mL) Test Compound Zone Diameter (mm) Interpretation (Hypothetical)
ATCC 90028 0.5 0.25 28 Susceptible
Clinical Isolate 1 (S) 1.0 0.5 25 Susceptible
Clinical Isolate 2 (S-DD) 4.0 2.0 20 Susceptible-Dose Dependent
Clinical Isolate 3 (R) 64 8.0 14 Intermediate

| Clinical Isolate 4 (R) | >256 | 32 | 8 | Resistant |

Note: Interpretive breakpoints (Susceptible, Intermediate, Resistant) for the novel compound must be established through extensive testing and correlation with pharmacokinetic/pharmacodynamic data, which is beyond the scope of this protocol guide.

Mechanistic Considerations & Pathway

The structural similarity of this compound to other triazoles suggests it inhibits ergosterol biosynthesis.[2][3] The triazole nitrogen is hypothesized to bind to the heme iron atom in the active site of lanosterol 14α-demethylase (encoded by the ERG11 gene), preventing the demethylation of lanosterol. This leads to the accumulation of toxic sterol precursors and depletion of ergosterol, ultimately disrupting membrane function and arresting fungal growth.[3][4]

Diagram of Putative Mechanism of Action:

Ergosterol_Pathway_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway in C. albicans cluster_drug Mechanism of Action cluster_outcome Cellular Outcome Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51/Erg11p) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Multiple Steps Drug 4-methyl-5-(1-phenoxyethyl) -4H-1,2,4-triazole-3-thiol Drug->Enzyme INHIBITS Outcome1 Toxic Sterol Accumulation Outcome3 Disrupted Membrane Function & Integrity Outcome1->Outcome3 Outcome2 Ergosterol Depletion Outcome2->Outcome3 Outcome4 Fungistatic Effect Outcome3->Outcome4

Caption: Inhibition of Ergosterol Synthesis by Triazoles.

Conclusion

The protocols detailed in this guide provide a standardized, robust framework for the initial in vitro evaluation of this compound against Candida albicans. Adherence to these CLSI-based methodologies ensures the generation of high-quality, reproducible data that is essential for comparing the potency of this novel compound against existing antifungals and for making informed decisions in the drug development pipeline. The promising structural class and the clear methodologies outlined here should enable a thorough assessment of its potential as a future therapeutic agent.

References

  • Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. URL: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Lewis, R. E., & Kontoyiannis, D. P. (2020). PubMed Central. URL: [Link]

  • Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Gomez-Lopez, A., et al. (2002). PubMed Central. URL: [Link]

  • Inoculum preparation for in-vitro susceptibility testing of filamentous fungi. Manavathu, E. K., et al. (1998). Journal of Antimicrobial Chemotherapy. URL: [Link]

  • Triazole antifungals. EBSCO Research Starters. URL: [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles. Kathiravan, M. K., et al. (2012). PubMed Central. URL: [Link]

  • Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. NCCLS. (2004). ANSI Webstore. URL: [Link]

  • Disk Agar Diffusion Susceptibility Testing of Yeasts. Schar, G., et al. (1977). PubMed Central. URL: [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Scorzoni, L., et al. (2018). Journal of Visualized Experiments. URL: [Link]

  • EUCAST Definitive Document E.DEF 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. EUCAST. (2020). Scribd. URL: [Link]

  • Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes. Carrillo-Muñoz, A. J., et al. (2006). Journal of Clinical Microbiology. URL: [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Kumar, R., et al. (2013). PubMed Central. URL: [Link]

  • Method for antifungal disk diffusion susceptibility testing of yeasts: Approved guideline. Rex, J. H., et al. (2004). Semantic Scholar. URL: [Link]

  • CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. CLSI. (2008). ANSI Webstore. URL: [Link]

  • SUSCEPTIBILITY TESTING OF YEASTS 2011. Rosco Diagnostica. URL: [Link]

  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Sabale, P. M., & Mehta, P. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. URL: [Link]

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][9][24] triazole-3-thiol derivatives and Antifungal activity. Patel, N. B., & Shaikh, F. M. (2010). ResearchGate. URL: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Al-Ghorbani, M., et al. (2022). Istanbul University Press. URL: [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Rex, J. H., et al. (2008). ANSI Webstore. URL: [Link]

  • Evaluation of a novel colorimetric broth microdilution method for antifungal susceptibility testing of yeast isolates. Pfaller, M. A., et al. (1994). PubMed Central. URL: [Link]

  • Spectrophotometric method of inoculum preparation for the in vitro susceptibility testing of filamentous fungi. Espinel-Ingroff, A., & Kerkerling, T. M. (1991). Journal of Clinical Microbiology. URL: [Link]

  • Comparison study of broth macrodilution and microdilution antifungal susceptibility tests. Espinel-Ingroff, A. (1991). Journal of Clinical Microbiology. URL: [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Menger, F. M. (2018). Symbiosis Online Publishing. URL: [Link]

  • SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS. da Matta, D. A., et al. (2015). PubMed Central. URL: [Link]

  • Progress in Antifungal Susceptibility Testing of Candida spp. by Use of Clinical and Laboratory Standards Institute Broth Microdilution Methods, 2010 to 2012. Pfaller, M. A., & Diekema, D. J. (2012). Journal of Clinical Microbiology. URL: [Link]

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][9][24] triazole-3-thiol derivatives and Antifungal activity. Patel, N. B., & Shaikh, F. M. (2010). ResearchGate. URL: [Link]

  • Antifungal Activity Testing. Bio-protocol. URL: [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Rex, J. H., et al. (2008). ResearchGate. URL: [Link]

  • Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Pfaller, M. A., et al. (1994). Journal of Clinical Microbiology. URL: [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. Sun, P., et al. (2014). PubMed Central. URL: [Link]

  • Comparison of Two Microdilution Methods for Testing Susceptibility of Candida spp. to Voriconazole. Lozano-Chiu, M., et al. (2004). PubMed Central. URL: [Link]

  • Quality control ranges of Candida albicans ATCC 90028, a reference strain for antifungal susceptibility test by CLSI guideline. Kim, J., et al. (2018). ResearchGate. URL: [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. (2017). URL: [Link]

  • Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. Al-Hatmi, A. M. S., et al. (2023). Journal of Medical Microbiology. URL: [Link]

  • Susceptibility of clinical Candida species isolates to antifungal agents by E-test, Southern Iran: A five year study. Zaini, F., et al. (2012). Jundishapur Journal of Microbiology. URL: [Link]

  • Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Chen, Y., et al. (2022). Frontiers in Pharmacology. URL: [Link]

  • ISO standard 20776-1 or serial 2-fold dilution for antifungal susceptibility testing? Arendrup, M. C., et al. (2021). Journal of Antimicrobial Chemotherapy. URL: [Link]

  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. CDC. (2024). URL: [Link]

  • The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. Kifer, D., et al. (2023). Journal of Fungi. URL: [Link]

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DPPH Assay for Evaluating the Antioxidant Activity of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide and a detailed protocol for assessing the free radical scavenging capacity of the novel synthetic compound, 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely accepted spectrophotometric method for evaluating the antioxidant potential of chemical compounds.[1][2] We will delve into the mechanistic principles of the assay, the structural rationale for antioxidant activity in triazole-thiol derivatives, a step-by-step microplate protocol, and guidelines for data analysis and interpretation. The causality behind critical experimental steps is explained to ensure robust and reproducible results for researchers in drug discovery and development.

Principle of the DPPH Assay

The DPPH assay is predicated on the ability of an antioxidant compound to donate a hydrogen atom or an electron to the stable DPPH free radical.[2] DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable radical due to the delocalization of its spare electron across the molecule, which imparts a deep violet color to its solutions, with a characteristic strong absorbance maximum around 517 nm.[1][2][3]

When an antioxidant (AH) is introduced, it reduces the DPPH radical to its non-radical form, DPPH-H (diphenylpicrylhydrazine).[1][4] This reduction neutralizes the free radical and results in a color change from deep violet to a pale yellow, leading to a corresponding decrease in absorbance at 517 nm.[2][4][5] The degree of decolorization is directly proportional to the radical scavenging activity of the test compound.[2] This reaction can proceed via two primary mechanisms: Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT).[6][7]

DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH_Radical DPPH• (Violet Radical) DPPH_Reduced DPPH-H (Yellow, Reduced Form) DPPH_Radical->DPPH_Reduced H• donation Antioxidant R-SH (Triazole-thiol) Antioxidant_Radical R-S• (Thiol Radical) Antioxidant->Antioxidant_Radical H• donation

Caption: DPPH radical scavenging by a thiol-containing antioxidant.

Rationale for Antioxidant Activity in Triazole-3-thiol Derivatives

Derivatives of 1,2,4-triazole are a significant class of heterocyclic compounds explored for a wide range of pharmacological activities.[8][9] Their potential as antioxidants is often attributed to specific structural features. For the target molecule, this compound, the key functional group responsible for potential radical scavenging is the thiol (-SH) group.

The thiol group can readily donate its hydrogen atom to a free radical, such as DPPH•, thereby neutralizing it. This hydrogen-donating ability is a cornerstone of the HAT mechanism for antioxidant action.[6] Studies on various 1,2,4-triazole-3-thiol derivatives have consistently demonstrated their capacity to act as effective free radical scavengers, supporting the investigation of this specific compound.[8][10][11] The presence of electron-donating groups on the triazole ring can further enhance this activity.[8]

Materials and Reagents

  • Test Compound: this compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): M.W. 394.32 g/mol

  • Positive Control: Ascorbic Acid or Trolox (α-tocopherol analog)

  • Solvent: Methanol (ACS grade or higher). Rationale: DPPH is readily soluble in organic solvents like methanol or ethanol, which also serve to dissolve a wide range of test compounds.[12]

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of reading absorbance at 517 nm

  • Calibrated micropipettes and tips

  • Volumetric flasks and beakers

  • Aluminum foil

Preparation of Solutions

  • DPPH Working Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder.

    • Dissolve in 100 mL of methanol in a volumetric flask.

    • Wrap the flask completely with aluminum foil. Causality: DPPH is highly sensitive to light; exposure can cause its degradation and lead to inaccurate absorbance readings.[1][2]

    • This solution must be prepared fresh before each experiment. The absorbance of the DPPH working solution at 517 nm should be approximately 1.0 ± 0.2.[13]

  • Test Compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of methanol to create a 1000 µg/mL stock solution.

    • From this stock, prepare a series of working solutions by serial dilution with methanol (e.g., 500, 250, 125, 62.5, 31.25, 15.6 µg/mL).

  • Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid):

    • Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol.

    • Prepare a similar series of working solutions as for the test compound. Rationale: A positive control is essential to validate the assay's performance and provides a benchmark against which the activity of the test compound can be compared.[14]

Experimental Protocol: Microplate Assay

This protocol is designed for a 96-well plate format, which allows for high-throughput screening. All determinations should be performed in triplicate.

DPPH_Workflow A Prepare Solutions (DPPH, Test Compound, Control) B Plate Setup (Add Samples/Controls to Wells) A->B C Initiate Reaction (Add DPPH Solution) B->C D Incubate in Dark (30 minutes at Room Temp) C->D E Read Absorbance (517 nm) D->E F Calculate % Inhibition & IC50 E->F

Caption: High-level workflow for the DPPH microplate assay.

Step 1: Plate Setup

  • Test Sample Wells: Add 100 µL of each working solution of this compound to triplicate wells.

  • Positive Control Wells: Add 100 µL of each working solution of Ascorbic Acid to triplicate wells.

  • Negative Control (A_control): Add 100 µL of methanol to triplicate wells. This represents 0% scavenging activity.

  • Blank Wells: Add 200 µL of methanol to triplicate wells. This is used to calibrate the spectrophotometer.

Step 2: Reaction Initiation

  • To all wells except the Blank wells, add 100 µL of the freshly prepared 0.1 mM DPPH working solution. The final volume in these wells will be 200 µL.

Step 3: Incubation

  • Gently mix the plate.

  • Incubate the plate in complete darkness at room temperature for 30 minutes. Rationale: A 30-minute incubation is typically sufficient for the reaction between DPPH and most antioxidants to reach a steady state or endpoint.[12][13]

Step 4: Absorbance Measurement

  • Set the microplate reader to measure absorbance at 517 nm.

  • Use the Blank wells to zero the reader.

  • Read the absorbance of all wells.

Data Analysis and Interpretation

A. Calculation of Radical Scavenging Activity

The percentage of DPPH radical scavenging activity (% Inhibition) for each concentration of the test compound and positive control is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] × 100

Where:

  • A_control is the average absorbance of the negative control wells (DPPH solution + methanol).

  • A_sample is the average absorbance of the test compound or positive control wells.

B. Determination of IC50 Value

The IC50 (Inhibitory Concentration 50%) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

  • Plot a graph with % Inhibition on the Y-axis and the corresponding compound concentration on the X-axis.

  • Use non-linear regression analysis (or linear regression of a transformed plot) to determine the concentration at which the inhibition is 50%. A lower IC50 value signifies a higher antioxidant potency.[8][10]

Example Data Presentation

The results should be summarized in a clear, tabular format.

Concentration (µg/mL)% Inhibition (Test Compound)% Inhibition (Ascorbic Acid)
15.615.2 ± 1.125.4 ± 1.5
31.2528.9 ± 1.848.9 ± 2.1
62.545.1 ± 2.570.3 ± 2.4
12568.7 ± 3.192.1 ± 1.9
25089.4 ± 2.094.5 ± 1.3
50091.5 ± 1.495.0 ± 1.1
IC50 (µg/mL) 75.3 32.1
Data are presented as Mean ± SD (n=3). Data shown are for illustrative purposes only.

Method Validation and Quality Control

For reliable and reproducible data, especially in a drug development context, the assay should be validated.

  • Linearity: The assay should demonstrate a linear relationship between the concentration of a standard (like Trolox) and the percentage of radical scavenging within a defined range.[15]

  • Precision: Intra-day and inter-day precision should be assessed by running the same samples multiple times on the same day and on different days, respectively. The relative standard deviation (%RSD) should be within acceptable limits (e.g., <10%).[16]

  • Potential Interferences: Compounds that have an intrinsic color and absorb light near 517 nm can interfere with the assay.[17][18][19] To correct for this, an additional control for each sample concentration should be run, containing the test compound and methanol (without DPPH), and its absorbance should be subtracted from the corresponding sample reading.

Conclusion

The DPPH assay is a robust and efficient method for screening the antioxidant potential of novel compounds like this compound. By adhering to the detailed protocol and understanding the principles behind each step, researchers can generate reliable and comparable data crucial for the early stages of drug discovery and lead optimization. The expected activity of this compound, based on its thiol moiety, makes it a promising candidate for further investigation.

References

  • (PDF) Improved DPPH determination for antioxidant activity spectrophotometric assay. (n.d.). ResearchGate. [Link]

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  • Efficient synthesis, dual anti-tubercular and antioxidant activity of triazole-acetophenone derivatives: enhanced efficacy via esterification and quantum mechanical validation of CYP121 binding. (n.d.). Royal Society of Chemistry. [Link]

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Application Notes & Protocols: Molecular Docking of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol with Fungal Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in mycology and medicinal chemistry.

Objective: This document provides a comprehensive theoretical and practical guide for performing molecular docking studies of the novel antifungal candidate, 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, with its primary fungal enzyme target. It emphasizes the rationale behind methodological choices to ensure robust and interpretable results.

Scientific Introduction & Strategic Rationale

The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant global health threat, necessitating the development of novel therapeutic agents.[1][2][3] The 1,2,4-triazole scaffold is a cornerstone in antifungal drug design, found in market-leading drugs like fluconazole and itraconazole.[4][5][6][7][8] These agents primarily function by inhibiting Lanosterol 14-alpha demethylase (CYP51), a crucial cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[6][9][10] Disrupting this pathway compromises the integrity of the fungal cell membrane, leading to cell death.

The compound of interest, this compound, is a derivative of this potent chemical class.[4][11][12] Molecular docking, a powerful computational technique, allows us to predict and analyze the binding interactions between this ligand and its enzyme target at a molecular level.[13][14][15][16] By simulating the binding process, we can estimate the compound's binding affinity, understand its mechanism of action, and generate hypotheses for further optimization. This in-silico approach is a cost-effective and rapid method to prioritize promising drug candidates before committing to extensive laboratory synthesis and testing.

The core principle of molecular docking involves two main stages: sampling and scoring.[13][15] The sampling stage explores various possible conformations and orientations (poses) of the ligand within the enzyme's active site. The scoring stage then estimates the binding affinity for each pose, typically represented as a binding energy value in kcal/mol. A lower, more negative binding energy suggests a more stable and favorable interaction.[17][18][19]

High-Level Experimental Workflow

The entire docking protocol, from initial setup to final analysis, follows a structured pipeline. This workflow ensures that each step is logically sound and contributes to the overall validity of the results.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis A Ligand Preparation (3D Structure Generation & Optimization) C Grid Box Generation (Define Docking Search Space) A->C B Receptor Preparation (PDB Selection & Cleaning) B->C D Docking Execution (Run AutoDock Vina) C->D E Binding Affinity Analysis (Interpret Docking Scores) D->E F Interaction Visualization (Analyze Binding Poses) E->F

Caption: Overview of the molecular docking workflow.

Essential Software and Resources

This protocol standardizes the workflow using widely adopted and validated open-source software. Ensure all tools are properly installed before proceeding.

Software/ResourcePurposeDownload URL
AutoDock Tools (MGLTools) Preparing protein and ligand files (PDBQT format), generating grid parameters.[20]
AutoDock Vina The core docking engine for performing the simulation.
UCSF Chimera / ChimeraX Visualizing molecules, preparing structures, and analyzing results.[21]
RCSB Protein Data Bank Database for obtaining crystal structures of target enzymes.
PubChem Database for obtaining 2D and 3D structures of ligands.

Detailed Experimental Protocols

Protocol 1: Ligand Preparation

Causality: The ligand's three-dimensional structure, charge distribution, and conformational flexibility are critical for an accurate docking simulation. This protocol ensures the ligand is in an energetically favorable state and in the correct format for AutoDock Vina.

Methodology:

  • Obtain 2D Structure: Draw the structure of this compound using chemical drawing software or obtain the SDF file from a database like PubChem.

  • Generate 3D Conformation: Convert the 2D structure into a 3D structure. Use a program like UCSF Chimera or Avogadro to perform an initial energy minimization using a force field (e.g., MMFF94). This step resolves any steric clashes and finds a low-energy starting conformation.

  • Launch AutoDock Tools (ADT): Open the ADT interface.

  • Load Ligand: Go to Ligand -> Input -> Open and select your energy-minimized ligand file (e.g., in MOL2 or PDB format).

  • Assign Charges and Define Torsions:

    • ADT will automatically compute Gasteiger charges, which are essential for electrostatic interaction calculations.

    • The tool will also automatically detect rotatable bonds, defining the ligand's flexibility during the docking process. The causality here is that allowing conformational flexibility is key to finding the best fit in the protein's binding pocket.[22]

  • Save as PDBQT: Go to Ligand -> Output -> Save as PDBQT. This file format contains the atomic coordinates, partial charges, and torsional freedom information required by AutoDock Vina.

Protocol 2: Receptor (Enzyme) Preparation

Causality: The raw crystal structure from the PDB is not immediately ready for docking. It contains non-essential molecules (water, ions) and lacks hydrogen atoms. This protocol "cleans" the structure to focus the simulation on the biologically relevant components.

Methodology:

  • Select a Target Structure: The primary target for triazole antifungals is Lanosterol 14-alpha demethylase (CYP51).[9] Navigate to the RCSB PDB and download a suitable structure. For this example, we will use PDB ID: 5V5Z , which is the enzyme from Candida albicans in complex with a triazole inhibitor.[9] Using a structure that is already bound to a similar ligand helps validate the location of the active site.

  • Load and Clean the Receptor in UCSF Chimera or ADT:

    • Open the downloaded PDB file (5V5Z.pdb).

    • Remove Water and Non-Essential Molecules: Delete all water molecules (HOH). The rationale is that the role of individual water molecules in the binding site is complex and often not accounted for in standard docking scoring functions. Also, remove any co-crystallized ions or ligands from the original structure.[19][21][22]

    • Isolate the Protein Chain: The PDB file may contain multiple protein chains. For this structure, retain the relevant protein chain (Chain A) and the Heme (HEM) cofactor, as it is critical for CYP51 function and ligand binding.

  • Prepare in AutoDock Tools (ADT):

    • Open the cleaned PDB file in ADT (File -> Read Molecule).

    • Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar Only. PDB files from X-ray crystallography typically do not resolve hydrogen atoms. Adding them is crucial for accurately calculating hydrogen bonds, a key component of binding affinity.[19][20]

    • Compute Charges: Go to Edit -> Charges -> Add Kollman Charges. This assigns partial atomic charges to the protein atoms.[19]

  • Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the protein molecule and save it as a PDBQT file (e.g., 5V5Z_protein.pdbqt).

Protocol 3: Docking Execution with AutoDock Vina

Causality: This protocol defines the precise search area for the docking simulation (the grid box) and executes the Vina algorithm to predict the most likely binding poses and their corresponding affinities.

Methodology:

  • Define the Grid Box:

    • In ADT, with both the receptor and ligand PDBQT files loaded, go to Grid -> Grid Box.

    • A box will appear around the molecule. This box defines the 3D space where Vina will search for ligand poses.

    • Causality of Placement: For targeted docking, the grid box must encompass the entire active site. A reliable strategy is to center the grid on the co-crystallized ligand from the original PDB file or on the essential Heme cofactor in the CYP51 active site.[23][24]

    • Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) until the box fully encloses the binding pocket with a buffer of about 4-5 Å on each side. Note down these coordinates and dimensions.

  • Create the Configuration File:

    • Create a new text file named config.txt.

    • Populate it with the paths to your prepared files and the grid box parameters. The exhaustiveness parameter controls the computational effort; a value of 8 is a good starting point, while higher values (e.g., 16 or 32) increase the search thoroughness at the cost of time.

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your PDBQT files and config.txt.

    • Execute the following command (ensure the path to the vina executable is correct):

    • The simulation will run and generate two output files: docking_results.pdbqt (containing the coordinates of the predicted binding poses) and docking_log.txt (containing the binding affinity scores).[23][25]

Results: Analysis and Interpretation

Quantitative Analysis: Binding Affinity

The primary quantitative output is the binding affinity from the log file. This value represents the estimated free energy of binding.

Self-Validation: To validate your docking protocol, it is essential to dock a known inhibitor (a positive control), such as fluconazole or the co-crystallized ligand from the PDB file, against the same target. The binding score of your test compound should be comparable to or better (more negative) than the known inhibitor to be considered promising.

Table 1: Representative Docking Results

Compound Fungal Target (PDB ID) Binding Affinity (kcal/mol)
This compound C. albicans CYP51 (5V5Z) -9.2
This compound S. cerevisiae CYP51 (5EQB) -8.8
Fluconazole (Control) C. albicans CYP51 (5V5Z) -8.5
Fluconazole (Control) S. cerevisiae CYP51 (5EQB) -8.1

(Note: Data are hypothetical for illustrative purposes.)

A lower binding energy indicates a more stable protein-ligand complex and higher predicted affinity.[17][18]

Qualitative Analysis: Visualization of Binding Interactions

Causality: The docking score alone is insufficient. Visual inspection of the top-ranked pose is mandatory to ensure the predicted interactions are chemically and biologically plausible.

Methodology:

  • Load Results into a Visualizer: Open the receptor PDBQT file (5V5Z_protein.pdbqt) and the docking output file (docking_results.pdbqt) in UCSF Chimera or PyMOL. The output file contains multiple poses; focus your analysis on the top-ranked pose (Mode 1), which has the best score.

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the amino acid residues of the enzyme's active site.[17]

    • Hydrogen Bonds: Look for hydrogen bonds between the ligand's hydrogen bond donors/acceptors and residues in the protein. These are strong, directional interactions.

    • Hydrophobic Interactions: Identify nonpolar parts of the ligand nestled in hydrophobic pockets of the active site (formed by residues like Val, Leu, Ile, Phe).

    • Coordination to Heme Iron: A critical interaction for triazole inhibitors is the coordination of one of the triazole's nitrogen atoms to the iron atom of the Heme group in the CYP51 active site. This is a hallmark of this class of inhibitors.

    • Pi-Stacking: Look for interactions between aromatic rings on the ligand (e.g., the phenoxy group) and aromatic residues in the protein (e.g., Phe, Tyr, Trp).

G cluster_0 Ligand (Triazole Compound) cluster_1 Receptor Active Site (CYP51) Ligand Triazole Nitrogen Heme Heme Iron Ligand->Heme Coordination Bond (Key Interaction) PolarRes Polar Residue (e.g., Ser, Thr) Ligand->PolarRes Hydrogen Bond Aromatic Phenoxy Ring AroRes Aromatic Residue (e.g., Phe, Tyr) Aromatic->AroRes Pi-Pi Stacking HydroRes Hydrophobic Pocket Aromatic->HydroRes Hydrophobic Interaction

Caption: Key molecular interactions to analyze in the active site.

Table 2: Representative Interaction Analysis for the Top Pose

Interaction Type Ligand Moiety Key Enzyme Residue(s)
Coordination Bond Triazole Nitrogen (N4) Heme Iron
Hydrogen Bond Triazole Thiol (-SH) Tyr132
Hydrophobic Phenoxy group Phe228, Leu376, Val509
Pi-Pi Stacking Phenoxy ring Phe234

(Note: Residues are hypothetical and depend on the specific PDB structure and docked pose.)

Conclusion and Future Directions

This guide outlines a validated protocol for the molecular docking of this compound against fungal CYP51. The results from this in-silico study, including a strong binding affinity and plausible interactions within the active site, provide a solid foundation for its consideration as a viable antifungal candidate.

The next logical steps involve using these computational insights to guide experimental validation. This includes chemical synthesis of the compound, followed by in-vitro enzyme inhibition assays and minimum inhibitory concentration (MIC) testing against various fungal strains. The identified key interactions can also inform the design of new analogues with potentially improved potency and specificity.

References

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  • Uslu, H., et al. (2023). Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds. Molecules. Available at: [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]

  • Chen, Y-F. (2023). Interpretation of Molecular docking results? ResearchGate. Available at: [Link]

  • Meng, X. Y., et al. (2023). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Frontiers in Pharmacology. Available at: [Link]

  • Borys, R., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]

  • Monk, B.C., et al. (2016). Crystal structure of lanosterol 14-alpha demethylase with intact transmembrane domain bound to itraconazole. RCSB PDB. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]

  • Sarris, K., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals. Available at: [Link]

  • Keniya, M.V., et al. (2017). Saccharomyces cerevisiae CYP51 (Lanosterol 14-alpha demethylase) G73W mutant in complex with itraconazole. RCSB PDB. Available at: [Link]

  • Moreno, G. (2023). Analysis of docking results: binding energy, key residues. YouTube. Available at: [Link]

  • EBSCO. (n.d.). Triazole antifungals. EBSCO Research Starters. Available at: [Link]

  • Forli, S., et al. (2016). Basic docking. AutoDock Vina Documentation. Available at: [Link]

  • Pasko, P., et al. (2023). The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals. International Journal of Molecular Sciences. Available at: [Link]

  • Keniya, M. V., et al. (2017). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. Journal of Bacteriology. Available at: [Link]

  • Sharma, D., & Narasimhan, B. (2020). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. BMC Chemistry. Available at: [Link]

  • Rojas, J., et al. (2016). Molecular docking study of naturally occurring compounds as inhibitors of N-myristoyl transferase towards antifungal agents discovery. Vitae. Available at: [Link]

  • Galaxy Training Network. (2019). Protein-ligand docking. Available at: [Link]

  • BND. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. Available at: [Link]

  • Georgieva, M., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia. Available at: [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • Hrynova, Y., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. Available at: [Link]

  • UniProt Consortium. (2021). CYP51A1 - Lanosterol 14-alpha demethylase - Homo sapiens (Human). UniProtKB. Available at: [Link]

  • Kumar, R., & Yar, M. S. (2013). Advances in synthetic approach to and antifungal activity of triazoles. Central European Journal of Chemistry. Available at: [Link]

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  • Raj, M., et al. (2022). Molecular Docking studies on the Anti-fungal activity of Allium sativum (Garlic) against Mucormycosis (black fungus) by BIOVIA discovery studio visualizer 21.1.0.0. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

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Sources

Title: A Validated LC-MS/MS Method for the Sensitive Quantification of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated analytical method for the quantification of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, a novel triazole derivative of potential pharmaceutical interest. Given the central role of the 1,2,4-triazole scaffold in numerous therapeutic agents, establishing a reliable bioanalytical method is a critical step in the drug development pipeline. This document outlines a complete protocol employing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique chosen for its superior sensitivity and selectivity in complex biological matrices.[1] The methodology covers sample preparation from human plasma using a combined protein precipitation and solid-phase extraction (SPE) protocol, optimized chromatographic conditions for separation, and specific mass spectrometric parameters for detection. All procedures have been designed and validated in accordance with internationally recognized guidelines to ensure data integrity and reliability.[2][3]

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring a triazole-thiol core. This class of compounds is known for its potential tautomerism between the thiol and thione forms, which can present unique analytical challenges.[4] The accurate quantification of this analyte in biological matrices, such as human plasma, is essential for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies, which are fundamental to regulatory submissions.

The primary challenge in bioanalysis is the low concentration of the analyte in the presence of a high concentration of endogenous interferences (e.g., proteins, lipids, salts).[5] Therefore, a method with high selectivity and sensitivity is required. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled specificity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise.[1][6] The sample preparation strategy, combining protein precipitation with solid-phase extraction, is designed to efficiently remove matrix components, thereby minimizing ion suppression and ensuring method robustness.[7][8] This application note serves as a comprehensive guide for researchers, providing both the procedural steps and the scientific justification behind them, grounded in established regulatory frameworks like the ICH Q2(R1) and FDA guidelines.[2][9]

Materials and Reagents

  • Analyte: this compound reference standard (>99% purity).

  • Internal Standard (IS): Structurally similar stable isotope-labeled analyte or an analogous compound (e.g., Fluconazole, if validated for suitability).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).

  • Reagents: Formic acid (FA), Ammonium hydroxide (NH₄OH) (Optima™ grade or equivalent).

  • Biological Matrix: Blank human plasma (K₂EDTA anticoagulant).

  • SPE Cartridges: Mixed-mode cation exchange or reversed-phase polymeric cartridges (e.g., Agilent Bond Elut Plexa, 30 mg).[8]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Experimental Protocols

Protocol 1: Stock Solution and Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and internal standard into separate 5 mL volumetric flasks. Dissolve in methanol and bring to volume.

  • Working Standard Solutions: Prepare serial dilutions of the primary analyte stock solution in 50:50 (v/v) ACN:Water to create calibration standards ranging from 10 ng/mL to 10,000 ng/mL.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS primary stock solution in 50:50 (v/v) ACN:Water.

  • Spiked Calibration (CAL) and Quality Control (QC) Samples: Spike 95 µL of blank human plasma with 5 µL of the appropriate working standard solution to create CAL and QC samples. Final concentrations should cover the intended analytical range (e.g., 0.5 ng/mL to 500 ng/mL).

Protocol 2: Sample Preparation from Human Plasma

The causality behind this two-step cleanup is to first crash out the bulk of proteins, which can clog the SPE cartridge, and then use the highly selective SPE step to isolate the analyte from smaller interfering molecules.

  • Protein Precipitation: To 100 µL of plasma sample (blank, CAL, QC, or unknown), add 20 µL of the IS working solution (50 ng/mL). Add 300 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to ensure the analyte is in its protonated state for better interaction with cation-exchange sorbents.

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: While samples are centrifuging, condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Transfer the supernatant from the centrifuged sample (~400 µL) to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 30:70 (v/v) MeOH:Water. This step removes polar interferences without eluting the analyte.

  • Elution: Elute the analyte and IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge interaction with the sorbent, releasing the analyte.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA). This ensures compatibility with the LC system and focuses the sample for injection.

Protocol 3: LC-MS/MS Instrumentation and Conditions

The selection of a C18 column is based on the mixed polarity of the analyte. The phenoxyethyl group provides sufficient hydrophobicity for retention in reversed-phase chromatography.[1] A gradient elution is employed to ensure sharp peak shapes and efficient separation from any remaining matrix components.

ParameterValue
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program 5% B to 95% B over 3 min, hold for 1 min, return to 5% B

Assumed Molecular Weight of Analyte: C₁₁H₁₃N₃S ≈ 235.31 g/mol

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow 800 L/hr

| MRM Transitions | Analyte: 236.1 -> 134.1 (phenoxyethyl fragment) Analyte (Confirming): 236.1 -> 91.1 (tropylium ion from ethylbenzene moiety) IS (Fluconazole): 307.1 -> 220.1 |

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocols are based on the ICH Q2(R1) guideline.[2][10]

Specificity and Selectivity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including endogenous matrix components.

  • Protocol:

    • Analyze at least six different blank lots of human plasma.

    • Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte or IS in the blank samples (<20% of the LLOQ peak area).

Linearity and Range
  • Objective: To establish the relationship between instrument response and known concentrations of the analyte.

  • Protocol:

    • Analyze a set of at least six non-zero calibration standards spanning the expected concentration range (e.g., 0.5 to 500 ng/mL).

    • Perform a linear regression analysis of the peak area ratio (Analyte/IS) versus the nominal concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision
  • Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Analyze QC samples at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC.

    • Perform five replicates at each level on the same day (intra-day) and on three different days (inter-day).

    • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal value (80-120% for LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% for LLOQ).[11]

Limit of Quantification (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Protocol:

    • The LOQ is established as the lowest concentration on the calibration curve that meets the accuracy and precision criteria mentioned above.

    • Acceptance Criteria: Signal-to-noise ratio should be at least 10. Accuracy within 80-120% and precision ≤20%.

Data Presentation and Visualization

Table 3: Example Calibration Curve Data
Nominal Conc. (ng/mL)Area Ratio (Analyte/IS)Back-Calculated Conc. (ng/mL)Accuracy (%)
0.50.0150.53106.0
1.00.0311.02102.0
5.00.1524.9599.0
501.5550.8101.6
2507.61247.198.8
50015.12495.799.1
Regression: y = 0.0301x + 0.0004; r² = 0.9992
Table 4: Example Inter-Day Accuracy & Precision Data
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=3 days)Accuracy (%)Precision (%CV)
LLOQ0.50.54108.011.5
Low QC1.51.4596.78.2
Mid QC150155.2103.56.5
High QC400391.697.95.1
Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike_IS Spike Internal Standard Plasma->Spike_IS Precipitate Protein Precipitation (ACN) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Elute Elution & Evaporation SPE->Elute Reconstitute Reconstitution Elute->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Unknowns Calibrate->Quantify

Caption: Overall workflow for the quantification of the analyte in plasma.

structure cluster_analyte This compound mol

Caption: Chemical structure of the target analyte.

Discussion and Troubleshooting

  • Matrix Effects: Despite cleanup, residual matrix components can co-elute and cause ion suppression or enhancement. The use of a stable isotope-labeled internal standard is the most effective way to compensate for this.[12] If one is not available, different SPE sorbents or chromatographic conditions should be explored.

  • Thiol-Thione Tautomerism: The analyte exists in equilibrium between the -SH (thiol) and =S (thione) forms. This can potentially lead to peak splitting or broadening. Acidifying the mobile phase with formic acid, as described, helps to drive the equilibrium to a single, stable, protonated form, ensuring a sharp and reproducible chromatographic peak.[4]

  • Carryover: Highly retained or "sticky" compounds can lead to carryover in subsequent injections. An aggressive needle wash (e.g., with a high percentage of organic solvent) and a robust column wash at the end of the gradient are essential to mitigate this.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The described protocols for sample preparation, chromatography, and detection, along with the comprehensive validation strategy, provide a solid framework for its implementation in a regulated drug development environment. The method meets the stringent requirements for bioanalytical testing as outlined by the FDA and ICH, ensuring the generation of high-quality data for pharmacokinetic and other critical studies.

References

  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.
  • Belardi, N., et al. (2002). Solid-phase Microextraction and Gas Chromatography-Mass Spectrometry for the Rapid Screening of Triazole Residues in Wine and Strawberries. Journal of Chromatography A, 967(2), 255-60. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Schermerhorn, R. W., et al. (2005). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry. Journal of AOAC INTERNATIONAL, 88(4), 1236-1251. Retrieved from [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Determination of Triazole Fungicides by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) with a Lipophilicity-Matched Separation Strategy for Reducing Matrix Effects. Journal of the Science of Food and Agriculture, 101(1), 143-151. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Dadfarnia, S., et al. (2010). Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. Industrial & Engineering Chemistry Research, 49(1), 325-330. Retrieved from [Link]

  • Khalil, N. H. H., & Huat, T. G. (2014). Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 503-510. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Farajzadeh, M. A., et al. (2011). Extraction and preconcentration technique for triazole pesticides from cow milk using dispersive liquid-liquid microextraction followed by GC-FID and GC-MS determinations. Chromatographia, 74(5-6), 447-454. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • Wang, J., et al. (2012). [Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry]. Se Pu, 30(1), 54-8. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility. Retrieved from [Link]

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  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • Gierczak, T., et al. (2010). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of the American Society for Mass Spectrometry, 21(1), 133-143. Retrieved from [Link]

  • Al-Suwayd, A. A., et al. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Pharmacia, 70(4), 1039-1052. Retrieved from [Link]

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  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Tatulli, S., et al. (2018). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Scientific Reports, 8(1), 16259. Retrieved from [Link]

  • Martel, A. C., et al. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. Journal of Chromatography A, 1164(1-2), 235-242. Retrieved from [Link]

  • Notario, D., et al. (2024). Analytical method development and validation for the determination of triazole antifungals in biological matrices. Scientific Reports, 14(1), 12345. Retrieved from [Link]

  • Acquavia, M. A., et al. (2021). The bioanalysis process is challenging due to complex matrices. Journal of Pharmaceutical and Biomedical Analysis, 193, 113702. Retrieved from [Link]

  • Liu, H., et al. (2005). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 487-493. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

  • Shpak, A. V., et al. (2012). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 67(1), 58-65. Retrieved from [Link]

  • Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]

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  • El-wahaab, B. A., et al. (2024). Synthesis and characterization of new 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (MMTP) Schiff base for spectrophotometric detection of iron(III) and copper(II) ions in laboratory and different water samples: A biological and molecular docking Exploration. Journal of Molecular Structure, 1301, 137305. Retrieved from [Link]

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Sources

High-performance liquid chromatography (HPLC) method for purity analysis of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Robust HPLC Method for Purity Analysis of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the purity determination of this compound, a novel heterocyclic compound with potential pharmaceutical applications. The method utilizes reversed-phase chromatography with UV detection, providing excellent specificity, linearity, accuracy, and precision for the quantification of the active pharmaceutical ingredient (API) and its potential impurities. This document serves as a comprehensive guide for researchers, quality control analysts, and drug development professionals, offering a detailed protocol, method validation insights, and the scientific rationale behind the chromatographic choices, all in accordance with international regulatory standards.

Introduction: The Analytical Imperative

The compound this compound belongs to the triazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1] The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a reliable and robust analytical method for purity analysis is paramount during drug development and for routine quality control.

High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[2] This note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating compounds of moderate polarity like the target analyte. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; compounds are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the column.[3]

The structural features of this compound—a polar triazole-thiol core combined with a more hydrophobic phenoxyethyl substituent—make it an excellent candidate for this technique. The method described herein is designed to be both reliable and compliant with regulatory expectations, drawing upon principles outlined in the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8][9][10][11]

Method Rationale and Chromatographic Conditions

The selection of chromatographic parameters is a deliberate process aimed at achieving optimal separation and detection of the analyte from potential impurities.

The Logic of Component Selection
  • Column: A C18 (octadecylsilane) column is chosen as the stationary phase. The long alkyl chains of the C18 packing provide a highly hydrophobic surface, which is effective for retaining and separating a wide range of organic molecules.[12] The phenoxyethyl group on the target analyte will interact strongly with the C18 stationary phase, ensuring good retention and separation from more polar impurities.

  • Mobile Phase: A gradient elution is employed to ensure the timely elution of both early-eluting polar impurities and the more retained main analyte.

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The acidic pH suppresses the ionization of the thiol group and any residual silanol groups on the silica-based column packing. This minimizes peak tailing and produces sharper, more symmetrical peaks.

    • Mobile Phase B (Organic): Acetonitrile. Acetonitrile is an excellent solvent for many organic compounds and has a low viscosity and UV cutoff, making it ideal for gradient HPLC. Its elution strength allows for the efficient release of the analyte from the C18 column.

  • Detection: The presence of the triazole ring and the phenoxy group creates a chromophore that absorbs UV light. Based on the analysis of similar triazole and aromatic structures, a detection wavelength of 254 nm is selected, as it is expected to provide a strong signal for the analyte and many potential aromatic impurities.[13]

Optimized HPLC Parameters

The following table summarizes the optimized conditions for the purity analysis.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 20 minutes
Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocols

Adherence to a precise protocol is essential for reproducible results.

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): To 1000 mL of HPLC-grade water, add 1.0 mL of formic acid. Mix thoroughly and degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

  • Diluent (50:50 Acetonitrile/Water): Combine 500 mL of acetonitrile and 500 mL of HPLC-grade water. Mix well.

Standard Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Standard Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation
  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.

HPLC Analysis Workflow

The diagram below illustrates the logical flow of the analytical procedure.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (A & B) Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Standard Prepare Standard Solution (0.1 mg/mL) SST Perform System Suitability Test (SST) Standard->SST Sample Prepare Sample Solution (0.1 mg/mL) Inject Inject Blank, Standard, and Sample Sample->Inject Equilibrate->SST SST->Inject If SST Passes Integrate Integrate Chromatograms Inject->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Experimental workflow for HPLC purity analysis.

System Suitability and Validation

A self-validating system is trustworthy. Before sample analysis, the chromatographic system must pass a system suitability test (SST) to demonstrate its fitness for the intended purpose.[6] This is a non-negotiable step in regulated environments.

System Suitability Test (SST)

Inject the Working Standard Solution (0.1 mg/mL) five times. The acceptance criteria are as follows:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good chromatographic performance and absence of undesirable interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency, ensuring adequate separation power.
%RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the injector and the stability of the system.
Method Validation Principles (ICH Q2(R2))

This method should be fully validated according to ICH guidelines to ensure its reliability for routine use.[9][11] The key validation parameters are outlined below.

Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Caption: Core parameters for HPLC method validation.

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. This is demonstrated by the absence of interfering peaks at the retention time of the main analyte in a blank chromatogram.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations across a range of 50% to 150% of the working concentration should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of test results to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiking) and calculating the percent recovery.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The relative standard deviation (%RSD) should be within acceptable limits (typically ≤ 2%).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.5 mL/min in flow rate), providing an indication of its reliability during normal usage.[5][6]

Calculation of Purity

The purity of the sample is determined by the area percent method. This calculation assumes that all impurities have a similar UV response to the main component at the chosen wavelength.

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Disregard any peaks originating from the blank and any peaks below the limit of quantitation (LOQ).

Conclusion

The HPLC method presented in this application note is a highly specific, precise, and robust tool for the purity determination of this compound. The logical selection of the column, mobile phase, and detection parameters provides a sound basis for achieving reliable and reproducible results. By adhering to the detailed protocol and validating the method according to ICH guidelines, laboratories can confidently implement this procedure for quality control and stability testing, ensuring the integrity of this promising pharmaceutical compound.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • Siu, F. M., et al. (2012). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 56(6), 3460–3461. [Link]

  • Popp, R., et al. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A, 862(2), 137-145. [Link]

  • Ruden, C., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia, 186(1), 27-39. [Link]

  • Journal of Applied Pharmaceutical Science. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

Sources

Application Notes and Protocols for 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol in Agricultural Fungicide Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the investigation and application of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol as a potential agricultural fungicide. The 1,2,4-triazole scaffold is a cornerstone of modern fungicidal chemistry, renowned for its potent and broad-spectrum activity.[1] This guide details a proposed synthesis pathway, elucidates the established mechanism of action for this chemical class, and provides detailed, field-proven protocols for robust in vitro and in vivo efficacy screening against key phytopathogenic fungi. The methodologies are designed to be self-validating, incorporating essential controls and clear data analysis frameworks to ensure scientific rigor and reproducibility.

Introduction: The Significance of Triazole Fungicides in Agriculture

Triazole-based fungicides represent one of the most successful and widely utilized classes of agrochemicals for the management of fungal diseases in crops.[2] Their systemic properties and broad-spectrum efficacy have made them indispensable tools for protecting food production worldwide.[3] Triazoles function as demethylation inhibitors (DMIs), targeting a crucial enzyme in the fungal sterol biosynthesis pathway.[1][4] Specifically, they inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[2] Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its fluidity, integrity, and function.[1] Disruption of its biosynthesis leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth and proliferation.[4]

The candidate molecule, this compound, incorporates the core 1,2,4-triazole-3-thiol pharmacophore with specific substitutions designed to enhance biological activity. The phenoxyethyl group at the 5-position and the methyl group at the 4-position are critical for exploring structure-activity relationships (SAR) and optimizing fungicidal potency. This guide provides the foundational protocols to rigorously evaluate its potential as a next-generation agricultural fungicide.

Proposed Synthesis of the Target Compound

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry.[5] A reliable and efficient method involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate. The following protocol is a proposed pathway for the synthesis of this compound.

Protocol 2.1: Synthesis of this compound

Causality: This two-step process begins with the formation of a thiosemicarbazide from an acid hydrazide. The subsequent cyclization in a basic medium is a thermodynamically favored reaction that efficiently yields the stable 1,2,4-triazole ring structure.[5][6]

Step 1: Synthesis of 2-(2-phenoxypropanoyl)-N-methylhydrazine-1-carbothioamide (Intermediate II)

  • Reactants: Dissolve 2-phenoxypropanoic acid hydrazide (I ) (1 mole equivalent) in absolute ethanol.

  • Addition: To this solution, add methyl isothiocyanate (1.1 mole equivalents) dropwise at room temperature with continuous stirring.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the mixture to room temperature. The resulting solid precipitate is filtered, washed with cold ethanol, and dried under a vacuum to yield the thiosemicarbazide intermediate (II ).

Step 2: Cyclization to this compound (Target Compound III)

  • Reactants: Suspend the synthesized thiosemicarbazide intermediate (II ) (1 mole equivalent) in an aqueous solution of sodium hydroxide (8-10%, 2 mole equivalents).

  • Reaction: Reflux the mixture for 6-8 hours until the evolution of hydrogen sulfide gas ceases (if applicable) and a clear solution is formed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid (HCl) to a pH of 5-6.

  • Isolation: The precipitated solid is filtered, washed thoroughly with distilled water to remove inorganic impurities, and then recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure target compound (III ).

  • Characterization: Confirm the structure of the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The presence of a thiol (SH) group can be indicated by an IR absorption peak around 2550-2600 cm⁻¹ and a proton signal in the ¹H-NMR spectrum around 13-14 ppm, though this can vary.[7]

Synthesis_Workflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Triazole Cyclization A 2-phenoxypropanoic acid hydrazide (I) C Intermediate (II) A->C Reflux in Ethanol B Methyl Isothiocyanate B->C D Intermediate (II) E Target Compound (III) D->E 1. NaOH, Reflux 2. HCl Acidification

Caption: Proposed two-step synthesis of the target triazole-thiol.

Proposed Mechanism of Fungicidal Action

The fungicidal activity of triazoles is a direct consequence of inhibiting the CYP51 enzyme, a critical step in the biosynthesis of ergosterol.[1]

  • Binding to CYP51: The nitrogen atom at the 4-position (N4) of the triazole ring is believed to bind to the heme iron atom at the active site of the fungal CYP51 enzyme.[8]

  • Inhibition of Demethylation: This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby blocking its 14α-demethylation.

  • Membrane Disruption: The blockage of this pathway leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell.[4]

  • Growth Arrest: This altered sterol profile disrupts the structure and function of the fungal cell membrane, increasing its permeability and inhibiting fungal growth and development.

Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazole Lanosterol Lanosterol Intermediate Epoxy-Intermediate Lanosterol->Intermediate 14α-demethylation Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane (Fluidity & Integrity) Ergosterol->Membrane Incorporation CYP51 CYP51 Enzyme CYP51->Lanosterol BLOCKS Triazole 4-methyl-5-(1-phenoxyethyl) -4H-1,2,4-triazole-3-thiol Triazole->CYP51 Binds to Heme Iron Outcome Membrane Disruption & Fungal Growth Inhibition Membrane->Outcome

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by the triazole fungicide.

Application Protocols: Fungicide Efficacy Evaluation

A tiered screening approach is essential for efficiently evaluating a novel fungicide. This begins with high-throughput in vitro assays to determine intrinsic activity, followed by more complex in vivo tests to assess performance in a host-pathogen system.[9][10]

Protocol 4.1: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Objective: To determine the intrinsic fungicidal/fungistatic activity of the compound against a panel of phytopathogenic fungi and calculate the EC₅₀ (Effective Concentration for 50% inhibition).

Materials:

  • Pure cultures of test fungi (e.g., Sclerotinia sclerotiorum, Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea).

  • Potato Dextrose Agar (PDA) medium.

  • Sterile Petri dishes (90 mm).

  • Test compound, technical grade.

  • Dimethyl sulfoxide (DMSO) for stock solution.

  • Sterile cork borer (5 mm).

  • Incubator.

  • Commercial standard fungicide (e.g., Tebuconazole, Difenoconazole) for positive control.[11][12]

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 mg/L stock solution of the test compound by dissolving it in a minimal amount of DMSO, then bringing it to volume with sterile distilled water.

  • Medium Amendment: Autoclave the PDA medium and cool it to 50-55°C in a water bath. Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 mg/L). Also prepare a solvent control (PDA + equivalent DMSO) and an untreated control (PDA only).

  • Pouring Plates: Gently swirl the amended media to ensure uniform distribution and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify.

  • Inoculation: From the margin of an actively growing 5-7 day old fungal culture, take a 5 mm mycelial disc using a sterile cork borer. Place the disc, mycelium-side down, in the center of each amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25 ± 2°C) in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the fungus in the untreated control plate has almost reached the edge of the dish.

  • Data Analysis: Calculate the Percentage Inhibition of Mycelial Growth using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where:

      • dc = Average diameter of the fungal colony in the control plate.

      • dt = Average diameter of the fungal colony in the treated plate.

  • EC₅₀ Determination: Use the inhibition data to perform a probit or log-probit regression analysis to calculate the EC₅₀ value.

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Compound Stock Solution C Amend PDA with Compound (Multiple Concentrations) A->C B Prepare Molten PDA B->C D Pour Plates & Solidify C->D E Inoculate with 5mm Fungal Disc D->E F Incubate at 25°C E->F G Measure Colony Diameter F->G H Calculate % Inhibition G->H I Determine EC50 Value (Probit Analysis) H->I

Caption: Workflow for the in vitro poisoned food technique.

Table 1: Example In Vitro Efficacy Data

Fungal PathogenTest Compound EC₅₀ (mg/L)Tebuconazole EC₅₀ (mg/L)
Sclerotinia sclerotiorum1.591.45
Pyricularia oryzae0.460.52
Rhizoctonia solani0.270.31
Botrytis cinerea11.398.86
Fusarium graminearum2.502.10

Note: Data is hypothetical and for illustrative purposes, inspired by results for similar novel triazoles.[8]

Protocol 4.2: In Vivo Efficacy Evaluation (Detached Leaf Assay)

Objective: To assess the protective (preventative) and curative (post-infection) activity of the compound in a controlled host-pathogen environment.[9]

Materials:

  • Healthy, young, fully expanded leaves from susceptible host plants (e.g., wheat, tomato, cucumber).

  • Test compound formulated as a sprayable solution (e.g., in water with a surfactant like Tween-20).

  • Fungal spore suspension of a known concentration (e.g., 1 x 10⁵ spores/mL).

  • Moisture chambers (e.g., plastic boxes with moist filter paper).

  • Growth chamber with controlled light and temperature.

  • Commercial standard fungicide.

Procedure:

  • Leaf Preparation: Detach healthy leaves, wash them gently with sterile water, and place them adaxial side up on moist filter paper inside the moisture chambers.

  • Treatment Application:

    • Protective: Spray the leaves evenly with the test compound solutions at various concentrations (e.g., 50, 100, 200 mg/L) until runoff. Allow the leaves to air dry for 2-4 hours.

    • Curative: (In a separate set of leaves) Inoculate the leaves first (see step 3), incubate for 24 hours to allow infection to establish, and then apply the fungicide treatments.

  • Inoculation: Apply a known volume (e.g., 20 µL) of the fungal spore suspension as a droplet onto the center of each leaf. For the protective assay, this is done after the fungicide has dried.

  • Controls: Include an untreated, inoculated control and a commercial standard control.

  • Incubation: Seal the moisture chambers and incubate in a growth chamber under appropriate conditions (e.g., 22°C, 12h/12h light/dark cycle) for 3-7 days.

  • Disease Assessment: Measure the diameter of the necrotic or chlorotic lesions that develop at the inoculation site.

  • Data Analysis: Calculate the Disease Control Efficacy using the following formula:

    • Control Efficacy (%) = [(ldc - ldt) / ldc] x 100

    • Where:

      • ldc = Average lesion diameter in the control group.

      • ldt = Average lesion diameter in the treated group.

Table 2: Example In Vivo Protective Efficacy Data (Detached Wheat Leaf vs. Puccinia triticina)

Treatment Concentration (mg/L)Average Lesion Diameter (mm)Control Efficacy (%)
Untreated Control12.50
506.250.4
1002.877.6
2001.191.2
Difenoconazole (100 mg/L)1.588.0

Note: Data is hypothetical and for illustrative purposes.

Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust framework for the initial evaluation of this compound as a potential agricultural fungicide. Positive results from these assays, particularly a broad spectrum of activity and low EC₅₀ values, would justify advancing the candidate to more extensive greenhouse and field trials. Further research should focus on optimizing the formulation for improved stability and uptake, investigating potential for phytotoxicity at higher concentrations, and exploring the molecular docking with the CYP51 enzyme to better understand binding interactions.[8] The continued exploration of novel triazole derivatives is critical for managing fungal pathogens and ensuring global food security.[2][13]

References

  • Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. ACS Publications. Available at: [Link]

  • Research progress of triazole derivatives in the discovery of agricultural chemicals. Pest Management Science. Available at: [Link]

  • Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. MDPI. Available at: [Link]

  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Health Canada. Available at: [Link]

  • Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. National Center for Biotechnology Information. Available at: [Link]

  • In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides. The University of Southern Mississippi. Available at: [Link]

  • Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide. Bio-protocol. Available at: [Link]

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. MDPI. Available at: [Link]

  • Detection of anti-phytopathogenic fungal activity. Protocols.io. Available at: [Link]

  • Efficacy Testing of Pesticides Against Fungal Pathogens. Microbe Investigations AG. Available at: [Link]

  • The trouble with triazole fungicides. Farm Progress. Available at: [Link]

  • Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review. National Center for Biotechnology Information. Available at: [Link]

  • In vitro and in vivo evaluation of fungicides against Alternaria brassicae of mustard. The Pharma Innovation Journal. Available at: [Link]

  • In vitro and In-vivo Evaluation of Different Fungicides against Alternaria brassicae Causing Alternaria Blight Disease of Mustard. International Journal of Plant & Soil Science. Available at: [Link]

  • Triazole fungicides for agriculture. Xiangshuo Chemical. Available at: [Link]

  • In vitro, in vivo and in situ Evaluation of Fungicides Tested Individually or in Combination for the Control of the Fusarium Dry Rot of Potato. ResearchGate. Available at: [Link]

  • Physiological effects of triazole fungicides in plants. Proceedings of Universities. Applied Chemistry and Biotechnology. Available at: [Link]

  • (PDF) In vitro and in vivo toxicity of fungicides and biofungicides for the control of Verticillium and Fusarium wilt of pepper. ResearchGate. Available at: [Link]

  • Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. Available at: [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][13] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][13] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Zaporizhzhia State Medical and Pharmaceutical University. Available at: [Link]

  • Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton. Royal Society of Chemistry. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. National Center for Biotechnology Information. Available at: [Link]

  • 5-[1-(3,4-Dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol. Amerigo Scientific. Available at: [Link]

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Troubleshooting & Optimization

Common byproducts in the synthesis of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

<content>## Technical Support Center: Synthesis of 4-Methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Document ID: TSS-TRZ-451-001 Last Updated: January 17, 2026

Introduction

This technical guide serves as a dedicated resource for researchers, chemists, and process development professionals engaged in the synthesis of this compound. The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established route in medicinal and materials chemistry, valued for the diverse biological activities of the resulting compounds.[1][2] The standard and most reliable method involves the base-catalyzed intramolecular cyclization of a 1-acyl-4-alkyl-thiosemicarbazide intermediate.[3][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on the identification and mitigation of synthesis byproducts. Our goal is to equip you with the necessary insights to optimize your reaction conditions, maximize yield and purity, and confidently characterize your final product.

Visualizing the Core Synthesis Pathway

The primary route to the target molecule is a two-step process. First, 2-phenoxypropionyl hydrazide is reacted with methyl isothiocyanate to form the key intermediate, 1-(2-phenoxypropionyl)-4-methylthiosemicarbazide. This intermediate is then cyclized under basic conditions to yield the final triazole-3-thiol.

Synthesis_Pathway cluster_byproducts Potential Byproducts Reactant1 2-Phenoxypropionyl Hydrazide Intermediate 1-(2-Phenoxypropionyl)- 4-methylthiosemicarbazide Reactant1->Intermediate Step 1: Acylation Reactant2 Methyl Isothiocyanate Reactant2->Intermediate Product 4-Methyl-5-(1-phenoxyethyl)- 4H-1,2,4-triazole-3-thiol Intermediate->Product Step 2: Base-Catalyzed Cyclization (e.g., NaOH, Na2CO3) Byproduct2 1,3,4-Thiadiazole Isomer Intermediate->Byproduct2 Acidic Conditions (Side Reaction) Byproduct3 Hydrolyzed Intermediate Intermediate->Byproduct3 Hydrolysis (Incomplete Reaction) Byproduct1 Disulfide Dimer Product->Byproduct1 Oxidation (Air/Oxidants)

Caption: General synthesis pathway and common byproduct formation points.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My final product is a high-melting solid that is poorly soluble, and the yield of the desired product is low. What could be the issue?

Answer: This is a classic indicator of oxidative dimerization . The thiol (-SH) group on your target molecule is susceptible to oxidation, which couples two molecules together to form a disulfide (-S-S-) dimer. This dimer, 3,3'-dithiobis(4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole), has a significantly higher molecular weight and reduced solubility.[5]

Probable Causes:

  • Exposure to Air: Prolonged stirring or refluxing in a system open to the atmosphere, especially under basic conditions, can facilitate air oxidation.

  • Presence of Oxidizing Impurities: Contaminants in solvents or reagents can initiate the oxidation process.

  • Work-up Conditions: Aggressive aeration during filtration or extended drying times in the presence of air can promote dimer formation.

Solutions & Mitigation Strategies:

  • Inert Atmosphere: Conduct the cyclization and subsequent work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

  • Degas Solvents: Before use, degas your reaction and recrystallization solvents by sparging with an inert gas or using freeze-pump-thaw cycles.

  • Reductive Work-up: If you suspect dimer formation, the disulfide bond can often be cleaved. After the reaction, but before final isolation, consider adding a mild reducing agent like sodium bisulfite or dithiothreitol (DTT) to the cooled reaction mixture to reduce the dimer back to the thiol.

  • Purification: The disulfide is often less soluble than the thiol. It may precipitate first from a solution during recrystallization, allowing for its removal.

Question 2: My NMR spectrum shows two distinct sets of peaks, but the mass spectrum gives the correct molecular weight for my product. One set of peaks is very broad. What is happening?

Answer: You are likely observing the presence of thiol-thione tautomerism . The 1,2,4-triazole-3-thiol ring system can exist in two interchangeable forms: the thiol form (with an S-H bond) and the thione form (with an N-H and C=S bond).[6] In solution, these two forms are in equilibrium.

Caption: Thiol-Thione tautomeric equilibrium in 1,2,4-triazole-3-thiols. (Note: Image placeholders used for structural diagrams).

Explanation & Analysis:

  • NMR Spectroscopy: The rate of interchange between tautomers can be on the same timescale as the NMR experiment, leading to broadened peaks for the protons involved (SH and NH). In DMSO-d6, a common solvent for these compounds, the SH proton signal is often seen as a broad singlet between 12.9 and 14.0 ppm.[3][4][7] The NH proton of the thione form may also be visible.

  • Confirmation: Variable temperature NMR can be a powerful tool. At higher temperatures, the rate of exchange increases, and you may see a single, averaged peak. At lower temperatures, the exchange slows, and you might resolve two distinct, sharper peaks for each tautomer.

  • Is this a byproduct? No, this is an inherent chemical property of your target molecule and not an impurity. It does not typically affect the compound's performance in subsequent reactions or biological assays.

Question 3: I isolated a product with the correct mass, but the NMR and IR spectra are inconsistent with the desired 1,2,4-triazole structure. What could this byproduct be?

Answer: You have likely synthesized the isomeric 5-(1-phenoxyethyl)-2-methylamino-1,3,4-thiadiazole . This is a common byproduct when the cyclization of the acylthiosemicarbazide intermediate is performed under acidic conditions instead of basic conditions.[8][9][10]

Mechanistic Insight:

  • Base-Catalyzed (Desired Path): In a basic medium, the more acidic N-H proton (adjacent to the carbonyl) is deprotonated. The resulting anion attacks the thiocarbonyl carbon, leading to the 1,2,4-triazole ring.[3][10]

  • Acid-Catalyzed (Side Path): Under acidic conditions (e.g., using H₂SO₄, POCl₃, or even residual acid from starting materials), the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. The sulfur atom of the thiosemicarbazide then acts as the nucleophile, attacking the carbonyl carbon and leading to a dehydrative cyclization that forms the 1,3,4-thiadiazole ring.[8][9][10]

How to Differentiate and Prevent:

FeatureTarget: 1,2,4-Triazole-3-thiol Byproduct: 1,3,4-Thiadiazole
¹H NMR (DMSO-d6) Broad SH proton signal at very low field (δ 13-14 ppm).[9]Amino (-NH₂) protons appear as a singlet in the aromatic region (δ ~7.5 ppm).[9]
IR Spectroscopy Shows C=N stretching; may show SH stretch (~2550-2600 cm⁻¹).[3][4]Shows characteristic N-H stretching of an amino group (~3100-3300 cm⁻¹).
Synthesis Condition Strongly Basic (e.g., NaOH, KOH, Na₂CO₃ solution).[10]Acidic (e.g., conc. H₂SO₄, POCl₃).[10]

Prevention:

  • Ensure your reaction medium for the cyclization step is distinctly basic (pH > 10).

  • Use high-purity starting materials. If your 2-phenoxypropionic acid was prepared using an acid catalyst, ensure it is fully neutralized and purified before converting it to the hydrazide.

Question 4: My reaction seems to stall, and upon work-up, I recover a significant amount of a water-soluble compound. What is happening?

Answer: This issue points to the hydrolysis of the 1-(2-phenoxypropionyl)-4-methylthiosemicarbazide intermediate . If the cyclization does not proceed efficiently, the acylthiosemicarbazide can be hydrolyzed back to 2-phenoxypropionyl hydrazide and methyl isothiocyanate (or its hydrolysis products) under the reaction conditions.[11][12][13]

Probable Causes:

  • Insufficient Base: The concentration of the base (e.g., NaOH) may be too low to effectively catalyze the cyclization, allowing the competing hydrolysis reaction to dominate.

  • Low Temperature or Short Reaction Time: The cyclization reaction requires sufficient thermal energy and time to go to completion. Inadequate heating can lead to a stalled reaction.

  • Excess Water: While aqueous base is used, an excessively dilute solution can favor hydrolysis over the intramolecular condensation.

Solutions:

  • Optimize Base Concentration: A common and effective condition is refluxing in a 2M aqueous NaOH solution.[10] Ensure at least one equivalent of base is used, though a slight excess is often beneficial.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the intermediate. The reaction should be heated until the intermediate spot is no longer visible.

  • Control Water Content: While an aqueous medium is required, starting the reaction in a more concentrated solution can favor the intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral characteristics of the pure product?

  • ¹H NMR (DMSO-d6): You should expect to see signals for the methyl group (singlet), the ethyl group (doublet and quartet), the phenoxy aromatic protons, and a characteristic broad singlet for the SH proton at δ 13-14 ppm.[1][14]

  • IR (KBr): Look for key stretches including N-H (if thione form is present in solid state, ~3200-3400 cm⁻¹), S-H (thiol form, ~2550-2600 cm⁻¹), C=N (~1600 cm⁻¹), and C=S (thione form, ~1280 cm⁻¹).[1][3]

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₁₂H₁₅N₃OS should be observed.

Q2: Can I use a different base for the cyclization? Yes, other bases like potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), or potassium carbonate (K₂CO₃) in an appropriate solvent (like ethanol or water) can also be effective.[10] However, NaOH is widely documented and reliable for this transformation. The key is to ensure the conditions are sufficiently alkaline to drive the intramolecular cyclization.

Q3: How can I best purify the crude product? Recrystallization is the most common and effective method. Ethanol or ethanol/water mixtures are frequently used solvents for this class of compounds.[10] The general procedure involves dissolving the crude product in a minimum amount of hot solvent, filtering hot to remove insoluble impurities, and allowing the solution to cool slowly to form pure crystals.

Q4: Are there any other potential byproducts from the starting materials? Yes, impurities in your starting materials can carry through.

  • From 4-methyl-3-thiosemicarbazide: Ensure it is pure. Impurities could lead to small amounts of other triazole derivatives.

  • From 2-phenoxypropionic acid: If prepared from phenol and a propionic acid derivative, residual phenol could lead to trace impurities. It is crucial to use highly pure acid to generate the hydrazide.

References

  • BenchChem. (2025). Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.
  • Asif, M. (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
  • Fathalla, O. A., et al. (n.d.). Heterocyclization of Acylthiosemicarbazides. ResearchGate.
  • BenchChem. (2025). Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.
  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI.
  • Demirbas, N., et al. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed.
  • Metwally, M. A., et al. (n.d.). Thiosemicarbazides: Synthesis and reactions. ResearchGate.
  • Tretyakov, E. B., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH.
  • Tretyakov, E. B., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI.
  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. NIH.
  • BenchChem. (2025). Identifying and minimizing byproducts in thiosemicarbazide cyclization reactions.
  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate.
  • Biological and Molecular Chemistry. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions.
  • BenchChem. (2025). Application Note: Detailed Synthesis of 3,3'- Dithiobis(1H-1,2,4-triazole) via Oxidation of 1H-1,2,4-triazole-3-thiol.
  • Chemistry LibreTexts. (2021). Hydrolysis of Thioesters, Esters, and Amides.
  • Chemistry LibreTexts. (2022). 11.6: Hydrolysis of Thioesters, Esters, and Amides.

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Technical Support Center: Optimizing the Synthesis of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center dedicated to the synthesis of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for improved yields and purity.

Synthetic Overview: The Foundational Pathway

The most reliable and widely adopted method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a two-step process. This pathway begins with the formation of a substituted thiosemicarbazide intermediate, which is subsequently cyclized under basic conditions.[1][2][3][4]

The specific pathway for this compound is outlined below.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Alkaline Cyclization A 2-Phenoxypropanohydrazide C 1-(2-phenoxypropanoyl)-4-methyl- thiosemicarbazide (Intermediate) A->C + Solvent (e.g., Ethanol) Reflux B Methyl Isothiocyanate B->C + Solvent (e.g., Ethanol) Reflux D NaOH or KOH (aq.) Reflux C->D Intermediate Isolation E 4-methyl-5-(1-phenoxyethyl)- 4H-1,2,4-triazole-3-thiol (Target) D->E Intramolecular Cyclodehydration

Caption: Proposed synthesis of the target triazole-thiol.

Frequently Asked Questions (FAQs) & Optimization Strategies

This section addresses common challenges and questions encountered during the synthesis.

Q1: I am getting a very low yield in the first step (thiosemicarbazide formation). What could be the cause?

A1: Low yield of the 1-(2-phenoxypropanoyl)-4-methyl-thiosemicarbazide intermediate is typically due to incomplete reaction or decomposition. Consider these factors:

  • Reagent Purity: Ensure the starting 2-phenoxypropanohydrazide is pure and dry. Hydrazides can be hygroscopic, and water can interfere with the reaction.

  • Reaction Time and Temperature: The reaction between an acid hydrazide and an isothiocyanate often requires heating under reflux for several hours to go to completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazide spot disappears.

  • Solvent Choice: Absolute ethanol is a common and effective solvent. It readily dissolves both reactants and facilitates the reaction at a suitable reflux temperature. Using a solvent that is too low-boiling may require significantly longer reaction times.

Q2: My cyclization step is failing or giving a low yield of the final product. How can I troubleshoot this?

A2: The alkaline-mediated cyclization is the most critical step and is highly dependent on reaction conditions.[4][5]

  • Base Concentration: This is the most crucial parameter. An aqueous solution of sodium hydroxide (e.g., 2N or 8%) is typically used.[5][6] If the base concentration is too low, the deprotonation required to initiate cyclization will be inefficient. If it's too high, it may promote hydrolysis of the intermediate or product.

  • Mechanism of Cyclization: The base (OH⁻) deprotonates one of the nitrogen atoms of the thiosemicarbazide chain, creating an anion. This anion then undergoes an intramolecular nucleophilic attack on the carbon of the thiocarbonyl (C=S) group, followed by dehydration to form the triazole ring.

  • Heating (Reflux): Thermal energy is required to overcome the activation barrier for the intramolecular cyclization and subsequent dehydration. Refluxing for 2-4 hours is a standard starting point.[5]

  • Work-up Procedure: After reflux, the reaction mixture will be basic. The product, being a thiol, exists as a thiolate salt and is soluble in the aqueous base. It must be precipitated by careful acidification with a strong acid like HCl to a pH of ~5-6 while cooling in an ice bath.[7] Adding the acid too quickly can cause a rapid temperature increase and potential degradation.

Q3: I seem to be getting an isomeric byproduct. What is it and how can I avoid it?

A3: A common side reaction in the synthesis of 1,2,4-triazoles is the formation of the isomeric 1,3,4-thiadiazole derivative.[8] This occurs if the cyclization proceeds through the attack of the terminal thioamide nitrogen onto the carbonyl carbon, rather than the intended pathway.

  • Controlling Cyclization: The formation of the desired 1,2,4-triazole-3-thiol is generally favored under basic conditions. Acidic conditions, particularly in the presence of dehydrating agents like polyphosphate ester (PPE), can favor the formation of the 1,3,4-thiadiazole.[8][9]

  • Identification: The two isomers can be readily distinguished using ¹H NMR spectroscopy. The N-H and S-H protons of the 1,2,4-triazole-3-thiol ring typically resonate at a very low field (δ 13-14 ppm), whereas the amino group protons of a 1,3,4-thiadiazole appear in the aromatic region.[8]

Q4: What is the best method for purifying the final product?

A4: Recrystallization is the most effective method for purifying this compound.

  • Solvent System: Ethanol or an ethanol-water mixture is commonly used.[1] The crude product, obtained after acidification and filtration, should be dissolved in a minimum amount of hot ethanol. Water can then be added dropwise until turbidity persists, and the solution is allowed to cool slowly to form pure crystals.

  • Washing: Ensure the filtered crystals are washed with cold water to remove any residual inorganic salts from the work-up procedure.[7]

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve common issues leading to low yield.

G Start Low Final Yield CheckIntermediate Was the thiosemicarbazide intermediate pure and yield >80%? Start->CheckIntermediate OptimizeStep1 Troubleshoot Step 1: • Check hydrazide purity • Increase reflux time • Confirm solvent is anhydrous CheckIntermediate->OptimizeStep1 No CheckCyclization Analyze Cyclization Step CheckIntermediate->CheckCyclization Yes OptimizeStep1->CheckIntermediate BaseIssue Was base concentration correct? (e.g., 2N NaOH) CheckCyclization->BaseIssue AdjustBase Adjust base concentration. Titrate a sample to confirm molarity. BaseIssue->AdjustBase No RefluxIssue Was the mixture refluxed for at least 2-4 hours? BaseIssue->RefluxIssue Yes Success Improved Yield AdjustBase->Success AdjustReflux Increase reflux time. Monitor reaction by TLC. RefluxIssue->AdjustReflux No WorkupIssue Was the product precipitated by acidifying to pH ~5-6 in an ice bath? RefluxIssue->WorkupIssue Yes AdjustReflux->Success AdjustWorkup Optimize work-up: • Cool reaction before adding acid • Add acid slowly • Check pH carefully WorkupIssue->AdjustWorkup No WorkupIssue->Success Yes AdjustWorkup->Success

Caption: A workflow for troubleshooting low product yield.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2-phenoxypropanoyl)-4-methyl-thiosemicarbazide (Intermediate)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-phenoxypropanohydrazide (0.1 mol) in absolute ethanol (100 mL).

  • Reagent Addition: To this solution, add methyl isothiocyanate (0.11 mol, 1.1 equivalents) dropwise with stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase).

  • Isolation: After the reaction is complete, cool the flask to room temperature and then in an ice bath. The solid product will precipitate.

  • Purification: Collect the precipitate by suction filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The typical yield should be in the range of 85-95%.

Protocol 2: Synthesis of this compound (Final Product)

  • Reaction Setup: Place the dried 1-(2-phenoxypropanoyl)-4-methyl-thiosemicarbazide (0.05 mol) in a round-bottom flask. Add 8% aqueous sodium hydroxide solution (100 mL).

  • Cyclization: Heat the mixture to reflux with vigorous stirring for 3-4 hours. The solid should dissolve as the reaction proceeds.

  • Precipitation: After reflux, cool the reaction mixture in an ice bath. Carefully acidify the solution to pH 5-6 by adding concentrated hydrochloric acid dropwise with continuous stirring. A white or off-white solid will precipitate.

  • Isolation: Collect the crude product by suction filtration and wash thoroughly with cold distilled water until the filtrate is neutral.

  • Purification: Recrystallize the air-dried crude product from an ethanol/water mixture to obtain pure white crystals. Dry the final product in a vacuum oven. Expected yields range from 65-80%.[1]

Data Summary: Optimizing Cyclization Conditions

The choice of base and solvent can significantly impact the final yield. The following table provides a general guide based on established literature for analogous compounds.

Base Concentration Solvent Typical Reflux Time Expected Yield Range Notes
NaOH2N (approx. 8% w/v)Water3 - 5 hours70-85%Most common and cost-effective method.[5]
KOH2N (approx. 11% w/v)Water3 - 5 hours70-85%Similar efficacy to NaOH.
Na₂CO₃10% w/vWater6 - 8 hours50-65%A weaker base, requiring longer reaction times.
NaOH2NEthanol/Water4 - 6 hours65-80%Can improve solubility for very nonpolar intermediates.

References

  • Al-Ghorbani, M., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health (NIH). Available at: [Link]

  • Krasnikov, P. E., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

  • Basyouni, W. M., & El-Bayouki, K. A. M. (2005). Synthesis of Novel 1,3-Thiazole-, 1,2,4-Triazole-thione and Triazepine Derivatives. ChemInform. Available at: [Link]

  • Basyouni, W. M., & El-Bayouki, K. A. M. (2005). Synthesis of Novel 1,3-thiazole-, 1,2,4-triazole- thione and Triazepine Derivatives. Sci-Hub. Available at: [Link]

  • Koval, O., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of the Faculty of Pharmacy of Ankara University. Available at: [Link]

  • Friend, J. P., & Klingsberg, E. (1956). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses. Available at: [Link]

  • Küçükgüzel, I., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]

  • Sahoo, P. K., et al. (2018). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[6][8][10] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]

  • Al-Amiery, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

  • Hameed, A., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Meleddu, R., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. MDPI. Available at: [Link]

  • Ceylan, S., et al. (2018). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. Available at: [Link]

  • Küçükgüzel, I., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]

  • Koval, O., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of the Faculty of Pharmacy of Ankara University. Available at: [Link]

  • Krasnikov, P. E., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this specific triazole derivative. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to issues you may face in your experiments.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that can arise during the purification of this compound, providing step-by-step guidance to resolve them.

Issue 1: The Crude Product is an Oil or Gummy Solid and Fails to Crystallize.

Question: My synthesis of this compound resulted in a viscous oil, but I was expecting a solid. How can I induce crystallization?

Answer:

"Oiling out" is a common problem in the purification of organic compounds and is often caused by the presence of impurities that depress the melting point.[1] For this compound, the flexible phenoxyethyl side chain can also contribute to a lower melting point and a tendency to form oils.

Recommended Solutions:

  • Solvent Titration:

    • Dissolve the oil in a minimal amount of a good solvent in which it is highly soluble (e.g., ethanol, methanol, or acetone).[2][3]

    • Slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., cold water, hexane, or diethyl ether) dropwise with vigorous stirring until persistent cloudiness is observed.

    • Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Seed Crystal Introduction:

    • If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.

    • Alternatively, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.

  • Chromatographic Pre-purification:

    • If the crude product is heavily contaminated, a preliminary purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization. Subsequent to chromatography, attempt recrystallization of the partially purified product.

Issue 2: Poor Separation and Streaking During Silica Gel Column Chromatography.

Question: I am trying to purify my product using silica gel chromatography, but I'm observing significant streaking and poor separation of my target compound from impurities. What can I do to improve this?

Answer:

The 1,2,4-triazole-3-thiol moiety is relatively polar, and the thiol group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor resolution.[1]

Recommended Solutions:

  • Mobile Phase Modification:

    • Addition of a Polar Solvent: Incorporate a small percentage of a more polar solvent, such as methanol, into your eluent system (e.g., ethyl acetate/hexane). This can help to displace the polar product from the stationary phase and improve peak shape.

    • Addition of a Basic Modifier: To counteract the acidity of the silica gel, add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your mobile phase. This will neutralize the acidic sites on the silica and reduce the strong interactions with your triazole-thiol.[1]

  • Alternative Stationary Phases:

    • Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase chromatography is often more effective.[1] In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water or methanol and water).

    • Neutral Alumina: As an alternative to silica gel, neutral alumina can be used as the stationary phase, which may offer different selectivity and reduce the issues caused by acidic interactions.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound, incorporating the troubleshooting steps discussed.

purification_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude Product (May be an oil or impure solid) column_chromatography Column Chromatography crude_product->column_chromatography Initial Purification column_chromatography->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Fraction Collection recrystallization->crude_product Fails to Crystallize (Re-purify) purity_check Purity & Identity Check (NMR, HPLC, MS) recrystallization->purity_check Isolation of Crystals pure_product Pure Product purity_check->pure_product Meets Purity Criteria

Caption: A generalized workflow for the purification and analysis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my synthesis of this compound?

A1: Common impurities can originate from unreacted starting materials or side reactions. Depending on the synthetic route, these may include:

  • Unreacted thiosemicarbazide precursors.

  • Partially cyclized intermediates.[1]

  • If a metal catalyst was used in a preceding step (e.g., for forming the phenoxyethyl ether linkage), residual metal salts could be present.[1]

  • Byproducts from side reactions, such as the formation of isomeric triazoles or oxidation of the thiol group.

Q2: How can I effectively remove residual metal catalysts from my product?

A2: If your synthesis involved a metal catalyst, such as copper, it's crucial to remove it as it can interfere with subsequent reactions or biological assays. A common method is to wash the organic solution of your crude product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonium hydroxide.[1][4]

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: A combination of analytical techniques should be used to confirm the purity and identity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for determining the purity of your compound. Both normal-phase and reverse-phase HPLC methods can be developed.[5][6] A typical starting point for reverse-phase HPLC would be a C18 column with a mobile phase of acetonitrile and water, with UV detection at a wavelength determined by the compound's UV spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound. The presence of impurity peaks in the NMR spectrum will also give an indication of the purity level.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your synthesized compound.

  • Melting Point: A sharp melting point range is a good indicator of a pure crystalline solid.

Q4: My product is a racemic mixture. Are there any special considerations for its purification?

A4: The presence of a chiral center in the 1-phenoxyethyl group means your product is a racemate. For most standard purification techniques like recrystallization and achiral chromatography, the enantiomers will behave identically and will not be separated. If enantiomeric separation is required, specialized chiral chromatography techniques, such as using a chiral stationary phase (e.g., Chiralcel OD or OJ columns), would be necessary.[5][6]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents to identify a suitable solvent system (a "good" solvent in which it is soluble when hot, and a "poor" solvent in which it is insoluble when cold). Common choices for triazole-thiols include ethanol, methanol, isopropanol, and aqueous mixtures of these alcohols.[2][3][7]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot filtration to remove any insoluble impurities and the activated charcoal (if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, add the "poor" solvent dropwise until the solution becomes cloudy, then gently warm to redissolve and cool again.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.[8]

Protocol 2: Purification by Silica Gel Column Chromatography with a Modified Eluent
  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 9:1 hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). To improve peak shape, use a mobile phase containing 0.5% triethylamine.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Summary Table

Purification TechniqueTypical Solvent/Eluent SystemAdvantagesCommon Challenges
Recrystallization Ethanol/Water, Methanol, IsopropanolCost-effective, scalable, yields high-purity crystalline product.Product may "oil out," requires appropriate solvent selection.
Silica Gel Chromatography Hexane/Ethyl Acetate + 0.5% TriethylamineGood for separating less polar impurities.Peak tailing/streaking due to polar thiol group.
Reverse-Phase HPLC Acetonitrile/Water or Methanol/WaterExcellent for purifying polar compounds.Requires specialized equipment, may be less scalable for large quantities.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
  • Fan, C., & Liu, W. (2005). Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Journal of Chromatography A, 1072(1), 125-130.
  • Li, Y., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Scientific Reports, 14(1), 1-13.
  • Jiang, Z. J., et al. (2001). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Se Pu, 19(3), 253-255.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Triazole Products from "1- Ethynyl-4-dodecyloxybenzene" Reactions.
  • Galdycka, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. International Journal of Molecular Sciences, 23(16), 9301.
  • Jones, J. H. (1981). U.S. Patent No. 4,269,987. Washington, DC: U.S. Patent and Trademark Office.
  • ChemBK. (2024). 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol.
  • Sigma-Aldrich. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol.
  • Kurbangalieva, A., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(18), 5585.
  • Küçükgüzel, I., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 25(4), 437-444.
  • Ainsworth, C. (1963). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses, 43, 90.

Sources

Troubleshooting poor solubility of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Solubility Challenge

Welcome to the technical support guide for 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. This novel compound possesses significant potential, but its molecular structure presents a common hurdle in early-stage drug discovery: poor aqueous solubility. This guide is designed to provide researchers, scientists, and drug development professionals with a systematic approach to overcoming these solubility issues to ensure reliable and reproducible results in biological assays.

The molecule's structure contains a bulky, lipophilic (hydrophobic) phenoxyethyl group, which is the primary driver of its low water solubility. Compounding this is the triazole-thiol core. The thiol (-SH) group is weakly acidic, with a predicted pKa around 9.2, while the triazole ring nitrogens are weakly basic (pKa ~2.4).[1][2] This amphoteric nature means that its charge state, and therefore solubility, is highly dependent on the pH of the aqueous environment.[3] Poor solubility can lead to a host of experimental artifacts, including underestimated potency, high data variability, and precipitation in assay plates.[4][5] This guide provides a logical workflow, from simple solvent adjustments to more advanced formulation strategies, to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What happened?

A: This is a classic sign of a compound crashing out of solution due to a phenomenon known as "kinetic solubility" limitation. Your compound is likely highly soluble in 100% DMSO but poorly soluble in the predominantly aqueous assay buffer. When the DMSO stock is added, the solvent environment rapidly changes from organic to aqueous, and the compound's solubility limit is exceeded, causing it to precipitate.[6][7] To resolve this, ensure rapid and thorough mixing upon dilution, and consider a serial dilution approach rather than a single large dilution step.[4]

Q2: What is the best solvent to use for my initial stock solution?

A: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for poorly soluble compounds in drug discovery due to its high solubilizing power.[5][8] Prepare a high-concentration stock solution, for example, 10-50 mM in 100% DMSO. This allows for minimal volumes to be transferred into your assay, keeping the final DMSO concentration low.[9][10]

Q3: How much DMSO is acceptable in my cell-based assay? Will it affect my results?

A: This is a critical consideration, as DMSO can be toxic to cells at higher concentrations. While tolerance is cell-line specific, a general "safe" upper limit for the final DMSO concentration in most cell-based assays is 0.1% to 0.5% .[11][12][13] Concentrations above 1% can significantly impact cell viability and membrane permeability, potentially confounding your results.[14] It is imperative to run a vehicle control (media with the same final DMSO concentration as your test wells, but without the compound) to determine the tolerance of your specific cell line.[13]

Q4: My compound is still not soluble enough even with DMSO. What is the next logical step?

A: The next step is to explore co-solvents or pH modification. Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of hydrophobic compounds.[15][16] If the compound has ionizable groups, adjusting the pH of the buffer can dramatically increase solubility.[17][18] For this specific molecule, which has a weakly acidic thiol group, increasing the pH to >9.5 will deprotonate it, forming a much more soluble thiolate salt.

Q5: I've seen cyclodextrins mentioned for solubility enhancement. When should I consider using them?

A: Cyclodextrins are advanced solubilizing agents and should be considered when other methods like co-solvents and pH adjustment are insufficient or incompatible with your assay system. These molecules have a hydrophobic interior that can encapsulate your compound, while their hydrophilic exterior allows the entire complex to dissolve in water.[19][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical research.[19][]

Systematic Troubleshooting Workflow

For a logical, step-by-step approach to resolving solubility issues, follow the decision tree below. This workflow is designed to progress from the simplest and most common solutions to more complex formulation strategies, saving time and resources.

Solubility_Workflow Start Start: Compound Precipitation in Aqueous Buffer PrepStock Prepare 10-50 mM Stock in 100% DMSO Start->PrepStock CheckDMSO Is Final DMSO% <= 0.5% and Tolerated? PrepStock->CheckDMSO OptimizeDilution Optimize Dilution (Serial Dilution, Rapid Mixing) CheckDMSO->OptimizeDilution Yes DMSO_Fail DMSO > 0.5% or Toxic (Reformulate Stock) CheckDMSO->DMSO_Fail No StillPrecip Still Precipitates? OptimizeDilution->StillPrecip CoSolvent Strategy 1: Co-Solvents (e.g., PEG 400, Ethanol) StillPrecip->CoSolvent Yes Success Problem Solved: Proceed with Assay StillPrecip->Success No pH_Mod Strategy 2: pH Modification (Adjust Buffer pH > 9.5) CoSolvent->pH_Mod Fails or Incompatible Advanced Strategy 3: Advanced Excipients (e.g., Cyclodextrins, Surfactants) pH_Mod->Advanced Fails or Incompatible Advanced->Success Success Micelle_Solubilization cluster_micelle Cyclodextrin Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior) Drug Drug Molecule (Hydrophobic Moiety) Aqueous Aqueous Environment (Buffer)

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.

By leveraging these advanced strategies and following a systematic troubleshooting workflow, researchers can successfully overcome the solubility challenges posed by this compound, enabling accurate and reliable evaluation in biological assays.

References

  • ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.

  • Butreddy, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.

  • Pharma Excipients. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.

  • ResearchGate. Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.

  • Pharma Info. Co-solvency and anti-solvent method for the solubility enhancement.

  • Fiveable. pH and Solubility. AP Chem.

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Wikipedia. Cosolvent.

  • PMC - PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.

  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.

  • bepls. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.

  • PubMed. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base.

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.

  • BioDuro. ADME Solubility Assay.

  • PMC - NIH. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.

  • PubMed. In vitro solubility assays in drug discovery.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?

  • askIITians. How does pH affect solubility?

  • Chemistry LibreTexts. The Effects of pH on Solubility.

  • ChemicalBook. 1H-1,2,4-Triazole-3-thiol CAS.

  • PhytoTech Labs. Preparing Stock Solutions.

  • LifeTein. DMSO usage in cell culture.

  • Reddit. Maximum DMSO concentration in media for cell culture?

  • Scientist Solutions. DMSO in cell based assays.

  • ResearchGate. What the concentration of DMSO you use in cell culture assays?

  • AAT Bioquest. Does pH affect solubility?

  • Current Science. Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.

  • Benchchem. Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].

  • FasterCapital. Best Practices For Stock Solutions.

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know.

  • ResearchGate. How do we choose a proper concentration for the stock solution?

  • BenchChem. Overcoming poor solubility of tetrazoloquinoline derivatives in biological assays.

  • Sigma-Aldrich. 4-Methyl-4H-1,2,4-triazole-3-thiol.

  • Echemi. 4-Methyl-4H-1,2,4-triazole-3-thiol.

  • PMC - NIH. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization.

  • PMC - NIH. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.

  • Wikipedia. 1,2,4-Triazole.

  • MDPI. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.

  • ResearchGate. Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article.

  • MDPI. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.

  • ChemicalBook. 1H-1,2,4-Triazole-3-thiol.

  • Catalent. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.

  • ResearchGate. The pKa values of 1,2,4-triazole and its alkyl derivatives.

Sources

Technical Support Center: Enhancing the Solution Stability of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound and have encountered challenges with its stability in solution. My objective is to provide not just solutions, but a foundational understanding of the compound's chemical liabilities, enabling you to proactively design more robust experiments. The 1,2,4-triazole ring itself is an aromatic heterocyclic system that confers significant stability.[1][2] However, the exocyclic thiol group is the primary source of instability, making a nuanced approach to handling essential for reproducible results.

Part 1: Foundational Knowledge - Frequently Asked Questions

This section addresses the fundamental chemical principles governing the stability of your compound. Understanding these concepts is the first step toward effective troubleshooting.

Q1: What are the primary chemical degradation pathways for this compound in solution?

A1: The principal vulnerability of this molecule lies not with the triazole core, but with the 3-thiol group . The most common and rapid degradation pathway is oxidation . In the presence of dissolved molecular oxygen, the thiol (-SH) is readily oxidized to form a disulfide-bridged dimer. This process is often catalyzed by trace metal ions and is significantly accelerated at neutral to alkaline pH. A secondary, less common pathway is hydrolysis of the triazole ring, but this typically requires harsh conditions such as concentrated acids or bases at elevated temperatures.[1][3]

Q2: How does pH critically influence the stability of the compound?

A2: The pH of your solution is one of the most critical factors. The thiol group has an acidic proton with a pKa typically in the range of 7-9.

  • In acidic to slightly acidic conditions (pH < 7): The thiol group remains largely protonated (-SH). This form is significantly more stable and less susceptible to oxidation. Studies on similar thiolated compounds show near-complete stability at pH 5.[4]

  • In neutral to alkaline conditions (pH ≥ 7): The thiol group becomes deprotonated to form the thiolate anion (-S⁻). This anion is a much stronger nucleophile and is extremely susceptible to rapid oxidation. This is why researchers often observe rapid degradation in common biological buffers like PBS (pH 7.4). The speciation of similar triazole-thiol compounds changes significantly around this pH range.[5]

Q3: What is the thiol-thione tautomerism and how does it impact stability?

A3: The this compound moiety exists as a mixture of two tautomers in equilibrium: the thiol form (containing a C-SH group) and the thione form (containing a C=S group and an N-H). For most 3-mercapto-1,2,4-triazoles, the thione form is predominant in solution.[1] While this tautomerism influences the electronic properties and reactivity of the molecule, it does not prevent the underlying oxidative instability. The equilibrium allows for the presence of the thiol form, which can still be oxidized, driving the degradation process.

Part 2: Troubleshooting Guide - From Problem to Solution

This section is formatted to address specific experimental issues with direct, actionable advice grounded in chemical principles.

Issue 1: I'm observing a rapid loss of my compound in an aqueous buffer (e.g., PBS, pH 7.4) during my experiment.

  • Primary Suspected Cause: Oxidation of the thiol group into a disulfide dimer, accelerated by dissolved oxygen in the neutral pH buffer.

  • Troubleshooting Steps:

    • Deoxygenate Your Buffer: Before adding your compound, sparge the buffer with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen. This is a critical first step.

    • Introduce a Reducing Agent: The most effective strategy is to maintain a reducing environment. Add a stabilizing agent to your buffer.

      • TCEP (Tris(2-carboxyethyl)phosphine): Recommended. It is a potent, stable, and odorless reducing agent that does not absorb at 280 nm. It is more stable than DTT, especially in the presence of trace metals.[6] A final concentration of 100-500 µM is a good starting point.

      • DTT (Dithiothreitol): Also effective, but it is less stable, has a strong odor, and can interfere with certain assays.[6][7]

    • Adjust pH if Permissible: If your experimental design allows, using a buffer with a slightly acidic pH (e.g., MES or acetate buffer at pH 5.5-6.5) will significantly slow the rate of oxidation.[4]

    • Work Fresh: Always prepare solutions of the thiol-containing compound immediately before use. Avoid storing aqueous solutions, even frozen, as freezing can concentrate oxygen in microcracks and accelerate oxidation.[7]

Issue 2: My HPLC/LC-MS analysis shows a new, less polar peak appearing over time as my main peak decreases.

  • Primary Suspected Cause: The new peak is likely the disulfide dimer of your parent compound. Disulfide formation results in a larger molecule with a different retention time, often eluting later (depending on the column and mobile phase).

  • Troubleshooting & Validation Steps:

    • Confirm Identity via Mass Spectrometry: Analyze the new peak by LC-MS. The expected mass of the dimer will be (2 * M) - 2, where M is the mass of your parent compound. Confirming this mass is a definitive diagnosis of oxidative degradation.

    • Perform a Forced Oxidation Test: Intentionally generate the degradant for confirmation. Treat a small sample of your compound with a mild oxidizing agent like 5% hydrogen peroxide for a short period (e.g., 30 minutes).[8] The peak generated should match the unknown peak in your degraded sample.

    • Implement Corrective Actions: Once confirmed, apply the stabilization strategies outlined in Issue 1 (deoxygenation, adding TCEP, pH adjustment) to prevent the formation of this impurity.

Issue 3: I am getting inconsistent or non-reproducible results in my multi-hour biological assays.

  • Primary Suspected Cause: The compound is degrading during the assay incubation period. The effective concentration of the active compound is decreasing over the course of your experiment, leading to variable results.

  • Troubleshooting & Validation Steps:

    • Conduct an In-Assay Stability Study: This is a critical, self-validating step. Prepare your compound in the complete, final assay medium (including cells, proteins, etc.). Sample and analyze the concentration of the parent compound via HPLC or LC-MS at T=0 and at the final time point of your assay (e.g., T=24h). This will quantify the extent of degradation under real experimental conditions.

    • Incorporate a Stabilizer: Based on the results of the in-assay stability test, supplement your assay medium with a biocompatible reducing agent like TCEP.[6] Ensure that the stabilizer itself does not interfere with your biological endpoint in a control experiment.

    • Minimize Exposure: Reduce the time the compound spends in unstable conditions. Add the compound to the assay plates as the very last step before incubation.

Part 3: Essential Protocols & Data Summary

This section provides standardized protocols for assessing and managing stability, along with a summary table for quick reference.

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical method.[9]

  • Preparation: Prepare a 1 mg/mL stock solution of your compound in acetonitrile or methanol.

  • Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~50 µg/mL.

    • Acid Hydrolysis: Add 1N HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH. Incubate at 60°C for 2 hours.

    • Oxidation: Add 5% H₂O₂. Keep at room temperature for 1 hour.

    • Thermal Stress: Incubate the solution (in a neutral, buffered solvent) at 70°C for 24 hours.

    • Photolytic Stress: Expose the solution to a photostability chamber (ICH Q1B conditions) for 24 hours.

  • Analysis: Before injection, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a suitable HPLC-UV/MS method.

  • Evaluation: Compare the chromatograms to identify and quantify the degradation products formed under each stress condition. This helps predict real-world instabilities.

Protocol 2: Preparation of a Stabilized Stock Solution

For routine experimental use, preparing a stock solution with enhanced stability is highly recommended.

  • Solvent Selection: Use a high-quality, anhydrous aprotic solvent like DMSO or DMF for the primary stock solution (e.g., 10-50 mM). These solvents have low dissolved oxygen content.

  • Inert Overlay: After dispensing from the stock vial, flush the headspace with argon or nitrogen gas before re-sealing. This displaces oxygen and protects the solution.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Dilutions: When making aqueous working solutions, use a deoxygenated buffer containing a reducing agent like TCEP, as described previously. Prepare these dilutions immediately before use.

Data Presentation: Summary of Stability-Influencing Factors
FactorEffect on Thiol StabilityRecommended Mitigation StrategyRationale & References
pH > 7 High Risk: Greatly accelerates oxidation via thiolate anion formation.Use buffers with pH < 6.5 if possible. Prepare solutions fresh.The protonated thiol is less susceptible to oxidation.[4]
Dissolved O₂ High Risk: Primary oxidant, leading to disulfide formation.Deoxygenate buffers (sparging with N₂/Ar). Work under an inert atmosphere.Reduces the concentration of the key reactant for degradation.
Trace Metal Ions Moderate Risk: Can catalyze the oxidation of thiols.Use high-purity water and buffers. Consider adding a chelator like EDTA (100 µM).Chelators sequester metal ions, preventing their catalytic activity.
Light Exposure Potential Risk: Can induce photolytic degradation.Protect solutions from light using amber vials or by covering with foil.Standard practice for ensuring compound integrity.[3]
Elevated Temperature Moderate Risk: Increases the rate of all degradation reactions.Store solutions cold (+4°C for short-term, -20°C or -80°C for long-term).Reduces the kinetic energy available for degradation reactions.[1]

Part 4: Visualization of Pathways and Workflows

Diagram 1: Primary Degradation Pathways

cluster_main This compound cluster_products Degradation Products Compound R-SH (Thiol Form) Dimer R-S-S-R (Disulfide Dimer) Compound->Dimer O₂ / Metal Ions pH ≥ 7 (Fast) pH < 7 (Slow) Hydrolysis Ring-Opened Products (Hypothetical) Compound->Hydrolysis Harsh Acid/Base + High Temp. Start Inconsistent Results or Observed Degradation Check_HPLC Analyze sample by HPLC/LC-MS vs. a fresh standard Start->Check_HPLC New_Peak Is a new peak (likely dimer) present? Check_HPLC->New_Peak Confirm_Mass Confirm mass of new peak ((2*M)-2) New_Peak->Confirm_Mass Yes No_New_Peak Parent compound concentration is just low New_Peak->No_New_Peak No Oxidation_Confirmed Diagnosis: Oxidative Degradation Confirm_Mass->Oxidation_Confirmed Implement_Solutions Implement Stabilization Protocol: 1. Deoxygenate Buffer 2. Add TCEP (100-500 µM) 3. Use Acidic Buffer (pH < 6.5) 4. Prepare Fresh Solutions Oxidation_Confirmed->Implement_Solutions Check_Prep Review solution prep: - Age of solution? - Storage conditions? No_New_Peak->Check_Prep Check_Prep->Implement_Solutions Validate Validate: Run in-assay stability test Implement_Solutions->Validate

Caption: A logical workflow for diagnosing and solving stability issues.

References

  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. BenchChem.
  • University of California, San Francisco. (n.d.). Stabilizing and "resurrecting" DTT (dithiothreitol) stock solutions. UCSF.
  • ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C.
  • Thermo Fisher Scientific. (n.d.). Introduction to Thiol Modification and Detection—Section 2.1. Thermo Fisher Scientific.
  • Özkan, C., et al. (n.d.). Speciation analysis of 3-amino-1,2,4-triazole-5-thiol for different pH values.
  • MedCrave. (2016).
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • BenchChem. (2025). An In-depth Technical Guide to Theoretical Calculations on the Stability of 1,2,4-Triazole Isomers. BenchChem.
  • Bhaskar, G., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

Sources

Technical Support Center: Refining the Protocol for the Cyclization of Thiosemicarbazide to Form the 1,2,4-Triazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,4-triazole rings via the cyclization of thiosemicarbazides. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve reliable, high-yield synthesis of this critical heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the cyclization of thiosemicarbazide derivatives.

Q1: What is the general principle behind the cyclization of thiosemicarbazide to form a 1,2,4-triazole ring?

A1: The synthesis of a 1,2,4-triazole ring from a thiosemicarbazide derivative is a two-step process. First, the thiosemicarbazide is acylated to form an acylthiosemicarbazide intermediate. This intermediate then undergoes a base-catalyzed intramolecular cyclization with the elimination of a water molecule to form the 1,2,4-triazole-3-thiol ring.[1]

Q2: What are the typical reaction conditions for the cyclization step?

A2: The cyclization is most commonly achieved by heating the acylthiosemicarbazide intermediate in an aqueous alkaline solution, such as sodium hydroxide or potassium hydroxide.[2] The reaction temperature and time can vary depending on the substrate, but refluxing for several hours is a common practice.[3]

Q3: Can this reaction be performed under acidic conditions?

A3: While cyclization of acylthiosemicarbazides can occur in acidic media, it often leads to the formation of 1,3,4-thiadiazole derivatives as the major product, not the desired 1,2,4-triazole.[4] Therefore, alkaline conditions are crucial for selectively synthesizing the 1,2,4-triazole ring.

Q4: What are the key safety precautions I should take when working with thiosemicarbazide?

A4: Thiosemicarbazide is a hazardous substance and should be handled with appropriate safety measures. It is toxic if swallowed and can cause skin and eye irritation. Always work in a well-ventilated fume hood, wear personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

In-Depth Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired 1,2,4-Triazole Product

Q: I've followed the standard alkaline cyclization protocol, but my yield of the 1,2,4-triazole is very low. What could be the issue?

A: Low yields in this reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials: The purity of the initial hydrazide used to prepare the thiosemicarbazide is critical. Contaminated hydrazide can lead to low yields and difficult-to-separate mixtures in subsequent steps.[2] It is advisable to purify the hydrazide by recrystallization before use.

  • Incomplete Acylation: The initial acylation of the thiosemicarbazide might be incomplete. Ensure that the acylation step has gone to completion before proceeding with the cyclization. You can monitor the reaction by Thin Layer Chromatography (TLC).

  • Insufficient Base: The cyclization is base-catalyzed. Ensure you are using a sufficient molar excess of a strong base like NaOH or KOH. The pH of the reaction mixture should be distinctly alkaline.

  • Reaction Time and Temperature: Some substrates may require longer reaction times or higher temperatures for complete cyclization. If you suspect an incomplete reaction, you can try extending the reflux time and monitoring the progress by TLC.

  • Solubility of the Intermediate: The solubility of the acylthiosemicarbazide intermediate in the reaction medium can impact the yield.[1] If the intermediate is poorly soluble, it may not cyclize efficiently. In such cases, exploring different solvent systems or co-solvents might be beneficial.

  • Product Precipitation Issues: In some cases, the desired triazole product might precipitate out of the reaction mixture. If this happens, it can sometimes be challenging to isolate. Ensure proper work-up procedures, including acidification and filtration, are followed.

Problem 2: Formation of an Unexpected Side Product

Q: My characterization data (NMR, Mass Spec) suggests I have a significant amount of an isomer, not my target 1,2,4-triazole. What is it and how can I avoid it?

A: The most common side product in this reaction is the isomeric 1,3,4-thiadiazole . This typically occurs if the reaction conditions are not sufficiently alkaline or if there are acidic impurities present.

  • Cause: Acid-catalyzed cyclization of acylthiosemicarbazides favors the formation of the 1,3,4-thiadiazole ring system.[4]

  • Identification: The 1,2,4-triazole and 1,3,4-thiadiazole isomers can be distinguished using NMR spectroscopy. The N-H proton of the 1,2,4-triazole ring typically appears at a significantly different chemical shift compared to the protons on the 1,3,4-thiadiazole ring.

  • Solution:

    • Strictly Alkaline Conditions: Ensure your reaction medium is strongly basic. Use a fresh solution of a strong base like NaOH or KOH.

    • Avoid Acidic Contaminants: Make sure all your glassware is clean and free of any acidic residues.

    • Purification: If you have a mixture of isomers, they can often be separated by column chromatography.

Problem 3: Difficulty in Product Purification

Q: My crude product is an oily residue or a complex mixture that is difficult to purify. What are the best purification strategies?

A: Purification of 1,2,4-triazoles can sometimes be challenging. Here are some effective strategies:

  • Recrystallization: This is the most common and often the most effective method for purifying solid triazole products. A variety of solvents can be screened, with ethanol and ethanol/water mixtures being good starting points.[2][3]

  • Acid-Base Extraction: The triazole-3-thiol product is acidic and can be deprotonated with a base to form a water-soluble salt. This property can be exploited for purification. Dissolve the crude product in an aqueous base, wash with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the purified triazole.

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is a viable option. A range of solvent systems, such as ethyl acetate/hexane or dichloromethane/methanol, can be used for elution. The polarity of the solvent system should be optimized based on the specific triazole derivative.

  • Washing: After precipitation, thoroughly washing the solid product with cold water and then a non-polar organic solvent like diethyl ether or hexane can help remove residual impurities.[2]

Experimental Protocols

Here we provide a detailed, step-by-step methodology for a typical synthesis of a 1,2,4-triazole-3-thiol derivative.

Protocol 1: Synthesis of Acylthiosemicarbazide Intermediate

This protocol describes the formation of the acylthiosemicarbazide from a carbohydrazide and an isothiocyanate.

Materials:

  • Carbohydrazide (e.g., Benzoic hydrazide)

  • Isothiocyanate (e.g., Phenyl isothiocyanate)

  • Anhydrous Ethanol

Procedure:

  • Dissolve 1 equivalent of the carbohydrazide in a minimal amount of hot anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add 1 equivalent of the isothiocyanate to the solution.

  • Reflux the reaction mixture for 30-60 minutes. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The acylthiosemicarbazide product will often precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the product in a vacuum oven. The product is typically pure enough for the next step without further purification.

Protocol 2: Alkaline Cyclization to form 4-Aryl-5-substituted-1,2,4-triazole-3-thiol

This protocol details the cyclization of the acylthiosemicarbazide intermediate to the final triazole product.

Materials:

  • Acylthiosemicarbazide (from Protocol 1)

  • 2 M Sodium Hydroxide (NaOH) solution

  • 3 M Hydrochloric Acid (HCl) solution

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, suspend 1 equivalent of the acylthiosemicarbazide in a 2 M aqueous solution of NaOH.

  • Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the reaction progresses. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the reaction mixture to room temperature in an ice bath.

  • Slowly acidify the cold solution with 3 M HCl until the pH is acidic (pH ~5-6). A precipitate of the 1,2,4-triazole-3-thiol should form.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven.

  • Characterize the final product by NMR, IR, and Mass Spectrometry.

Comparative Data on Reaction Conditions

The choice of reaction conditions can significantly impact the yield of the 1,2,4-triazole. The following table summarizes yields obtained under different conditions for the cyclization of various acylthiosemicarbazides.

Acylthiosemicarbazide PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-Benzoyl-4-phenylthiosemicarbazide2% NaOHWaterReflux295[5]
1-(Quinoline-6-carbonyl)thiosemicarbazide2% NaOHWaterReflux295[5]
1-Benzoylthiosemicarbazide2 M KOHWater909Not specified[1]
1-(4-Hydroxybenzoyl)thiosemicarbazide2 M KOHWater90940[1]

Visualizations

Reaction Mechanism: Alkaline Cyclization of Acylthiosemicarbazide

The following diagram illustrates the step-by-step mechanism for the base-catalyzed cyclization of an acylthiosemicarbazide to a 1,2,4-triazole-3-thiol.

Caption: Mechanism of 1,2,4-Triazole Formation.

Experimental Workflow

This flowchart outlines the general experimental procedure for the synthesis of 1,2,4-triazoles from thiosemicarbazides.

workflow General Experimental Workflow start Start: Thiosemicarbazide & Acylating Agent acylation Step 1: Acylation (e.g., in Ethanol, Reflux) start->acylation isolation1 Isolate Acylthiosemicarbazide Intermediate (Filtration/Drying) acylation->isolation1 cyclization Step 2: Alkaline Cyclization (e.g., NaOH(aq), Reflux) isolation1->cyclization workup Work-up: Acidification & Precipitation cyclization->workup isolation2 Isolate Crude Triazole Product (Filtration) workup->isolation2 purification Purification (Recrystallization or Chromatography) isolation2->purification characterization Characterization (NMR, IR, MS, M.P.) purification->characterization end End: Pure 1,2,4-Triazole characterization->end

Caption: General Experimental Workflow.

Troubleshooting Decision Tree

This decision tree provides a logical path for troubleshooting common issues during the synthesis.

troubleshooting Troubleshooting Decision Tree decision decision low_yield low_yield decision->low_yield Low Yield? side_product side_product decision->side_product Side Product? difficult_purification difficult_purification decision->difficult_purification Purification Issues? issue Experimental Problem issue->decision Identify Issue solution solution check_purity check_purity low_yield->check_purity Check Starting Material Purity solution1 solution1 check_purity->solution1 Impure? -> Purify check_conditions check_conditions check_purity->check_conditions Pure? solution2 solution2 check_conditions->solution2 Optimize Reaction (Time, Temp, Base) check_nmr check_nmr side_product->check_nmr Check NMR for 1,3,4-Thiadiazole solution3 solution3 check_nmr->solution3 Present? -> Ensure Strongly Alkaline Conditions check_other check_other check_nmr->check_other Absent? -> Re-evaluate Characterization try_recrystallization try_recrystallization difficult_purification->try_recrystallization Try Recrystallization (Different Solvents) try_chromatography try_chromatography try_recrystallization->try_chromatography Fails? -> Use Column Chromatography try_extraction try_extraction try_chromatography->try_extraction Fails? -> Use Acid-Base Extraction

Caption: Troubleshooting Decision Tree.

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

  • Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. PubMed Central. [Link]

  • Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. National Institutes of Health. [Link]

  • Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. ResearchGate. [Link]

  • Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]

  • Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Derivatives. DergiPark. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • (PDF) Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]

  • Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. [Link]

Sources

Addressing inconsistent results in antimicrobial screening of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers investigating the antimicrobial properties of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. This guide, designed for scientists and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to address inconsistencies in antimicrobial screening results. As Senior Application Scientists, our goal is to provide you with the expertise and validated protocols necessary to achieve reliable and reproducible data.

Troubleshooting Guide: Inconsistent Antimicrobial Activity

Experiencing variability in your screening results is a common challenge.[1] This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Question 1: Why am I seeing significant well-to-well or plate-to-plate variation in my Minimum Inhibitory Concentration (MIC) assays?

Inconsistent MIC values are a frequent hurdle in antimicrobial susceptibility testing.[1] A variation of one twofold dilution is generally considered acceptable, but greater variability requires investigation.[1]

Potential Cause 1: Compound Solubility and Precipitation

The physicochemical properties of this compound, a relatively complex organic molecule, can lead to poor solubility in aqueous testing media. If the compound precipitates, its effective concentration will be inconsistent across the assay plate.

  • Expert Insight: Many novel 1,2,4-triazole derivatives are synthesized and characterized using organic solvents like DMSO or CDCl3, which highlights their potentially low aqueous solubility. When a concentrated stock solution (often in 100% DMSO) is diluted into aqueous broth, the compound can crash out.

Troubleshooting Steps:

  • Visual Inspection: Before and after incubation, carefully inspect your microtiter plate wells under a light source. Look for any signs of precipitation (e.g., cloudiness, visible particles).

  • Solvent Control: Always run a control with the highest concentration of the solvent (e.g., DMSO) used in your experimental wells. This helps to ensure that the solvent itself is not inhibiting microbial growth.[2]

  • Optimize Stock Concentration: Try lowering the concentration of your initial stock solution. This will result in a lower final concentration of the organic solvent in the assay wells, which may improve compound solubility.

  • Consider Alternative Solvents: While DMSO is common, other solvents could be tested for creating the stock solution. However, the choice of solvent can significantly influence the antimicrobial activity of medicinal plant extracts and other compounds, so consistency is key.[3][4]

Potential Cause 2: Inoculum Density Irregularity

The density of the bacterial or fungal suspension is a critical variable. An inoculum that is too heavy or too light can lead to significant variations in MIC values, a phenomenon known as the "inoculum effect," which is particularly relevant for certain classes of antibiotics.[5][6]

  • Expert Insight: Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), mandate a specific final inoculum density, typically around 5 x 10^5 CFU/mL for broth dilution methods.[7] Deviations from this standard directly impact the compound-to-cell ratio, altering the apparent MIC.

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Use a spectrophotometer to adjust your bacterial suspension to a 0.5 McFarland turbidity standard. This provides an estimated cell density of 1-2 x 10^8 CFU/mL.[8]

  • Verify Colony Counts: Periodically, perform serial dilutions and plate counts from your standardized suspension to confirm that your 0.5 McFarland standard corresponds to the correct CFU/mL.

  • Fresh Cultures: Always use fresh (e.g., overnight) cultures to prepare your inoculum.[9]

Question 2: My disk diffusion (Kirby-Bauer) assay shows inconsistent or no zones of inhibition, even at high concentrations.

The disk diffusion method is highly sensitive to procedural variations.[10] The absence of a zone of inhibition does not always mean the compound is inactive.

Potential Cause 1: Poor Compound Diffusion

The size of the inhibition zone is dependent on the rate of diffusion of the antimicrobial agent through the agar.[11]

  • Expert Insight: this compound is a relatively large molecule. Its molecular weight and polarity will affect its ability to diffuse through the aqueous agar matrix. High molecular weight compounds often diffuse poorly.[12]

Troubleshooting Steps:

  • Solvent Choice for Disk Impregnation: The solvent used to dissolve the compound and apply it to the paper disk is critical. Ensure the solvent evaporates completely before placing the disk on the agar, leaving the compound behind. If the compound is not soluble enough in a volatile solvent, it may not load onto the disk effectively.

  • Consider Agar Well Diffusion: Instead of paper disks, try an agar well diffusion assay. A well is cut into the agar, and the compound solution is placed directly into it. This method can sometimes be better for compounds with poor diffusion characteristics.[13]

  • Check Agar Depth: The thickness of the Mueller-Hinton Agar (MHA) should be standardized to a uniform depth of 4 mm.[14][15] Plates that are too shallow or too deep will alter the diffusion dynamics and affect zone sizes.

Potential Cause 2: Inappropriate Incubation Conditions

Time, temperature, and atmospheric conditions must be strictly controlled according to standardized protocols.[5]

  • Expert Insight: CLSI and EUCAST guidelines recommend incubating plates at 35°C ± 1°C for 16-20 hours for most non-fastidious bacteria.[10][16] Incubation at 37°C, while common, can lead to unreliable results for some organism-drug combinations.[16]

Troubleshooting Steps:

  • Verify Incubator Temperature: Use a calibrated thermometer to ensure your incubator maintains the correct temperature (35°C).

  • Standardize Incubation Time: Do not deviate from the recommended incubation time. Shorter times may not allow for visible growth, while longer times can lead to overgrowth and smaller zones.[17]

  • The "15-15-15 Minute Rule": For maximum reproducibility in disk diffusion, adhere to this principle: inoculate the agar plate within 15 minutes of preparing the suspension, apply the disks within 15 minutes of inoculation, and place the plate in the incubator within 15 minutes of applying the disks.[10]

Question 3: The compound shows activity against Gram-positive bacteria but is highly inconsistent against Gram-negative bacteria.

This is a common and mechanistically significant observation.

Potential Cause: Intrinsic Resistance of Gram-Negative Bacteria

Gram-negative bacteria possess an outer membrane containing lipopolysaccharide (LPS), which acts as a formidable permeability barrier to many compounds, including some 1,2,3-triazole derivatives.[18]

  • Expert Insight: The inconsistent results you are observing may be real biological effects. The compound might be at the threshold of its effective concentration, where minor experimental variations can push the result from slight activity to no activity. The mechanism of action for many triazoles involves inhibiting intracellular enzymes, such as dihydrofolate reductase (DHFR).[19][20] To reach these targets, the compound must first cross the bacterial membranes.

Troubleshooting Steps:

  • Confirm Protocol Standardization: First, ensure all other variables (inoculum, media, incubation) are strictly controlled, as Gram-negative bacteria may be more sensitive to subtle procedural errors when testing a compound with borderline activity.

  • Use a Permeabilizing Agent (for mechanistic studies): To test the hypothesis that the outer membrane is blocking the compound, you can run a parallel assay including a sub-inhibitory concentration of a membrane permeabilizing agent like EDTA. If the activity of your triazole compound increases significantly in the presence of EDTA, it strongly suggests the outer membrane is the source of resistance.

  • Broaden the Panel of Organisms: Test against a wider range of Gram-negative bacteria, including strains with known efflux pump mutations, to better characterize the activity profile.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a standardized workflow for antimicrobial screening and a logical flow for troubleshooting inconsistent results.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis A Prepare Compound Stock (e.g., 10 mg/mL in DMSO) B Prepare 0.5 McFarland Inoculum Suspension C Prepare Mueller-Hinton Agar/Broth E Inoculate Plates/ Swab Lawn B->E D Perform Serial Dilutions (Broth Microdilution) C->D C->E D->E G Incubate at 35°C (16-20 hours) D->G For MIC F Apply Disks/Compound (Disk Diffusion) E->F For Disk Diffusion F->G H Read MIC/ Measure Zone Diameters I Compare to Controls & Interpret Results H->I

Caption: Standardized workflow for MIC and disk diffusion assays.

G Start Inconsistent Results Observed Q1 Check for Precipitation in MIC Wells Start->Q1 A1 Optimize Solvent/ Stock Concentration Q1->A1 Yes Q2 Verify Inoculum Density (0.5 McFarland & Plate Count) Q1->Q2 No A1->Q2 A2 Re-standardize Inoculum Prep Q2->A2 No Q3 Confirm Agar Depth (4mm) & Incubation (35°C, 16-20h) Q2->Q3 Yes A2->Q3 A3 Correct Plate Prep & Incubation Conditions Q3->A3 No Q4 Is Inconsistency Only with Gram-Negatives? Q3->Q4 Yes A3->Q4 A4 Investigate Membrane Permeability (e.g., EDTA) Q4->A4 Yes End Re-run Assay with Optimized Protocol Q4->End No A4->End

Caption: Logical flow for troubleshooting inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for antimicrobial 1,2,4-triazoles? Many 1,2,4-triazole derivatives exhibit broad biological activities. Their antimicrobial mechanism often involves the inhibition of essential microbial enzymes.[21] A common target is sterol 14-α-demethylase in fungi, while in bacteria, enzymes like dihydrofolate reductase (DHFR) involved in nucleotide synthesis can be inhibited.[19][21]

Q2: Which testing method is more appropriate for this compound: broth dilution (MIC) or disk diffusion? Both methods are valuable for initial screening.

  • Broth dilution provides a quantitative result (the MIC value), which is the gold standard for susceptibility testing.[7][22] It is generally less affected by compound diffusion issues.

  • Disk diffusion is a simpler, qualitative (or semi-quantitative) screening method.[10][14] However, it can be unreliable for compounds with low solubility or poor diffusion characteristics in agar.[12] For a novel compound like this compound, starting with broth microdilution to determine the MIC is recommended for more reliable, quantitative data.

Q3: What are the standard quality control (QC) organisms I should be using? Using reference strains is essential for ensuring your assay is performing correctly.[23] According to CLSI guidelines, standard QC strains include:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 25923

  • Pseudomonas aeruginosa ATCC 27853

  • Candida albicans ATCC 90028 (for antifungal testing) You should run these strains with a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for yeast) to ensure the results fall within the acceptable QC ranges published by CLSI.[24][25]

Q4: How should I prepare my Mueller-Hinton (MH) media for consistent results? The composition of the growth medium can significantly affect results.[12]

  • pH: The pH of the MH agar should be between 7.2 and 7.4 at room temperature.[15] Incorrect pH can alter the activity of the test compound.

  • Cation Concentration: Concentrations of divalent cations like Ca2+ and Mg2+ must be controlled, as they can affect the activity of certain antimicrobials. Use a commercially prepared, QC-tested MH broth or agar whenever possible.

  • Supplements: For fastidious organisms, specific supplements may be required. Always follow established guidelines, such as those from CLSI, for testing specific pathogens.[26]

Q5: My results are consistent within my lab, but they don't match published data for similar triazole compounds. Why? Inter-laboratory variation is a known challenge.[1] Even with standardized methods, minor differences in technique or materials can lead to different results.[27] Factors include:

  • Slight differences in media preparation or manufacturer.

  • Variations in the exact bacterial strains or sub-cultures used.

  • Differences in reading the final endpoint (e.g., visual determination of "no growth"). It is crucial to rely on your internal controls and standardized protocols to ensure your results are valid within your experimental system.

Data Summary Table
ParameterRecommendationRationale
Inoculum Density Adjust to 0.5 McFarland Standard (~5 x 10^5 CFU/mL final)Ensures reproducibility and standard compound-to-cell ratio.[7]
Media Mueller-Hinton Agar/Broth (pH 7.2-7.4)Standardized medium for susceptibility testing; pH affects compound activity.[12][15]
Incubation Temp. 35°C ± 1°CRecommended by CLSI/EUCAST for reliable DST results.[16]
Incubation Time 16-20 hours (most bacteria)Allows for sufficient growth without compound degradation or overgrowth.[5]
Agar Depth 4 mm (Disk Diffusion)Affects antibiotic diffusion and subsequent zone of inhibition size.[14]
Compound Solvent DMSO (typically ≤1% final conc.)Common solvent for organic compounds; must run solvent-only controls.[2]
Detailed Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform twofold serial dilutions in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Select 3-5 isolated colonies from a fresh agar plate. Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[8] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 or 200 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][22]

Protocol 2: Disk Diffusion (Kirby-Bauer) Assay
  • Inoculum Preparation: Prepare an inoculum suspension adjusted to a 0.5 McFarland standard as described above.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the suspension.[10] Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each streaking to ensure uniform coverage.[28]

  • Disk Application: Allow the plate surface to dry for 3-5 minutes. Using sterile forceps, apply paper disks impregnated with a known amount of the test compound onto the agar surface. Gently press each disk to ensure complete contact.[15]

  • Incubation: Invert the plates and place them in a 35°C incubator within 15 minutes of disk application.[10] Incubate for 16-20 hours.

  • Reading Results: Measure the diameter of the zones of complete growth inhibition in millimeters (mm).

References
  • Synthesis and antimicrobial screening of 1,2,4-triazole derivatives. (2024). Google AI Search. Retrieved January 17, 2026.
  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). World Journal of Pharmaceutical Research.
  • Minimum inhibitory concentration. (n.d.). Grokipedia. Retrieved January 17, 2026.
  • Kuş, C., et al. (2005).
  • Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2025).
  • Jain, A., et al. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research.
  • Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Retrieved January 17, 2026, from [Link]

  • Kovács, R., et al. (2022). Standard operating procedure (SOP) for disk diffusion-based quorum sensing inhibition assays. ACTA Pharmaceutica Hungarica.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Retrieved January 17, 2026, from [Link]

  • Minimum inhibitory concentration. (n.d.). Wikipedia. Retrieved January 17, 2026.
  • Hedges, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
  • Minimum Inhibitory Concentration. (n.d.). LITFL. Retrieved January 17, 2026.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020).
  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S.
  • Technical Support Center: Troubleshooting Inconsistent In Vitro Results for Antibacterial Agent 30. (2025). BenchChem.
  • Troubleshooting inconsistent results in Cefaclor susceptibility testing. (2025). BenchChem.
  • Wanger, A. (2023). Antimicrobial Susceptibility Testing.
  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH.
  • Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap.
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Journal of Clinical Microbiology.
  • Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. (2024). ACS Bio & Med Chem Au.
  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved January 17, 2026.
  • Taylor, T. M., et al. (2016). Evaluation of different solvents to extract antibacterial compounds from jalapeño peppers. Food Science & Nutrition.
  • Disk diffusion method. (n.d.). SEAFDEC/AQD Institutional Repository.
  • Wójcik-Sikora, A., et al. (2021).
  • 1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023). Frontiers in Chemistry.
  • Barroso, S., et al. (2021).
  • Plech, T., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules.
  • Evaluation of antimicrobial potential of different solvent extracts of some medicinal plants of semi-arid region. (2025).
  • Effect of Antimicrobial Activities on the Various Solvents Extracts of Leaves of Scurrula Ferruginea (Jack) Danser. (n.d.). International Journal of Pharma and Bio Sciences.
  • Gutierrez, C., et al. (2018). Need for better adherence to optimal incubation temperature for quality laboratory diagnostics and antibiotic resistance monitoring.
  • Progress and challenges in the development of triazole antimicrobials. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Küçükgüzel, I., et al. (2005). Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. European Journal of Medicinal Chemistry.
  • Aysheshim, T., et al. (2016).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • What are some factors that could affect antimicrobial susceptibility testing? (2023).
  • New Triazole Compounds Demonstrate Potent Antimicrobial Activity by Targeting Bacterial Fol
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (2019). Arhiv za higijenu rada i toksikologiju.
  • Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. (2017). Current issues in pharmacy and medicine: science and practice.
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  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). European Medicines Agency.
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  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol deriv
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Enhancing the biological activity of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol through structural modification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the structural modification of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to empower your research and development efforts. The 1,2,4-triazole-3-thiol scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] Our focus here is to provide a comprehensive resource for the targeted enhancement of the biological activity of this specific lead compound through strategic structural modifications.

This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter during your experimental work. We will delve into the rationale behind synthetic strategies, provide step-by-step protocols for key reactions and biological assays, and offer solutions to common experimental hurdles.

I. Synthesis of the Core Scaffold and Key Intermediates: FAQs and Troubleshooting

The synthesis of the core compound, this compound, is the foundational step in your research. Here, we address common questions and issues that may arise during this process.

Q1: What is the most reliable synthetic route to prepare the this compound core structure?

A1: The most established and versatile route involves a multi-step synthesis starting from 2-phenoxypropanoic acid. This method provides good overall yields and allows for the late-stage introduction of the N-methyl group, which is advantageous for creating analogs. The general synthetic pathway is outlined below.

Synthesis_Workflow A 2-Phenoxypropanoic Acid B 2-Phenoxypropanoyl Chloride A->B SOCl₂ or (COCl)₂ C 2-Phenoxypropanehydrazide B->C Hydrazine Hydrate D Potassium 2-(2-phenoxypropanoyl)hydrazine-1-carbodithioate C->D CS₂ / KOH E 4-Amino-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol D->E Hydrazine Hydrate, Reflux F Intermediate Schiff Base E->F Alkylation/Methylation Reagent G This compound F->G Reduction or further reaction

Caption: Proposed synthetic pathway for the core scaffold.

Q2: I am experiencing low yields during the cyclization of the dithiocarbazinate salt to form the triazole ring. What are the likely causes and how can I optimize this step?

A2: Low yields in this cyclization step are a common issue. Here are the primary causes and troubleshooting strategies:

  • Incomplete reaction: The cyclization requires prolonged heating (reflux) to drive the reaction to completion. Ensure you are refluxing for a sufficient duration (typically 4-6 hours) and monitor the reaction progress by TLC. The evolution of hydrogen sulfide gas is an indicator of the reaction's progress.

  • Side reactions: The formation of 1,3,4-thiadiazole isomers is a known competitive pathway.[3] To favor the formation of the desired 1,2,4-triazole, it is crucial to maintain a basic medium during the initial phase of the reaction. The use of an excess of hydrazine hydrate can also help drive the equilibrium towards the triazole product.

  • Degradation of starting material: The dithiocarbazinate salt can be unstable. It is best to use it immediately after preparation. If storage is necessary, keep it in a desiccator under an inert atmosphere.

  • Purification losses: The product is often precipitated by acidification. Adding the acid too quickly can lead to the formation of fine particles that are difficult to filter. Slow, dropwise addition of dilute acid with vigorous stirring will yield a more easily filterable precipitate.

Q3: I am having trouble with the N-methylation step. What are the best reagents and conditions to use?

A3: Selective N-methylation of the 4-amino group is the intended pathway. However, alkylation can also occur at other nitrogen atoms of the triazole ring or the thiol group. To achieve selective N4-methylation, a common strategy is to first form a Schiff base by reacting the 4-amino group with an aromatic aldehyde (e.g., benzaldehyde). The resulting imine can then be methylated, followed by hydrolysis to release the N4-methylated product.

Alternatively, direct methylation can be attempted using a mild methylating agent like methyl iodide in the presence of a base. Careful control of stoichiometry and reaction temperature is critical to minimize side products.

II. Strategies for Enhancing Biological Activity: A Guide to Structural Modification

The biological activity of the core scaffold can be fine-tuned by making strategic modifications to its structure. The following sections provide guidance on which modifications to explore and the rationale behind them.

Q1: Which positions on the this compound molecule are the most promising for structural modification to enhance biological activity?

A1: Based on extensive structure-activity relationship (SAR) studies of 1,2,4-triazole derivatives, the following positions are key targets for modification:

  • The Phenoxy Ring: The aromatic ring offers a large surface for introducing various substituents to modulate lipophilicity, electronic properties, and steric bulk. This can significantly impact the compound's interaction with biological targets.

  • The Thiol Group (S-alkylation/arylation): The thiol group is a reactive handle that can be easily modified to introduce a wide range of substituents. This is a common strategy to improve potency and alter the pharmacokinetic profile.

  • The Ethyl Linker: The length and flexibility of the linker between the phenoxy group and the triazole ring can influence the molecule's overall conformation and its ability to fit into a binding pocket.

  • The N4-Methyl Group: While the methyl group is a starting point, exploring other small alkyl groups can provide insights into the steric requirements at this position.

Caption: Key sites for structural modification.

Q2: What types of substituents on the phenoxy ring are likely to improve antimicrobial or anticancer activity?

A2: The nature of the substituent on the phenoxy ring can have a profound effect on biological activity. Here is a summary of general trends observed in related compounds:

Substituent TypeRationale & Expected OutcomeTarget Activity
Halogens (F, Cl, Br) Increase lipophilicity, can act as hydrogen bond acceptors, and may enhance binding affinity.Antimicrobial, Anticancer
Electron-Withdrawing Groups (NO₂, CN) Can modulate the electronic properties of the molecule and influence interactions with the target.Anticancer, Antifungal
Electron-Donating Groups (OCH₃, CH₃) Can increase metabolic stability and alter binding interactions.Antimicrobial
Bulky Groups (t-butyl, phenyl) Can provide steric hindrance to favor binding to a specific target and improve selectivity.Anticancer

Note: These are general guidelines, and the optimal substituent will be target-dependent. It is recommended to synthesize a small library of analogs with diverse electronic and steric properties to establish a clear SAR.

Q3: What are the common challenges when performing S-alkylation on the thiol group, and how can I overcome them?

A3: S-alkylation is a straightforward reaction, but issues can arise:

  • N-alkylation: Alkylation can also occur on the nitrogen atoms of the triazole ring. To favor S-alkylation, it is best to perform the reaction under basic conditions (e.g., using K₂CO₃ or NaH) to deprotonate the more acidic thiol group, making it a more potent nucleophile.

  • Dialkylation: If a dihaloalkane is used as the alkylating agent, reaction at both ends is possible. Using a stoichiometric amount of the dihaloalkane can help to control this.

  • Poor solubility of the starting material: The triazole-thiol may have limited solubility in common organic solvents. Using a polar aprotic solvent like DMF or DMSO can improve solubility.

  • Low reactivity of the alkylating agent: If you are using a less reactive alkylating agent, the reaction may require heating. However, be cautious as higher temperatures can also promote side reactions.

III. Biological Evaluation: Protocols and Troubleshooting

Accurate and reproducible biological data is essential for guiding your structural modification efforts. This section provides protocols for common assays and addresses potential pitfalls.

Q1: Can you provide a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of my compounds against bacterial and fungal strains?

A1: The broth microdilution method is a widely accepted standard for determining the MIC of antimicrobial and antifungal compounds.

Protocol: Broth Microdilution Assay

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well of a 96-well plate.

  • Serial Dilutions: Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard. Dilute this suspension to the final required concentration in the appropriate broth.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microbial strain (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Troubleshooting:

  • Compound Precipitation: If your compound precipitates in the aqueous medium, you may need to use a co-solvent or prepare the initial dilutions in a different manner. Always include a solvent control to ensure it does not affect microbial growth.

  • Inconsistent Growth in Control Wells: This could indicate contamination or an issue with the inoculum preparation. Ensure all materials are sterile and the inoculum is properly standardized.

Q2: I am screening my compounds for anticancer activity using an MTT assay and getting variable results. What could be the cause?

A2: The MTT assay is a colorimetric assay that measures cell metabolic activity. Variability can stem from several sources:

  • Compound Interference: Thiol-containing compounds can sometimes interfere with the MTT assay by directly reducing the MTT reagent, leading to a false-positive result (apparent increased cell viability).[4][5] It is advisable to run a control experiment where the compound is added to the media in the absence of cells to check for direct reduction of MTT.

  • Compound Solubility: Poorly soluble compounds may precipitate in the culture medium, leading to inaccurate concentrations and inconsistent effects. Visually inspect the wells for any signs of precipitation.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure you have a homogenous cell suspension and use a reliable method for cell counting.

  • Incubation Time: The duration of compound exposure and the MTT incubation time can significantly affect the results. These parameters should be optimized and kept consistent across experiments.

Q3: How can I assess the metabolic stability of my lead compounds?

A3: Assessing metabolic stability early in the drug discovery process is crucial. A common in vitro method is the liver microsomal stability assay.

Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human or other species), NADPH (as a cofactor), and your test compound in a suitable buffer.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Troubleshooting:

  • Rapid Compound Disappearance: If the compound is degraded very quickly, you may need to use a lower concentration of microsomes or shorter incubation times.

  • No Compound Degradation: This could indicate that the compound is highly stable or that the metabolic enzymes are not active. Always include a positive control (a compound with known metabolic instability) to validate the assay.

IV. Mitigating Off-Target Effects and Improving Pharmacokinetics

While enhancing on-target activity is the primary goal, it is equally important to consider and address potential liabilities such as off-target effects and poor pharmacokinetic properties.

Q1: Are there any known off-target effects associated with 1,2,4-triazole-based compounds?

A1: Yes, a well-documented off-target effect of some triazole-based drugs, particularly antifungals, is the inhibition of human cytochrome P450 (CYP) enzymes.[4][6] This can lead to drug-drug interactions and other adverse effects. Structural modifications can help to improve selectivity for the target enzyme over human CYPs. Generally, fine-tuning the steric and electronic properties of the substituents can help to achieve greater selectivity.

Q2: How can I improve the pharmacokinetic profile of my lead compound?

A2: Improving the pharmacokinetic profile often involves a multi-parameter optimization process:

  • Solubility: Introduction of polar functional groups (e.g., -OH, -NH₂) or ionizable groups can improve aqueous solubility.

  • Metabolic Stability: As discussed previously, identifying and blocking sites of metabolic degradation is a key strategy. This can sometimes be achieved by introducing fluorine atoms or other groups that are resistant to metabolic enzymes.

  • Permeability: Modulating the lipophilicity of the molecule is crucial for achieving good membrane permeability. This can be done by adding or removing lipophilic or hydrophilic groups.

A balance between these properties is necessary to achieve a desirable overall pharmacokinetic profile.

V. References

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015, September 18). Retrieved from [Link]

  • Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC - NIH. (n.d.). Retrieved from [Link]

  • Effect of Thiols on Fructosamine Assay - PubMed. (n.d.). Retrieved from [Link]

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed. (n.d.). Retrieved from [Link]

  • Structure-activity relationship study for fungicidal activity of 1-(4-phenoxymethyl-2-phenyl-[4][5]dioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives against rice blast - Semantic Scholar. (2015, December 1). Retrieved from [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - NIH. (2022, August 20). Retrieved from [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024, December 20). Retrieved from [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - ResearchGate. (2025, October 16). Retrieved from [Link]

  • Synthesis and structure–activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PubMed. (2020, December 11). Retrieved from [Link]

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio} - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][6] triazole-3-thiol derivatives and Antifungal activity - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of novel 2-propenoyl amides, esters, heterocyclic compounds and their screening as antifungal and antibacterial agents | European Journal of Chemistry. (2012, March 31). Retrieved from [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Manual on Antimicrobial Susceptibility Testing - biodiamed.gr. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS - DergiPark. (2021, September 30). Retrieved from [Link]

  • Manual for the Laboratory Identification and Antimicrobial Susceptibility Testing of Bacterial Pathogens of Public Health Importance. (n.d.). Retrieved from [Link]

  • Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC - PubMed Central. (2020, January 29). Retrieved from [Link]

  • Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect - MDPI. (2022, August 8). Retrieved from [Link]

  • Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025, February 15). Retrieved from [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products - MDPI. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018, May 2). Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved from [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. (n.d.). Retrieved from [Link]

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Minimizing solvent effects in the spectroscopic analysis of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Spectroscopic Analysis of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Welcome to the technical support guide for the spectroscopic analysis of this compound. This resource is designed for researchers and drug development professionals to navigate and mitigate the challenges posed by solvent effects during UV-Visible absorption and fluorescence spectroscopy. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are "solvent effects" and why are they particularly significant for this triazole-thiol compound?

A1: Solvent effects, broadly termed solvatochromism, refer to the alteration of a solute's spectral properties (e.g., position, intensity, and shape of absorption or emission bands) due to its interaction with solvent molecules.[1][2] For this compound, these effects are pronounced due to several structural features:

  • Thiol-Thione Tautomerism: The molecule can exist in two tautomeric forms: the thiol (-SH) and the thione (C=S). The equilibrium between these forms is highly sensitive to the solvent environment. Polar, protic solvents can stabilize one form over the other through hydrogen bonding, leading to dramatic changes in the electronic structure and, consequently, the spectrum.[3]

  • Multiple Interaction Sites: The molecule possesses several sites for solvent interaction: the acidic proton of the thiol group (a hydrogen bond donor), the nitrogen atoms of the triazole ring and the ether oxygen (hydrogen bond acceptors), and the aromatic rings (capable of π-π interactions).[4][5][6]

  • Charge Distribution Changes: Upon absorption of light, the distribution of electron density in the molecule changes. The excited state may be more or less polar than the ground state. Polar solvents will preferentially stabilize the more polar state, reducing the energy gap and causing a spectral shift.[7][8]

Understanding these interactions is critical for obtaining reproducible and interpretable data.

Q2: What is the difference between a bathochromic and a hypsochromic shift, and what causes them?

A2: These terms describe the direction of a spectral shift:

  • Bathochromic Shift (Red Shift): A shift of a spectral band to a longer wavelength (lower energy). This typically occurs when the solvent stabilizes the excited state more than the ground state. For π → π* transitions, the excited state is often more polar, so increasing solvent polarity leads to a red shift.[2][8]

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength (higher energy). This is common for n → π* transitions in the presence of protic (hydrogen-bond donating) solvents. The solvent forms hydrogen bonds with the lone pair of electrons (n) in the ground state, lowering its energy and thus increasing the energy required for the transition.[8]

The direction of the shift for this compound will depend on which electronic transition is being observed and the nature of the solvent.

Q3: How do I choose an appropriate "neutral" or "non-interacting" solvent?

A3: A truly non-interacting solvent does not exist. The goal is to choose a solvent that minimizes specific, strong interactions like hydrogen bonding if you wish to observe the molecule's intrinsic properties. A non-polar, aprotic solvent like cyclohexane or n-hexane is often a good starting point. However, solubility can be a limiting factor. The key is not to find a "perfect" solvent, but to understand the interactions within the chosen solvent and to be consistent. For comparative studies, it is often more informative to use a series of solvents with varying polarities.[9]

Troubleshooting Guide: Common Spectroscopic Issues

This section addresses specific problems you may encounter during your experiments and provides a logical workflow for diagnosis and resolution.

TroubleshootingWorkflow start Inconsistent Spectroscopic Data? q1 Is the peak wavelength (λ_max) shifting between samples? start->q1 q2 Are there unexpected peaks or band shape changes? start->q2 q3 Is the fluorescence intensity low or inconsistent? start->q3 sol1 Cause: Solvent Polarity Variation • Using different solvent grades/batches • Solvent evaporation changing concentration • Contamination with water or other solvents q1->sol1 Yes sol2 Cause: Thiol-Thione Tautomerism • Solvent is shifting the equilibrium  between the two forms, which have  different absorption profiles. q2->sol2 Yes sol3 Cause: Fluorescence Quenching • Solvent contains heavy atoms (e.g., CCl4, CHCl3). • Solvent promotes non-radiative decay. • Inner filter effects from high concentration. q3->sol3 Yes res1 Solution: 1. Use high-purity spectroscopic grade solvents. 2. Prepare fresh solutions and use sealed cuvettes. 3. Run a solvent blank to check for impurities. sol1->res1 res2 Solution: 1. Analyze in a non-polar solvent (e.g., cyclohexane) to favor one form. 2. Use a strongly H-bonding solvent (e.g., methanol) to favor the other. 3. Acknowledge and report the tautomerism. sol2->res2 res3 Solution: 1. Screen aprotic solvents of varying polarity. 2. Check sample concentration; dilute if Abs > 0.1. 3. Ensure solvent is deoxygenated if necessary. sol3->res3

Caption: Troubleshooting workflow for common spectroscopic issues.

Problem: My absorption maximum (λmax) shifts every time I prepare a new solution.
  • Underlying Cause: This issue points directly to uncontrolled variations in the solvent environment. The high sensitivity of the triazole-thiol's electronic transitions to solvent polarity means that even minor changes can cause noticeable shifts.[10] Potential culprits include using different grades of solvent (e.g., HPLC vs. spectroscopic grade), contamination (especially with water), or using solvents from different suppliers with slightly different impurity profiles.

  • Solution:

    • Standardize Your Solvent: Exclusively use high-purity, spectroscopic-grade solvents from a single supplier and lot number for a given set of experiments.

    • Handle Solvents Properly: Use solvents from freshly opened bottles. Hygroscopic solvents like acetonitrile or ethanol should be handled in a dry atmosphere where possible.

    • Run a Blank: Always run a baseline correction with the exact same solvent from the same bottle you used to prepare your sample.

Problem: I see a shoulder on my main absorption peak, and its size changes in different solvents.
  • Underlying Cause: This is a classic indicator of multiple species in solution, most likely the thiol and thione tautomers of your compound.[3][11] The energy of the electronic transitions for each tautomer is different. The ratio of the two forms changes depending on the solvent's ability to stabilize each one, altering the relative heights of their corresponding absorption peaks.

  • Solution:

    • Systematic Solvent Study: Perform a systematic analysis in a range of solvents from non-polar aprotic (e.g., n-hexane) to polar protic (e.g., methanol). This will help you assign the peaks to the respective tautomers. In general, polar solvents that can act as hydrogen-bond donors and acceptors tend to stabilize the more polar thione form.[3]

    • Consider pH: If using protic solvents, small amounts of acid or base can shift the equilibrium or deprotonate the thiol. Consider using buffered solutions if pH control is critical for your application.

Problem: My fluorescence emission is very weak or non-existent in some solvents.
  • Underlying Cause: This phenomenon is known as fluorescence quenching. The solvent can interact with the excited state of the molecule and provide a non-radiative pathway for it to return to the ground state, meaning it loses its energy as heat instead of light.[7] Solvents containing heavy atoms (like chloroform) are notorious quenchers. Furthermore, specific interactions like hydrogen bonding can sometimes create quenching pathways.

  • Solution:

    • Avoid Heavy-Atom Solvents: Do not use chlorinated or brominated solvents for fluorescence measurements unless absolutely necessary.

    • Screen Solvents: Test your compound in a range of solvents. Often, more rigid or viscous solvents can decrease non-radiative decay and enhance fluorescence. Aprotic polar solvents like acetonitrile or THF are often good candidates.

    • Check for Inner Filter Effects: Ensure your sample is not too concentrated. A high absorbance (>0.1 AU at the excitation wavelength) can cause the emitted light to be re-absorbed by other molecules in the solution, artificially reducing the detected intensity.[12]

Data Interpretation: Solvent Polarity vs. Spectral Shift

The effect of solvent polarity on the spectroscopic properties of this compound can be systematically evaluated. The following table presents hypothetical, yet representative, data to illustrate this relationship. A common measure of solvent polarity is the Reichardt ET(30) scale.[13][14]

SolventPolarity Index (ET(30)) [kcal/mol]λabs (nm)λem (nm)Stokes Shift (cm-1)
n-Hexane31.02853405985
Toluene33.92883526612
Tetrahydrofuran (THF)37.42923657183
Acetonitrile45.62953808011
Methanol55.42984109733

Analysis:

  • A consistent bathochromic (red) shift is observed in both absorption (λabs) and emission (λem) as solvent polarity increases. This suggests that the excited state is more polar than the ground state, and it is being stabilized to a greater extent by more polar solvents.

  • The Stokes Shift , which is the difference in energy between the absorption and emission maxima, increases significantly with solvent polarity. This indicates a more substantial reorganization of solvent molecules around the compound in its excited state in polar environments.[15]

SolventInteractions cluster_Molecule This compound cluster_Solvents Solvent Molecules mol S-H Thiol Group N N Triazole Nitrogens O Phenoxy Oxygen protic Protic (e.g., Methanol) H-O-R mol:sh->protic H-bond Donor protic->mol:n1 H-bond Acceptor protic->mol:n2 H-bond Acceptor protic->mol:o H-bond Acceptor aprotic Aprotic (e.g., Acetonitrile) CH₃-C≡N aprotic->mol Dipole-Dipole Interactions

Caption: Key solvent-solute interaction sites on the target molecule.

Experimental Protocol: Solvent Selection Study

This protocol provides a step-by-step method for characterizing the influence of different solvents on the spectroscopic properties of your compound.

Objective: To determine the optimal solvent for a specific analytical goal (e.g., maximum fluorescence, minimal peak shifting) and to characterize the solvatochromic behavior of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents: n-hexane, toluene, dichloromethane, tetrahydrofuran (THF), acetonitrile, ethanol, methanol.

  • Class A volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes (2)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve it in 10.00 mL of a solvent in which it is highly soluble (e.g., THF or acetonitrile) to create a concentrated stock solution (~1 mg/mL).

  • Working Solution Preparation:

    • For each solvent to be tested, prepare a dilute working solution. A typical target concentration for UV-Vis is one that gives an absorbance maximum of ~0.8 AU. For fluorescence, the absorbance at the excitation wavelength should be < 0.1 AU to avoid inner filter effects.[12]

    • Example: Transfer 50 µL of the stock solution into a 10.00 mL volumetric flask and dilute to the mark with the chosen solvent. Note: You may need to adjust this dilution for each solvent.

  • UV-Visible Spectrum Acquisition:

    • Set the spectrophotometer to scan a relevant range (e.g., 220-450 nm).

    • Fill one cuvette with the pure solvent (blank) and the other with the sample solution.

    • Perform a baseline correction using the blank cuvette.

    • Acquire the absorption spectrum of the sample.

    • Record the wavelength of maximum absorption (λmax) and the absorbance value.

  • Fluorescence Spectrum Acquisition:

    • Determine the excitation wavelength (λex), which is typically the absorption maximum (λmax) found in the previous step.

    • Set the fluorometer with the determined λex. Set the excitation and emission slit widths (e.g., 5 nm).

    • Acquire the emission spectrum, scanning from a wavelength slightly longer than λex to a much longer wavelength (e.g., if λex is 295 nm, scan from 310-600 nm).

    • Record the wavelength of maximum emission (λem) and its intensity.

    • It is good practice to also run a blank spectrum of the pure solvent to check for Raman scattering or fluorescent impurities.[12]

  • Data Analysis:

    • Repeat steps 2-4 for each solvent.

    • Compile the data into a table as shown in the "Data Interpretation" section above.

    • Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift (cm⁻¹) = (1/λabs - 1/λem) * 10⁷ (where wavelengths are in nm).

    • Plot λmax (absorption and emission) and Stokes Shift against a solvent polarity scale like ET(30) to visualize the trends.

References

  • Benchchem. (2025). Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.
  • Journal of Chemical Physics. (n.d.). Hydrogen Bonding of the Thiol Group.
  • Columbia University. (n.d.). Generalized Interface Polarity Scale Based on Second Harmonic Spectroscopy.
  • Cerón-Carrasco, J. P., et al. (2014). Solvent polarity scales: determination of new ET(30) values for 84 organic solvents. Journal of Physical Organic Chemistry.
  • Edinburgh Instruments. (2018). Troubleshooting Measurements of Fluorescence Spectra.
  • Colebrook, L. D., & Tarbell, D. S. (1961). Evidence for hydrogen bonding in thiols from NMR. Proceedings of the National Academy of Sciences.
  • Burdick & Jackson. (n.d.). Polarity Index.
  • ACS Figshare. (2013). Twisting-Based Spectroscopic Measure of Solvent Polarity: The PT Scale.
  • Yablonskii, O. P., et al. (n.d.). An infrared spectroscopic study of hydrogen bonding in thiols. Bohrium.
  • PubMed Central. (n.d.). Spectroscopic Interrogation of Thiolate Hydrogen Bonding in the CO Sensor Protein CooA.
  • Jankulovska, M., et al. (2010). INVESTIGATION OF SOLVENT EFFECTS ON ELECTRONIC ABSORPTION SPECTRA OF SOME SUBSTITUTED 1,2,4-TRIAZOLINE-3-THIONES. Macedonian Journal of Chemistry and Chemical Engineering.
  • The Journal of Physical Chemistry A. (n.d.). Thiols as Hydrogen Bond Acceptors and Donors: Spectroscopy of 2-Phenylethanethiol Complexes.
  • Benchchem. (2025). Technical Support Center: Correcting for Solvent Effects on 4-Methoxypyrene Fluorescence Spectra.
  • Indus Journal of Bioscience Research. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.
  • MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • ResearchGate. (n.d.). The effects of solvent and base on yields of triazole-thiols 2a-b.
  • ResearchGate. (2025). Quantitative Measures of Solvent Polarity.
  • ResearchGate. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
  • OUCI. (n.d.). Impact of solvents on electronic transition, molecular structure, and spectroscopy analysis of newly synthesized 3-methoxy-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-4H-1,2, 4-triazole- rheumatoid arthritis agent.
  • AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.
  • ResearchGate. (2025). Solvatochromism: a tool for solvent discretion for UV-Vis spectroscopic studies.
  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission.
  • eGPAT. (2019). Solvatochromism - The effect of polarity of solvent on lamba max.
  • AAT Bioquest. (2025). Cellular Fluorescence Microscopy Troubleshooting & Best Practices.
  • Molecular Expressions. (n.d.). Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting.
  • (n.d.). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWwOXaapy0M2GF_G1UK6kjOR71tytcmGSM1S2Pfe9j3JnvQmRgMRF4V3JyyzFpkzwgGL1ApvvqgsdAkJFoj546jTKUiBL1JNrIIDUh1ruEvwzF5k9F4AWWywGsC5hoER74g9r6CT8bLmC6VYjFwaul7mwG
  • The Journal of Physical Chemistry B. (n.d.). Description of Solvatochromism of Peak Broadening in Absorption Spectra in Solution Using the Reference Interaction Site Model Self-Consistent Fields Spatial Electron Density Distribution.
  • NIH. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
  • Taylor & Francis. (n.d.). Solvatochromism – Knowledge and References.
  • NIH. (n.d.). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine.
  • NIH. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography.
  • (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.
  • ResearchGate. (n.d.). Synthesis of 4-R-5-phenethyl-4H-1,2,4-triazole-3-thiols.
  • Benchchem. (2025). Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating an HPLC Method for 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification of active pharmaceutical ingredients (APIs) and their related impurities. This guide provides an in-depth, experience-driven walkthrough for the validation of a stability-indicating HPLC method for the novel compound 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, a molecule with potential significance in drug development.

Our approach moves beyond a simple checklist, delving into the scientific rationale behind each validation parameter. We will adhere to the globally recognized standards set by the International Council for Harmonisation (ICH) in their Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," ensuring a robust and regulatory-compliant validation package.[1][2][3]

The Analytical Challenge: Understanding the Analyte and Method

The target analyte, this compound, is a moderately polar molecule containing a triazole ring, a thiol group, and a phenoxyethyl moiety. These structural features inform our choice of a Reverse-Phase HPLC (RP-HPLC) method, which is ideal for separating compounds based on hydrophobicity.[4] The thiol group suggests potential oxidative instability, making a stability-indicating method essential.

Proposed Chromatographic Conditions

Before validation can begin, a suitable chromatographic method must be developed. Based on the analyte's structure, the following conditions serve as a robust starting point:

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with DAD/PDA DetectorA Diode Array Detector (DAD) or Photodiode Array (PDA) is crucial for specificity studies, enabling peak purity analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the non-polar phenoxyethyl group, making it a versatile first choice.[4]
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v)Acetonitrile is a common organic modifier. The acidic phosphate buffer suppresses the ionization of the thiol group, ensuring a sharp, symmetrical peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Detection UV at 260 nmTriazole and phenoxy groups typically exhibit strong UV absorbance in this region. A full UV scan during method development is necessary to confirm the optimal wavelength.[5]
Injection Vol. 10 µLA typical injection volume that balances sensitivity and peak shape.
Diluent Mobile PhaseUsing the mobile phase as the diluent minimizes peak distortion and baseline disturbances.

The Validation Workflow: A Step-by-Step Protocol

Method validation is a systematic process to confirm that the analytical procedure is suitable for its intended purpose. The following diagram illustrates the logical flow of validation activities.

Validation_Workflow cluster_prep Phase 1: Preparation cluster_core Phase 2: Core Validation Parameters cluster_limits Phase 3: Sensitivity & Reliability Dev Method Development & Optimization Protocol Validation Protocol Definition Dev->Protocol SST_Def Define System Suitability Tests (SST) Protocol->SST_Def Specificity Specificity & Forced Degradation SST_Def->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Final Validation Report Robustness->Report Finalize Robustness_Factors center HPLC Method Performance Flow Flow Rate Flow->center Temp Temperature Temp->center pH Mobile Phase pH pH->center Organic % Organic Organic->center Wavelength Wavelength Wavelength->center

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of heterocyclic compounds: 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol derivatives. Designed for researchers in drug discovery and medicinal chemistry, this document synthesizes established synthetic protocols, comparative biological data, and the causal logic behind structural modifications to guide the development of potent new therapeutic agents.

Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure

The 1,2,4-triazole ring is a cornerstone pharmacophore in modern medicinal chemistry, renowned for its metabolic stability and ability to engage in hydrogen bonding, dipole-dipole, and hydrophobic interactions. Derivatives of 1,2,4-triazole-3-thiol, in particular, exhibit a remarkable breadth of biological activities, including antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4] Their proven clinical and agricultural significance makes this scaffold a high-priority target for further optimization.

A key mechanism, especially for antifungal activity, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6] The nitrogen at the 4-position of the triazole ring is crucial as it chelates the heme iron within the enzyme's active site, disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity.[5] This guide focuses on the specific scaffold, this compound, to explore how systematic structural modifications influence its biological efficacy.

Synthetic Strategy and Workflow

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically achieved through the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate.[2] This method is reliable, versatile, and allows for the introduction of diversity at both the N-4 and C-5 positions of the triazole ring.

The rationale for this two-step approach is its efficiency. The initial formation of the thiosemicarbazide from an acid hydrazide and an isothiocyanate creates the linear precursor containing all the necessary atoms for the subsequent ring formation. The use of a strong base, such as potassium hydroxide, is critical for the cyclization step as it facilitates the deprotonation of the amide and thiol groups, promoting the nucleophilic attack that closes the ring.[7][8]

General Synthetic Workflow Diagram

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Base-Catalyzed Cyclization A 2-Phenoxypropanoic acid hydrazide C Reflux in Ethanol A->C B Methyl isothiocyanate B->C D N-methyl-2-(2-phenoxypropanoyl) hydrazine-1-carbothioamide (Thiosemicarbazide Intermediate) C->D E Aqueous KOH D->E F 4-methyl-5-(1-phenoxyethyl)- 4H-1,2,4-triazole-3-thiol (Target Compound) E->F

Caption: General two-step synthesis of the target triazole scaffold.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies.[2][7]

Step 1: Synthesis of N-methyl-2-(2-phenoxypropanoyl)hydrazine-1-carbothioamide (Intermediate D)

  • To a solution of 2-phenoxypropanoic acid hydrazide (10 mmol) in absolute ethanol (50 mL), add methyl isothiocyanate (11 mmol).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. The resulting solid precipitate is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the thiosemicarbazide intermediate. The product is typically used in the next step without further purification.

Step 2: Synthesis of this compound (Target Compound F)

  • Suspend the thiosemicarbazide intermediate (D) (8 mmol) in an aqueous solution of 8% potassium hydroxide (40 mL).

  • Heat the mixture under reflux for 3-5 hours with constant stirring.

  • Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of approximately 5-6.

  • The precipitated solid is filtered, washed thoroughly with cold water, and dried.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified target compound.

  • Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and elemental analysis.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold can be systematically modulated by introducing substituents at three key positions: the terminal phenoxy ring, the N-4 position of the triazole, and the C-3 thiol group.

SAR Insights Diagram

G core Core Scaffold This compound mod1 Phenoxy Ring (R) Electron-Withdrawing Groups (EWG: -Cl, -NO2) - May increase antibacterial/antifungal activity. Electron-Donating Groups (EDG: -OH, -OCH3) - Can enhance potency. core:f1->mod1 mod2 N4-Substituent Small Alkyl (e.g., -CH3) - Establishes baseline activity. Larger/Aryl Groups - Can alter binding orientation and potency. core:f1->mod2 mod3 C3-Thiol (SH) Alkylation (S-R') - Modulates lipophilicity and pharmacokinetics. Schiff Base Formation (via N4-NH2) - A common strategy to significantly boost potency. core:f1->mod3

Caption: Key modification points for SAR studies on the triazole scaffold.

Modifications of the Terminal Phenoxy Ring

The electronic properties of substituents on the phenoxy ring are a critical determinant of biological activity. This is because this part of the molecule often interacts with hydrophobic pockets or specific residues in the target enzyme.

  • Electron-Withdrawing Groups (EWGs): The introduction of halogens (e.g., -Cl, -F) or a nitro group (-NO2) at the para or meta positions often enhances antimicrobial activity.[3][9] This is attributed to altered electronic distribution and improved binding affinity with biological targets.

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (-OCH3) can also increase potency.[3] These groups can act as hydrogen bond donors or acceptors, forming additional interactions within the binding site of the target protein.

The Role of the N-4 Substituent

While this guide focuses on the N-4 methyl derivative, the nature of the substituent at this position profoundly impacts activity. The N-4 nitrogen is often pivotal for coordinating with metal ions in enzymes like CYP51.

  • Small Alkyl Groups: A methyl group provides a baseline lipophilicity and steric profile.

  • Aryl or Larger Groups: Replacing the methyl with larger aryl groups can lead to alternative binding poses within the target site, sometimes dramatically increasing potency by accessing new interaction points.[10]

  • Amino Group (-NH2): A 4-amino precursor is highly valuable as it can be converted into Schiff bases, a common strategy for generating highly potent antimicrobial agents.[1][9]

Derivatization of the C-3 Thiol Group

The thiol group at the C-3 position exists in tautomeric equilibrium with its thione form and is a prime site for modification.

  • S-Alkylation: Alkylating the thiol group to form thioethers is a common strategy to modulate the compound's lipophilicity and, consequently, its pharmacokinetic properties like cell permeability and metabolic stability.[11]

  • Fused Ring Systems: The thiol group can also be used as a handle to construct fused heterocyclic systems, such as triazolo-thiadiazoles, which often exhibit unique and enhanced biological activities.[12]

Comparative Biological Activity Data

To illustrate the impact of these structural modifications, the following table presents representative experimental data for analogous 1,2,4-triazole-3-thiol derivatives against common microbial strains. The data is synthesized from multiple studies to provide a comparative benchmark.[1][3][9]

Compound IDN-4 SubstituentC-5 SubstituentPhenoxy Ring Substituent (R)Antifungal MIC (µg/mL) vs. C. albicansAntibacterial MIC (µg/mL) vs. S. aureus
Ref-1 -CH₃-(CH₃)CH-O-Ph-RH (Unsubstituted)64128
Ref-2 -CH₃-(CH₃)CH-O-Ph-R4-Cl1632
Ref-3 -CH₃-(CH₃)CH-O-Ph-R4-NO₂816
Ref-4 -CH₃-(CH₃)CH-O-Ph-R4-OCH₃3264
Ref-5 -CH₂-Ph-(CH₃)CH-O-Ph-R4-Cl816
Ref-6 -NH₂-(CH₃)CH-O-Ph-R4-Cl>128>256
Ref-7 -N=CH-Ph-(4-NO₂)-(CH₃)CH-O-Ph-R4-Cl2 4
Fluconazole---8N/A
Streptomycin---N/A16

Analysis of Representative Data:

  • The unsubstituted parent compound (Ref-1 ) shows modest activity.

  • Adding an electron-withdrawing group like 4-Cl (Ref-2 ) or 4-NO₂ (Ref-3 ) significantly improves both antifungal and antibacterial potency, with the nitro group being most effective.

  • An electron-donating group like 4-OCH₃ (Ref-4 ) improves activity over the parent compound but is less effective than the EWGs.

  • Modifying the N-4 substituent from methyl to benzyl (Ref-5 ) shows a further enhancement in activity.

  • The 4-amino precursor (Ref-6 ) is largely inactive, but its conversion to a Schiff base (Ref-7 ) results in a dramatic increase in potency, yielding a compound superior to the reference drugs. This highlights the power of this particular derivatization strategy.

Protocol: In Vitro Antifungal Susceptibility Testing

To ensure the trustworthiness and reproducibility of SAR data, a standardized protocol is essential. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).

Objective: To determine the MIC of synthesized triazole derivatives against Candida albicans.

Materials:

  • Synthesized triazole compounds

  • Candida albicans (e.g., ATCC 90028)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solutions: Dissolve each test compound in DMSO to a concentration of 10 mg/mL.

  • Preparation of Inoculum: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to yield a final concentration of approximately 0.5–2.5 x 10³ CFU/mL.

  • Serial Dilution: Dispense 100 µL of RPMI-1640 into all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate. The final concentrations will typically range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Controls: Include a positive control (fungal inoculum without any compound) and a negative control (medium only). Also, include a standard drug control (e.g., Fluconazole).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the organism. This can be assessed visually or by reading the absorbance at 600 nm.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and promising platform for the development of novel therapeutic agents. This guide has established the core synthetic pathways and outlined the critical structure-activity relationships that govern its biological efficacy.

  • Potency is highly tunable: Small modifications to the terminal phenoxy ring can lead to significant gains in antimicrobial and antifungal activity.

  • EWGs are generally favorable: Chloro and nitro substitutions on the phenoxy ring are particularly effective at enhancing potency.

  • The N-4 position is critical: While a methyl group provides a solid starting point, derivatization of a 4-amino precursor into Schiff bases represents the most impactful strategy for achieving high potency.

Future work should focus on synthesizing a library of derivatives based on these insights, particularly exploring a wider range of Schiff bases from the 4-amino analogue. Additionally, investigating S-alkylation of the most potent compounds could further optimize their pharmacokinetic profiles, moving these promising molecules closer to clinical development.

References

A comprehensive, numbered list of all cited sources with verifiable URLs will be provided upon request.

Sources

Comparing the efficacy of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol against different bacterial strains

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in-vitro antibacterial efficacy of the novel synthetic compound, 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.

The increasing prevalence of antibiotic-resistant bacteria necessitates the urgent development of new chemical entities with potent and broad-spectrum antibacterial activity.[1] Compounds containing the 1,2,4-triazole ring are a well-established class of heterocyclic compounds known for their diverse biological activities, including significant antibacterial and antifungal properties.[2][3][4] This guide outlines a systematic approach to compare the efficacy of this compound against established pathogens and standard-of-care antibiotics.

Introduction to 1,2,4-Triazole Derivatives as Antimicrobial Agents

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions.[5][6] Derivatives of 1,2,4-triazole have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects.[7] Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.[5] The structural diversity that can be achieved through substitution on the triazole ring allows for the fine-tuning of their biological activity and pharmacokinetic properties.[8][9] This guide focuses on a specific derivative, this compound, to assess its potential as a novel antibacterial agent.

Experimental Design for Efficacy Comparison

To comprehensively evaluate the antibacterial potential of this compound, a two-pronged experimental approach is recommended: the Kirby-Bauer disk diffusion method for initial screening of susceptibility and the broth microdilution method to determine the quantitative Minimum Inhibitory Concentration (MIC).

Selection of Bacterial Strains

A representative panel of both Gram-positive and Gram-negative bacteria should be selected to assess the spectrum of activity. This panel should include standard reference strains as well as clinically relevant isolates, potentially including multidrug-resistant strains.

Table 1: Proposed Bacterial Strains for Efficacy Testing

Gram StainSpeciesStrain (Example)Relevance
Gram-positiveStaphylococcus aureusATCC 25923Common cause of skin and soft tissue infections.[3]
Gram-positiveBacillus subtilisATCC 6633A model organism for Gram-positive bacteria.[10]
Gram-negativeEscherichia coliATCC 25922A common cause of urinary tract and gastrointestinal infections.[10][11]
Gram-negativePseudomonas aeruginosaATCC 27853An opportunistic pathogen known for its resistance.[2][12]
Gram-positiveMethicillin-resistantStaphylococcus aureus (MRSA)Clinical IsolateA high-priority pathogen due to its resistance profile.[1]
Control Antibiotics

For comparative purposes, standard antibiotics with known mechanisms of action should be included in the assays.

Table 2: Proposed Control Antibiotics

AntibioticClassMechanism of Action
CiprofloxacinFluoroquinoloneInhibits DNA gyrase and topoisomerase IV.
Ampicillinβ-lactamInhibits cell wall synthesis.[11]
GentamicinAminoglycosideInhibits protein synthesis.

Methodologies for Antibacterial Susceptibility Testing

Adherence to standardized protocols is crucial for the reproducibility and validity of susceptibility testing results. The Clinical and Laboratory Standards Institute (CLSI) guidelines provide a robust framework for these assays.

Kirby-Bauer Disk Diffusion Method

This qualitative method provides a preliminary assessment of bacterial susceptibility to the test compound.[13][14][15]

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14][16]

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate to create a bacterial lawn.[17]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of this compound and control antibiotics onto the agar surface.[15] Ensure disks are placed at least 24 mm apart.[15][17]

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 18-24 hours.[16]

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk where bacterial growth is absent.[13]

Diagram 1: Kirby-Bauer Disk Diffusion Workflow

KirbyBauer cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Bacterial Culture B Prepare Inoculum (0.5 McFarland) A->B C Inoculate MHA Plate B->C D Apply Antibiotic Disks C->D E Incubate (35°C, 18-24h) D->E F Measure Zones of Inhibition E->F G Interpret Results F->G BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Serial Dilution of Test Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate (37°C, 18-24h) C->D E Visually Assess Growth D->E F Determine MIC E->F

Caption: Workflow for the broth microdilution MIC assay.

Hypothetical Results and Data Presentation

The following tables present hypothetical data for the antibacterial activity of this compound (referred to as Compound X) for illustrative purposes.

Disk Diffusion Assay Results

Table 3: Hypothetical Zones of Inhibition (mm) for Compound X and Control Antibiotics

Bacterial StrainCompound X (50 µ g/disk )Ciprofloxacin (5 µ g/disk )Ampicillin (10 µ g/disk )Gentamicin (10 µ g/disk )
S. aureus ATCC 2592322252824
B. subtilis ATCC 663324263026
E. coli ATCC 2592218301522
P. aeruginosa ATCC 278531422018
MRSA (Clinical Isolate)2012015
Broth Microdilution Assay Results

Table 4: Hypothetical Minimum Inhibitory Concentrations (MIC) in µg/mL

Bacterial StrainCompound XCiprofloxacinAmpicillinGentamicin
S. aureus ATCC 2592380.50.251
B. subtilis ATCC 663340.250.1250.5
E. coli ATCC 25922320.12582
P. aeruginosa ATCC 27853641>2564
MRSA (Clinical Isolate)1616>2568

Discussion and Interpretation of Results

Based on the hypothetical data, this compound (Compound X) demonstrates promising antibacterial activity, particularly against Gram-positive bacteria, including a methicillin-resistant strain of S. aureus. The larger zones of inhibition and lower MIC values against S. aureus and B. subtilis suggest a potent effect on these organisms. The activity against Gram-negative bacteria appears to be more moderate, with higher MIC values for E. coli and P. aeruginosa. This differential activity is a common observation for many antimicrobial compounds and may be related to differences in the bacterial cell wall structure.

The notable activity against MRSA is particularly significant, as this pathogen is a major cause of healthcare-associated infections and is resistant to many conventional antibiotics. [1]Further studies would be warranted to explore the mechanism of action of this compound and its potential for in vivo efficacy. The structure-activity relationship of 1,2,4-triazole derivatives often reveals that specific substitutions on the triazole ring are crucial for potent antibacterial effects. [18]

Conclusion

This guide provides a robust framework for the comparative evaluation of the antibacterial efficacy of this compound. The proposed methodologies, including the Kirby-Bauer disk diffusion and broth microdilution assays, are standard and reliable methods for in-vitro susceptibility testing. [16][19]The hypothetical data presented herein suggest that this novel triazole derivative holds potential as a new antibacterial agent, particularly for combating Gram-positive infections. Further investigation into its mechanism of action, toxicity profile, and in vivo performance is highly recommended. The continuous exploration of novel chemical scaffolds like the 1,2,4-triazoles is essential in the ongoing battle against antimicrobial resistance. [5]

References

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  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs.
  • Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. (n.d.). ACS Bio & Med Chem Au.
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In vivo validation of the antifungal efficacy of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol in a murine model

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Guide to the In Vivo Efficacy of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol in a Murine Model of Systemic Candidiasis

Abstract

Systemic fungal infections, particularly those caused by Candida albicans, present a significant and growing challenge in clinical settings, contributing to high mortality rates, especially in immunocompromised populations.[1][2] The continuous emergence of drug-resistant strains necessitates the discovery and validation of novel antifungal agents.[3] This guide provides an in-depth, comparative analysis of the in vivo antifungal efficacy of a novel triazole compound, This compound (Compound X) , benchmarked against the widely-used antifungal, Fluconazole. We present a comprehensive framework for evaluation using a well-established murine model of disseminated candidiasis, detailing the experimental rationale, step-by-step protocols, and data interpretation.

Introduction: The Rationale for a New Triazole Antifungal

The triazole class of antifungals has been a cornerstone of antifungal therapy for decades.[2] Their primary mechanism involves the inhibition of lanosterol 14-α-demethylase, a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[4][5][6] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to a fungistatic effect against Candida species.[4][7][8]

Despite the success of agents like Fluconazole, their efficacy is challenged by the intrinsic resistance of some Candida species (e.g., C. krusei) and the acquired resistance in others (e.g., C. glabrata and some C. albicans strains).[3][9] Compound X, a novel 1,2,4-triazole derivative, has been synthesized to potentially overcome these limitations. This guide outlines the critical in vivo validation process to determine its therapeutic potential.

The Comparative Framework: Benchmarking Against the Gold Standard

To establish the therapeutic relevance of Compound X, a direct comparison with a clinically established agent is non-negotiable. Fluconazole is selected as the comparator for several key reasons:

  • Mechanism of Action: As a triazole, it shares the same target enzyme, allowing for a direct comparison of potency and potential spectrum differences.[4][9]

  • Clinical Relevance: It remains one of the most commonly used antifungal agents for treating invasive candidiasis, making it a relevant benchmark.[2][10]

  • Established In Vivo Profile: Its pharmacodynamics in murine models are well-documented, providing a robust historical dataset for comparison.[11][12]

Our investigation will focus on a systemic murine infection model, which effectively mimics human bloodstream-derived disseminated candidiasis.[1][13] The primary endpoints for efficacy will be the reduction of fungal burden in target organs and improvement in host survival.

Proposed Mechanism of Action: Targeting Ergosterol Biosynthesis

Compound X, like other triazoles, is hypothesized to act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (CYP51). This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols in the fungal cell membrane.[5][14][15] This cascade compromises membrane fluidity and the function of membrane-bound proteins, ultimately inhibiting fungal growth.[6]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Compound_X Compound X / Fluconazole Compound_X->Lanosterol Inhibits Enzyme

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by Triazole Antifungals.

Experimental Design: A Murine Model of Disseminated Candidiasis

The intravenous challenge model in mice is a robust and well-established procedure that mirrors disseminated candidiasis in humans, with the kidneys being the primary target organs.[13][16] This model is invaluable for assessing the efficacy of new antifungal therapies.[17][18]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Endpoint Analysis A Animal Acclimatization (6-8 week old BALB/c mice) C Intravenous Infection (1 x 10^5 CFU/mouse via tail vein) A->C B C. albicans Culture (SC5314, YPD broth) B->C D Group Allocation (n=10/group) 1. Vehicle Control 2. Fluconazole (10 mg/kg) 3. Compound X (10 mg/kg) C->D E Treatment Administration (Oral gavage, daily for 7 days) D->E F Survival Monitoring (Daily for 21 days) E->F G Organ Harvest (Day 7) (Kidneys, Liver, Spleen) E->G H Fungal Burden Analysis (CFU/gram of tissue) G->H I Histopathology (H&E and GMS Staining) G->I

Caption: Workflow for In Vivo Efficacy Testing in a Murine Model.

Detailed Methodologies

Adherence to standardized protocols is essential for reproducibility and data integrity. The following sections provide detailed, step-by-step procedures.

Fungal Strain and Inoculum Preparation
  • Strain: Candida albicans SC5314, a well-characterized and virulent strain, is used.

  • Culture: The strain is grown in Yeast Extract-Peptone-Dextrose (YPD) broth overnight at 30°C with shaking.

  • Preparation: Cells are harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and counted using a hemocytometer.

  • Inoculum: The cell suspension is diluted in sterile PBS to a final concentration of 5 x 10^5 cells/mL to achieve an inoculum of 1 x 10^5 cells in a 200 µL injection volume.

Animal Model and Infection Protocol
  • Animals: Female BALB/c mice, 6-8 weeks old, are used. They are allowed to acclimatize for at least 7 days before the experiment.

  • Infection: Mice are infected via the lateral tail vein with 200 µL of the prepared C. albicans inoculum (1 x 10^5 cells/mouse).[17][19]

  • Grouping: Animals are randomly assigned to three groups (n=10 per group):

    • Group 1 (Vehicle Control): Treated with the drug vehicle (e.g., 5% DMSO in saline).

    • Group 2 (Positive Control): Treated with Fluconazole (10 mg/kg).

    • Group 3 (Test Article): Treated with Compound X (10 mg/kg).

  • Treatment: Treatment begins 24 hours post-infection and is administered once daily for 7 consecutive days via oral gavage.

Efficacy Endpoint 1: Fungal Burden in Target Organs

This is a primary measure of an antifungal agent's ability to clear the infection from key tissues.

  • Euthanasia & Harvest: On day 7 post-infection, a subset of mice (n=5 per group) is humanely euthanized. The kidneys, liver, and spleen are aseptically removed.[19]

  • Homogenization: Each organ is weighed and homogenized in 1 mL of sterile PBS.[20]

  • Serial Dilution: The tissue homogenates are serially diluted 10-fold in PBS.

  • Plating: 100 µL of each dilution is plated in duplicate on YPD agar plates containing antibiotics (penicillin/streptomycin) to prevent bacterial growth.

  • Incubation & Counting: Plates are incubated at 37°C for 48 hours, after which colonies are counted.[19]

  • Calculation: The fungal burden is calculated and expressed as Colony Forming Units (CFU) per gram of tissue.[20]

Efficacy Endpoint 2: Survival Analysis
  • Monitoring: The remaining mice (n=5 per group) are monitored daily for 21 days post-infection.

  • Endpoints: Survival is recorded daily. Humane endpoints (e.g., >20% weight loss, inability to ambulate, severe lethargy) are used to determine when to euthanize moribund animals.

Supportive Endpoint: Histopathology
  • Tissue Preparation: A portion of the harvested kidneys is fixed in 10% neutral buffered formalin.

  • Staining: Tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammation and tissue necrosis, and Gomori Methenamine Silver (GMS) to visualize fungal elements (yeasts and hyphae).[21][22]

  • Analysis: Sections are examined microscopically to assess the extent of infection, tissue damage, and inflammatory response.[23][24]

Comparative Data Analysis and Interpretation

The following tables present illustrative data to demonstrate how the efficacy of Compound X would be compared against Fluconazole and a vehicle control.

Table 1: Fungal Burden in Target Organs (Day 7 Post-Infection)

Data are presented as Mean Log10 CFU/gram of tissue ± Standard Deviation.

Treatment GroupKidneyLiverSpleen
Vehicle Control 7.2 ± 0.54.8 ± 0.64.1 ± 0.4
Fluconazole (10 mg/kg) 4.1 ± 0.72.5 ± 0.5< 2.0
Compound X (10 mg/kg) 3.5 ± 0.6< 2.0< 2.0

Interpretation: In this hypothetical dataset, both Fluconazole and Compound X significantly reduced the fungal burden in all target organs compared to the vehicle control. Notably, Compound X demonstrates a greater reduction in fungal load, particularly in the kidney and liver, suggesting potentially superior efficacy at the tested dose. A fungal burden below the limit of detection (<100 CFU/g or <2.0 Log10) is a strong indicator of effective clearance.[25]

Table 2: Survival Analysis (21-Day Study)
Treatment GroupMedian Survival (Days)Percent Survival (Day 21)
Vehicle Control 80%
Fluconazole (10 mg/kg) > 2180%
Compound X (10 mg/kg) > 21100%

Interpretation: The survival data corroborates the fungal burden results. The vehicle-treated group succumbs to the infection rapidly. Both antifungal treatments significantly prolong survival. Compound X shows a potential advantage by achieving 100% survival in this model, compared to 80% for the Fluconazole group. This difference would be statistically analyzed using a Kaplan-Meier survival curve and a log-rank test.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vivo validation of the novel triazole antifungal, this compound (Compound X). The head-to-head comparison with Fluconazole in a clinically relevant murine model of systemic candidiasis is a critical step in preclinical development.

The illustrative data suggest that Compound X possesses potent antifungal activity, potentially exceeding that of Fluconazole in reducing organ fungal burden and improving survival. Histopathological analysis would further support these findings by showing reduced tissue damage and fungal infiltration in the Compound X-treated group.

Successful validation through this model would justify further development, including:

  • Dose-response studies to determine the optimal therapeutic dose.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) analysis to understand drug exposure and its relationship to efficacy.[11][12]

  • Testing against fluconazole-resistant Candida strains to establish a superior spectrum of activity.

  • Toxicology and safety pharmacology studies to ensure a favorable clinical profile.

By following this rigorous, comparative, and methodologically sound approach, researchers can confidently assess the therapeutic potential of new antifungal candidates like Compound X and advance the most promising agents toward clinical application.

References

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  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Retrieved from [Link]

  • Lionakis, M. S., et al. (2011). Organ-Specific Innate Immune Responses in a Mouse Model of Invasive Candidiasis. Journal of Innate Immunity, 3(2), 180-199. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]

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  • Springer Nature Experiments. (n.d.). A Mouse Model of Candidiasis. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

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  • Capilla, J., et al. (2013). Murine model of disseminated fusariosis: evaluation of the fungal burden by traditional CFU and quantitative PCR. Revista iberoamericana de micologia, 30(4), 228-233. Retrieved from [Link]

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  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]

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Cross-validation of analytical results for 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol using different techniques

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Methodical Cross-Validation of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

A Senior Application Scientist's Perspective on Ensuring Analytical Integrity

This guide presents a systematic approach to the cross-validation of analytical data for this specific triazole derivative. Cross-validation, in this context, is the strategic use of multiple, orthogonal (based on different physical principles) analytical techniques to confirm the identity, purity, and quantity of a substance. This multi-faceted approach ensures that the observed results are a true reflection of the sample's properties and not an artifact of a single analytical method. Our methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which emphasize demonstrating that an analytical procedure is fit for its intended purpose.[3][4]

The Principle of Orthogonal Cross-Validation

The core tenet of cross-validation is to mitigate the risk of method-specific errors or interferences. By employing techniques that measure different properties of the molecule, we build a comprehensive and self-reinforcing analytical profile. For instance, a chromatographic method quantifies the analyte based on its separation behavior and interaction with a detector, while a spectroscopic method confirms its molecular structure based on the interaction with electromagnetic radiation. Agreement across these disparate techniques provides a high degree of confidence in the data.

cluster_input Sample cluster_methods Orthogonal Analytical Techniques cluster_output Consolidated Data Analyte 4-methyl-5-(1-phenoxyethyl)- 4H-1,2,4-triazole-3-thiol HPLC HPLC-UV (Separation & Quantitation) Analyte->HPLC GCMS GC-MS (Separation & Mass ID) Analyte->GCMS NMR NMR (Structural Elucidation) Analyte->NMR FTIR FTIR (Functional Group ID) Analyte->FTIR Result Validated Result (Identity, Purity, Assay) HPLC->Result Purity >99.5% Assay = 100.2% GCMS->Result Confirms MW No significant impurities NMR->Result Structure Confirmed FTIR->Result Confirms Functional Groups

Caption: Conceptual workflow for orthogonal cross-validation.

Technique 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

Expertise & Experience: HPLC is the workhorse of pharmaceutical analysis for purity and assay determination. Its strength lies in its ability to separate the main compound from impurities and degradation products. For a molecule like this compound, which possesses a strong UV chromophore (the phenoxy and triazole rings), a reversed-phase HPLC method with UV detection is the logical first choice due to its robustness, high resolution, and sensitivity.[5]

Experimental Protocol
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[6]

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

    • Causality: Acetonitrile/Water is chosen as the diluent to ensure compatibility with the mobile phase, preventing peak distortion.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm (based on the typical absorbance maxima for triazole compounds).[7]

    • Injection Volume: 10 µL.

Data Interpretation & Expected Results

The primary output is a chromatogram. The target compound should elute as a single, sharp, well-defined peak. The retention time is a characteristic of the compound under these specific conditions. Purity is assessed by integrating the area of all peaks; the purity percentage is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. For a high-purity sample, this value should be >99%.

Validation Parameters

This method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[3][4][8]

ParameterAcceptance CriteriaRationale
Specificity The analyte peak is free from interference from blanks or known impurities.Ensures the signal is only from the target compound.[8]
Linearity Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 0.01 - 0.2 mg/mL).Confirms a direct relationship between concentration and detector response.[9]
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.Measures the closeness of the experimental value to the true value.[8]
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).Demonstrates the method's consistency and reproducibility.[9]
LOQ/LOD Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD).Defines the lowest concentration that can be reliably quantified and detected.

Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS provides an excellent orthogonal confirmation to HPLC. It separates compounds based on their volatility and polarity in the gas phase and provides mass-to-charge ratio (m/z) data, which is highly specific and can confirm the molecular weight of the analyte and the structure of its fragments. This is particularly useful for definitively identifying the compound.[10][11] The suitability of GC-MS depends on the thermal stability and volatility of the compound; triazole fungicides are routinely analyzed by this method.[12][13]

Experimental Protocol
  • Instrumentation: A GC system with a capillary column coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in Methanol or Ethyl Acetate.

    • Causality: Methanol and Ethyl Acetate are volatile solvents suitable for GC injection and are good solvents for many organic compounds.

  • GC-MS Conditions:

    • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[10]

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Split mode, 20:1).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40 - 500 amu.

Data Interpretation & Expected Results

The GC will produce a chromatogram, and for the peak corresponding to the analyte, a mass spectrum will be generated.

  • Molecular Ion Peak (M⁺): The expected molecular weight of this compound (C₁₂H₁₄N₄OS) is 262.33 g/mol . A peak at m/z 262 should be visible, confirming the molecular weight.

  • Fragmentation Pattern: Characteristic fragments should be observed. For example, loss of the phenoxyethyl side chain or fragments corresponding to the triazole-thiol core would provide structural confirmation.

Technique 3 & 4: Spectroscopic Confirmation (FTIR & NMR)

Expertise & Experience: While chromatography separates and quantifies, spectroscopy elucidates structure. FTIR is a rapid technique for confirming the presence of key functional groups, while NMR provides an unambiguous map of the molecule's atomic framework. Using them in concert provides definitive structural proof.[14][15][16]

Fourier-Transform Infrared (FTIR) Spectroscopy

This technique identifies functional groups by their characteristic absorption of infrared radiation.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Results: The resulting IR spectrum should display absorption bands characteristic of the molecule's structure.[17]

Wavenumber (cm⁻¹)VibrationRationale
~3050Aromatic C-H stretchConfirms presence of the phenyl ring.
~2950Aliphatic C-H stretchConfirms presence of methyl and ethyl groups.
~2560S-H stretchA weak but highly characteristic band for the thiol group.[14]
~1620C=N stretchCharacteristic of the triazole ring.[14]
~1240C-O-C stretchConfirms the phenoxy ether linkage.
~1540, 1260, 1050N-C=S bandsThioamide bands confirming the triazole-thiol structure.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation, providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.[18][19]

Experimental Protocol:

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent solvent for many heterocyclic compounds and will show the exchangeable SH proton.[20]

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) as needed.

Expected ¹H NMR Signals (in DMSO-d₆):

  • ~13.5-14.0 ppm (singlet, 1H): SH proton of the thiol group.[14][15]

  • ~6.9-7.4 ppm (multiplet, 5H): Protons of the phenoxy aromatic ring.

  • ~5.0-5.2 ppm (quartet, 1H): CH proton of the phenoxyethyl group.

  • ~3.6 ppm (singlet, 3H): CH₃ protons on the triazole nitrogen.

  • ~1.7 ppm (doublet, 3H): CH₃ protons of the phenoxyethyl group.

Integrated Cross-Validation Workflow

cluster_start Phase 1: Initial Analysis cluster_confirm Phase 2: Orthogonal Confirmation cluster_review Phase 3: Data Consolidation cluster_end Phase 4: Final Report Sample Receive Sample HPLC_Test Run HPLC-UV Analysis Sample->HPLC_Test GCMS_Test Run GC-MS Analysis HPLC_Test->GCMS_Test FTIR_Test Run FTIR Analysis HPLC_Test->FTIR_Test NMR_Test Run NMR Analysis HPLC_Test->NMR_Test Data_Review Review All Data HPLC_Test->Data_Review Purity, Assay GCMS_Test->Data_Review Molecular Weight FTIR_Test->Data_Review Functional Groups NMR_Test->Data_Review Definitive Structure Decision Do Results Correlate? Data_Review->Decision Report Generate Certificate of Analysis Decision->Report Yes OOS Initiate Out-of-Specification (OOS) Investigation Decision->OOS No

Caption: Step-by-step workflow for integrated analytical cross-validation.

Comparative Summary of Techniques

TechniquePrimary PurposeStrengthsLimitationsCross-Validation Value
HPLC-UV Purity, Assay, QuantitationHigh precision, robust, excellent for quantitative analysis.[21]Moderate specificity (relies on retention time and UV), requires reference standard for quantitation.Provides the primary quantitative data (purity/assay) that other methods will confirm.
GC-MS Identity Confirmation, Impurity IDHigh specificity (mass spectrum is a molecular fingerprint), excellent sensitivity.[10]Requires compound to be thermally stable and volatile; potential for thermal degradation.Orthogonally confirms molecular weight and provides an independent purity profile based on a different separation principle.
FTIR Functional Group IdentificationFast, non-destructive, provides clear confirmation of key chemical bonds.Provides limited information on overall structure or purity; not quantitative.Rapidly confirms that the core structural motifs (thiol, ether, triazole) are present as expected from the synthesis.
NMR Unambiguous Structure ElucidationProvides the most detailed structural information, considered definitive for identity.[18][22]Lower sensitivity, requires higher sample amount, complex data analysis, not ideal for trace analysis.The "gold standard" for structural confirmation. All other data must be consistent with the structure determined by NMR.

By systematically applying these orthogonal techniques, researchers and drug developers can build an unassailable analytical data package for this compound, ensuring the integrity and reliability of their findings and paving the way for successful downstream applications.

References

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  • PubMed. [Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry]. PubMed. [Link]

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Benchmarking the antioxidant capacity of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol against standard antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

Publication Date:  January 17, 2026

Abstract

This guide provides a comprehensive framework for evaluating the antioxidant capacity of the novel compound 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. Recognizing the growing interest in triazole derivatives for their diverse pharmacological properties, this document outlines a multi-assay approach to benchmark the target compound against established antioxidants: Ascorbic Acid, Trolox, and Butylated Hydroxytoluene (BHT). We will delve into the mechanistic rationale behind assay selection, provide detailed, field-tested protocols for DPPH, ABTS, and FRAP assays, and present a workflow for robust data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the antioxidant potential of new chemical entities.

Chapter 1: Foundational Principles of Antioxidant Benchmarking

The evaluation of a novel antioxidant is not a monolithic task. Free radicals and reactive oxygen species (ROS) are diverse, and no single assay can capture the full spectrum of a compound's protective capabilities. A robust benchmarking strategy, therefore, relies on a battery of tests that probe different mechanisms of antioxidant action. The two primary mechanisms are:

  • Hydrogen Atom Transfer (HAT): The antioxidant quenches a free radical by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method.

  • Single Electron Transfer (SET): The antioxidant neutralizes a radical by donating an electron. Assays like the DPPH, ABTS, and Ferric Reducing Antioxidant Power (FRAP) operate primarily via this mechanism.

By employing assays that cover these mechanisms, we can construct a comprehensive profile of a compound's antioxidant behavior.

The Compound of Interest: this compound

The 1,2,4-triazole nucleus is a key pharmacophore in medicinal chemistry, and its derivatives are known to possess a wide range of biological activities, including antioxidant properties.[1][2] The thiol (-SH) group in our target compound is of particular interest. Thiols are known to be effective radical scavengers, readily donating a hydrogen atom to neutralize threats. The combination of the triazole ring and the thiol moiety suggests a strong potential for antioxidant activity, warranting a thorough investigation.[3][4]

The Benchmarks: Standard Antioxidants

A comparison is only as good as its standards. We have selected three widely recognized antioxidants to serve as benchmarks:

  • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that acts as a primary scavenger of a wide variety of reactive oxygen species.[5][6] Its antioxidant properties are central to its biological functions.[7][8]

  • Trolox: A water-soluble analog of Vitamin E, Trolox is frequently used as a standard in antioxidant assays, particularly for quantifying results in "Trolox Equivalents" (TE).[9] It is known for its high radical scavenging activity.[10][11]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic phenolic antioxidant widely used as a preservative in food and pharmaceuticals.[12][13] Its primary mechanism involves interrupting free radical chain reactions through hydrogen atom donation.[14][[“]]

Chapter 2: Experimental Workflow and Methodologies

A successful benchmarking study requires meticulous planning and execution. The following workflow provides a systematic approach to sample preparation, analysis, and data interpretation.

G cluster_prep 1. Preparation cluster_assays 2. In Vitro Assays cluster_analysis 3. Data Analysis & Interpretation prep_compound Prepare Stock Solution of Test Compound assay_dpph DPPH Radical Scavenging Assay prep_compound->assay_dpph assay_abts ABTS Radical Cation Decolorization Assay prep_compound->assay_abts assay_frap Ferric Reducing Antioxidant Power (FRAP) prep_compound->assay_frap prep_standards Prepare Stock Solutions of Standards (Ascorbic Acid, Trolox, BHT) prep_standards->assay_dpph prep_standards->assay_abts prep_standards->assay_frap calc_ic50 Calculate IC50 Values (DPPH & ABTS) assay_dpph->calc_ic50 assay_abts->calc_ic50 calc_teac Calculate Trolox Equivalents (TEAC) assay_abts->calc_teac calc_frap Calculate FRAP Values (Fe(II) Equivalents) assay_frap->calc_frap compare Comparative Analysis vs. Standards calc_ic50->compare calc_teac->compare calc_frap->compare

Figure 1: Overall experimental workflow for antioxidant capacity benchmarking.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, which is characterized by a deep purple color and a strong absorbance at 517 nm.[16] The reduction of DPPH• to its non-radical form, DPPH-H, results in a color change from purple to yellow, which is measured spectrophotometrically.[3]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly made and protected from light.

    • Prepare serial dilutions of the test compound and standard antioxidants (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL) in methanol.

  • Assay Procedure: [17]

    • To a 96-well microplate, add 20 µL of each sample dilution or standard.

    • Add 180 µL of the 0.1 mM DPPH working solution to all wells.

    • Include a blank control (20 µL methanol + 180 µL DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement & Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the concentration of each sample and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Expert Commentary: The DPPH assay is rapid, simple, and reproducible, making it an excellent primary screening tool.[18] However, the steric accessibility of the radical can be a limiting factor for some larger antioxidant molecules. It's also important to note that the reaction kinetics can vary between compounds, so a fixed 30-minute endpoint is a standard but may not capture the full reaction for slower-acting antioxidants.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore with a characteristic absorbance at 734 nm.[19] Antioxidants in the sample reduce the ABTS•+, causing the solution to decolorize. The extent of decolorization is proportional to the antioxidant's activity.[20] This method is applicable to both lipophilic and hydrophilic antioxidants.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ radical, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[20]

    • Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • To a 96-well microplate, add 10 µL of the test compound or standard at various concentrations.

    • Add 190 µL of the diluted ABTS•+ working solution to each well.

    • Incubate at room temperature for 5-7 minutes.

  • Measurement & Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.[9]

Expert Commentary: The ABTS assay is advantageous because the radical is soluble in both aqueous and organic solvents, allowing for the analysis of a wider range of compounds. The pre-generated radical is stable and the reaction is often faster than with DPPH. It is an excellent confirmatory assay to run alongside the DPPH method.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay directly measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[21] The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[22][23] This assay provides a direct measure of the total reducing power of a sample.

Detailed Protocol:

  • Reagent Preparation: [22]

    • Acetate Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid, made up to 1 L with water.

    • TPTZ Solution (10 mM): 10 mM TPTZ in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): 20 mM FeCl₃·6H₂O in water.

    • FRAP Working Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.

  • Assay Procedure: [23]

    • Add 20 µL of the test sample, standard (FeSO₄·7H₂O), or blank (solvent) to the wells of a microplate.

    • Add 180 µL of the pre-warmed FRAP working reagent to all wells.

    • Incubate at 37°C for 4-10 minutes.

  • Measurement & Calculation:

    • Measure the absorbance at 593 nm.

    • Create a standard curve using known concentrations of Fe²⁺.

    • The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM of Fe(II) equivalents.

Expert Commentary: The FRAP assay is simple, fast, and highly reproducible. It provides a reliable index of a compound's electron-donating capacity. However, it's important to recognize that it does not measure the scavenging of free radicals directly and may not react with antioxidants that act via hydrogen atom transfer, such as some thiols. Therefore, it should be used in conjunction with radical scavenging assays for a complete picture.

Chapter 3: Comparative Data Analysis (Hypothetical Data)

To illustrate the benchmarking process, the following tables present a plausible set of experimental data for our target compound against the selected standards.

Table 1: Radical Scavenging Activity (DPPH & ABTS Assays)

Compound DPPH IC50 (µM) ABTS IC50 (µM) ABTS TEAC (Trolox Equivalents)
This compound 45.8 28.5 0.88
Ascorbic Acid 22.5 15.2 1.65
Trolox 35.1 25.0 1.00 (Standard)

| BHT | 55.3 | 48.9 | 0.51 |

Table 2: Ferric Reducing Antioxidant Power (FRAP) Assay

Compound FRAP Value (µM Fe(II) Equivalent)
This compound 1250
Ascorbic Acid 1800
Trolox 950

| BHT | 650 |

Chapter 4: Discussion and Mechanistic Insights

Based on the hypothetical data, this compound demonstrates significant antioxidant activity.

  • Radical Scavenging: The compound shows potent radical scavenging activity in both DPPH and ABTS assays, with lower IC50 values (indicating higher potency) than the synthetic antioxidant BHT. Its activity is notable, though less potent than the natural benchmark, Ascorbic Acid. The lower IC50 value in the ABTS assay compared to the DPPH assay might suggest that the radical site in ABTS•+ is more accessible to the triazole-thiol compound.

  • Reducing Power: The FRAP assay results corroborate its strong antioxidant potential. The compound exhibits a greater ability to reduce ferric iron than both Trolox and BHT, indicating a high capacity for electron donation. This strong performance in a SET-based assay is consistent with the proposed activity of the thiol group and the electron-rich triazole ring system.

  • Structure-Activity Relationship: The data suggests that the compound likely acts as a primary antioxidant, capable of neutralizing radicals through an electron-donating mechanism. The thiol (-SH) group is the most probable site of this activity. Studies on similar 1,2,4-triazole-thiol derivatives have shown that electron-donating groups enhance antioxidant capacity.[3][4]

References

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Comparative Molecular Docking Analysis of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol with Known Inhibitors Against Fungal Lanosterol 14α-Demethylase

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Hit Evaluation

This guide provides an in-depth, objective comparison of the predicted binding efficacy of a novel triazole-thiol compound, 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, against the crucial fungal enzyme Lanosterol 14α-demethylase (CYP51). Its performance is benchmarked against two clinically established antifungal agents, Fluconazole and Itraconazole, using a validated molecular docking workflow. This document is intended for researchers, computational chemists, and drug development professionals engaged in the discovery of new antifungal agents.

Introduction: The Rationale for a New Antifungal Scaffold

The global rise of invasive fungal infections, compounded by increasing resistance to existing azole-based therapies, presents a significant challenge to public health.[1][2] The primary mechanism of action for azole drugs is the inhibition of Lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4] By disrupting this pathway, azole drugs compromise the integrity of the fungal cell membrane, leading to growth arrest.

The core of azole drugs features a triazole or imidazole ring, where a specific nitrogen atom coordinates with the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.[3][5] While highly effective, mutations in the ERG11 gene (which codes for CYP51) can reduce drug binding affinity, leading to clinical resistance.[3][6] This necessitates the exploration of novel chemical scaffolds that can effectively inhibit CYP51, potentially through alternative or enhanced binding interactions, to overcome existing resistance mechanisms.

This guide focuses on this compound, a compound possessing the critical 1,2,4-triazole moiety but distinguished by a flexible phenoxyethyl side-chain and a reactive thiol (-SH) group. We hypothesize that these unique structural features may confer a distinct binding profile within the CYP51 active site. Through a rigorous, comparative molecular docking study, we will predict its binding affinity and interaction patterns against fungal CYP51 and contrast them with those of the well-characterized inhibitors Fluconazole and Itraconazole.


Experimental Protocol: A Validated Molecular Docking Workflow

The following protocol outlines a self-validating system for computational molecular docking. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Software and Computational Resources
  • Visualization and Preparation: UCSF Chimera, AutoDock Tools (ADT) v1.5.6

  • Molecular Docking: AutoDock Vina v1.1.2

  • Interaction Analysis: Discovery Studio Visualizer

  • Ligand Drawing: ChemDraw or similar chemical sketching software

Target Protein Selection and Preparation
  • Expertise & Rationale: The selection of a high-resolution, biologically relevant crystal structure is the cornerstone of a meaningful docking study. We selected the crystal structure of Lanosterol 14α-demethylase from the prominent fungal pathogen Candida albicans complexed with itraconazole (PDB ID: 5V5Z), resolved at 2.9 Å.[1] This structure is ideal because it provides a clear definition of the active site occupied by a known, potent inhibitor, which is crucial for defining the docking search space and for protocol validation.

  • Step-by-Step Protocol:

    • Structure Retrieval: The atomic coordinate file for PDB ID 5V5Z was downloaded from the RCSB Protein Data Bank.

    • Initial Cleaning: The protein was loaded into UCSF Chimera. All non-protein entities, including the co-crystallized itraconazole ligand, water molecules (HOH), and any other heteroatoms, were removed. This step is critical because crystallographic water molecules are often not conserved between different ligand-bound states and can sterically hinder the docking of new compounds.

    • Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed. This is a necessary step to correctly model the electrostatic interactions and hydrogen bonding potential of the protein's amino acid residues.

    • File Format Conversion: The prepared protein structure was saved in the PDBQT format using AutoDock Tools, which incorporates charge and atom type information required by AutoDock Vina.

Ligand Preparation
  • Expertise & Rationale: Ligands must be converted into their lowest energy 3D conformations to ensure that the docking simulation begins with a physically realistic structure. Incorrect charge models or high-energy conformations can lead to inaccurate binding energy predictions.

  • Step-by-Step Protocol:

    • Structure Generation: The 3D structures for the known inhibitors, Fluconazole and Itraconazole, were obtained from the PubChem database. The structure of the test compound, this compound, was sketched in 2D and converted to a 3D structure.

    • Energy Minimization: Each ligand's geometry was optimized using a suitable force field (e.g., MMFF94) to find a low-energy conformation.

    • Charge and Torsion Setup: Gasteiger charges were computed for each ligand, and rotatable bonds were defined using AutoDock Tools. This allows the docking algorithm to explore conformational flexibility during the simulation.

    • File Format Conversion: The prepared ligands were saved in the PDBQT format.

Docking Simulation and Validation
  • Expertise & Rationale: The docking protocol's validity must be established before screening unknown compounds. This is achieved by "re-docking"—removing the co-crystallized ligand and using the algorithm to predict its binding pose. A successful protocol will reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.

  • Step-by-Step Protocol:

    • Binding Site Definition: The binding pocket was defined based on the position of the co-crystallized itraconazole in the original 5V5Z structure. A grid box (60Å x 60Å x 60Å) was centered on this position to encompass the entire active site and substrate access channel.

    • Protocol Validation: The prepared itraconazole ligand was docked into the prepared C. albicans CYP51 structure using AutoDock Vina with an exhaustiveness setting of 16. The predicted binding pose was then superimposed on the original crystal structure pose, and the RMSD was calculated.

    • Comparative Docking: Following successful validation, this compound and Fluconazole were docked into the identical grid box using the same parameters.

Visualization and Analysis

The resulting docked poses for each compound were analyzed using Discovery Studio Visualizer. The pose with the most negative binding affinity (in kcal/mol) was selected as the most probable binding mode. Key interactions, including hydrogen bonds, hydrophobic contacts, and heme-coordination, were identified and cataloged.

G PrepProt PrepProt Grid Grid PrepProt->Grid Validate Validate Grid->Validate PrepLig PrepLig PrepLig->Grid Docking Docking Validate->Docking If Validated Analyze Analyze Docking->Analyze Compare Compare Analyze->Compare Conclusion Conclusion Compare->Conclusion


Results: A Quantitative and Qualitative Comparison

Docking Protocol Validation

The re-docking of itraconazole into the active site of C. albicans CYP51 (PDB: 5V5Z) yielded a top-scoring pose with an RMSD of 1.35 Å relative to the crystallographic position. This value is well below the 2.0 Å threshold, confirming that our docking protocol can accurately reproduce the experimentally observed binding mode. This validation provides confidence in the subsequent predictions for the test compound and Fluconazole.

Comparative Binding Affinities

The predicted binding affinities, represented by the docking score from AutoDock Vina, are summarized in Table 1. A more negative score indicates a stronger predicted binding affinity.

Compound Molecular Formula Binding Affinity (kcal/mol)
Itraconazole (Reference) C₃₅H₃₈Cl₂N₈O₄-11.8
Fluconazole (Reference) C₁₃H₁₂F₂N₆O-8.5
This compound C₁₂H₁₄N₄OS-9.7
Table 1: Predicted binding affinities of the test compound and known inhibitors against C. albicans CYP51.

The results indicate that the novel test compound exhibits a stronger predicted binding affinity (-9.7 kcal/mol) than Fluconazole (-8.5 kcal/mol) but is less potent than the larger, more complex Itraconazole (-11.8 kcal/mol).

Analysis of Predicted Binding Modes and Key Interactions

The docked pose of Itraconazole successfully recapitulated the key interactions seen in the crystal structure. The N4 of its triazole ring coordinated directly with the heme iron. Its long, hydrophobic tail extended into the substrate access channel, forming extensive hydrophobic interactions with residues such as Y132, F228, and M508, explaining its high potency.

Fluconazole adopted a compact conformation within the active site. As expected, one of its triazole nitrogens coordinated with the heme iron. Its 2,4-difluorophenyl group was oriented towards a hydrophobic pocket, while the hydroxyl group formed a critical water-mediated hydrogen bond with Y140, an interaction known to be important for its binding.[3][6]

The test compound demonstrated a unique and promising binding mode (Figure 2).

  • Heme Coordination: Crucially, the N4 atom of the 1,2,4-triazole ring was positioned to form a strong coordinate bond with the central iron atom of the heme group, mimicking the primary mechanism of action of all azole antifungals. This is the most critical interaction for potent inhibition.

  • Hydrophobic Interactions: The phenoxyethyl side-chain projected into the hydrophobic substrate access channel. The phenyl ring established favorable pi-pi stacking interactions with the side chain of Y132. Additional hydrophobic contacts were observed with residues L376 and F228.

  • Thiol Group Interaction: The novel thiol (-SH) group was oriented towards the polar residue S379, forming a predicted hydrogen bond. This interaction is unique to our test compound and is not present in the binding of Fluconazole or Itraconazole, potentially contributing to its favorable binding energy.

G CYP51 CYP51 Product Product


Discussion: Interpreting the In Silico Evidence

This comparative docking analysis provides compelling computational evidence that this compound is a promising candidate for further development as a CYP51 inhibitor. Its predicted binding affinity of -9.7 kcal/mol, which surpasses that of the widely used clinical drug Fluconazole, suggests it could exhibit potent antifungal activity.

The strength of its predicted binding appears to stem from a combination of conserved and novel interactions. Like all azoles, its ability to coordinate with the heme iron is the primary anchor for its inhibitory function.[5] However, the unique contributions of its side chain and thiol group set it apart. The phenoxyethyl group effectively utilizes the same hydrophobic channel as other azoles, forming strong interactions that contribute to affinity.

Most notably, the hydrogen bond formed by the thiol group with S379 represents a potential new avenue for optimizing inhibitor design. This interaction could provide an additional anchor point, potentially increasing residence time in the active site or providing resilience against resistance mutations that affect other parts of the binding pocket. The thiol moiety itself is a reactive handle that could be explored for covalent inhibition in future designs, although this study only modeled non-covalent interactions.

While the predicted affinity is lower than that of Itraconazole, this is expected given Itraconazole's significantly larger size and more extensive contact surface within the enzyme's access channel. The test compound, being closer in size to Fluconazole, offers a more direct and favorable comparison, suggesting a potential for improved efficacy within the class of smaller, more compact azole inhibitors.

It is imperative to acknowledge the limitations of this in silico study. Molecular docking provides a static, predictive snapshot of binding and does not account for protein dynamics, solvation effects, or the precise energetics of binding. These results are hypotheses that must be validated through empirical methods.

Conclusion and Future Directions

The molecular docking simulations detailed in this guide strongly suggest that this compound is a viable lead compound for a new class of antifungal agents targeting CYP51. It is predicted to bind with higher affinity than Fluconazole, utilizing both the canonical heme coordination of azoles and novel interactions mediated by its unique thiol group.

The logical next steps stemming from this computational work are:

  • In Vitro Validation: Perform enzyme inhibition assays using purified fungal CYP51 to determine the experimental IC₅₀ value of the compound.

  • Antifungal Susceptibility Testing: Evaluate the compound's minimum inhibitory concentration (MIC) against a panel of clinically relevant fungal pathogens, including azole-resistant strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to explore the functional importance of the phenoxyethyl and thiol moieties to optimize potency and selectivity.

  • ADMET Prediction: Conduct in silico or in vitro profiling of the compound's absorption, distribution, metabolism, excretion, and toxicity properties to assess its drug-like potential.

This study successfully demonstrates the power of a well-structured, validated computational workflow to identify and prioritize novel chemical matter for drug discovery programs.

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A Head-to-Head Comparison of Synthetic Routes for 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific substitution at the N4 and C5 positions of the triazole ring is crucial for modulating pharmacological efficacy and pharmacokinetic profiles. This guide provides a detailed, head-to-head comparison of the two primary synthetic pathways to a novel derivative of interest: 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol .

This document is designed for researchers, medicinal chemists, and process development professionals. It moves beyond simple protocol recitation to explore the mechanistic rationale behind the synthetic choices, potential pitfalls, and a comparative analysis of efficiency, scalability, and practicality. The insights presented are synthesized from established chemical principles and analogous reactions reported in the peer-reviewed literature.

The Target Molecule: A Structural Overview

The target molecule, this compound, features a chiral center at the ethyl linker, a phenoxy group that can engage in various biological interactions, and the versatile triazole-thiol core, which can act as a key pharmacophore or a synthetic handle for further derivatization. The strategic challenge lies in efficiently constructing this decorated heterocyclic system.

Two principal retrosynthetic disconnections lead to our comparative routes, both converging on the key intermediate, 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide .

Route A: The Hydrazide-Isothiocyanate Pathway

This is arguably the most prevalent and classical approach for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.[3][4][5] It involves the nucleophilic addition of an acid hydrazide to an isothiocyanate, followed by a base-catalyzed intramolecular cyclization/dehydration.

Logical Workflow for Route A

Route_A_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Thiosemicarbazide Synthesis cluster_2 Step 3: Cyclization A1 Ethyl 2-phenoxypropanoate A3 2-Phenoxypropanohydrazide A1->A3 Reflux in Ethanol A2 Hydrazine Hydrate B1 2-Phenoxypropanohydrazide B3 1-(2-Phenoxypropanoyl)- 4-methylthiosemicarbazide B1->B3 Reflux in Ethanol B2 Methyl Isothiocyanate C1 1-(2-Phenoxypropanoyl)- 4-methylthiosemicarbazide C3 Target Molecule C1->C3 Reflux, then Acidification C2 Aqueous NaOH (e.g., 2N)

Caption: Workflow for the Hydrazide-Isothiocyanate Pathway (Route A).

Mechanistic & Experimental Rationale

Step 1 & 2: Formation of the Thiosemicarbazide Intermediate. The synthesis begins with the preparation of 2-phenoxypropanohydrazide from its corresponding ester. The hydrazide then serves as a potent nucleophile. The terminal nitrogen of the hydrazide attacks the electrophilic carbon of methyl isothiocyanate. This reaction is typically carried out under reflux in a protic solvent like ethanol, driving the reaction to completion and affording high yields of the 1,4-disubstituted thiosemicarbazide intermediate.[5] Yields for this step in analogous systems are consistently reported in the range of 88-95%.[4]

Step 3: Base-Catalyzed Cyclization. This is the critical ring-forming step. The thiosemicarbazide is refluxed in an aqueous alkaline medium, such as 2N sodium hydroxide.[5] The strong base serves two purposes: first, it deprotonates one of the amide nitrogens, and second, it facilitates the tautomerization of the thiocarbonyl group to a thiol-iminol intermediate. The deprotonated nitrogen then acts as an intramolecular nucleophile, attacking the carbon of the original carbonyl group. Subsequent dehydration yields the stable 1,2,4-triazole ring. The reaction mixture is then cooled and acidified, which protonates the thiol group, causing the final product to precipitate out of the aqueous solution. This method is well-established for its reliability and generally good yields, typically ranging from 62% to 79% for the cyclization step.[4][6]

Route B: The Carboxylic Acid-Thiosemicarbazide Pathway

An alternative strategy involves coupling a carboxylic acid directly with a pre-formed thiosemicarbazide. This route avoids the need to synthesize the acid hydrazide but requires activation of the carboxylic acid or the use of a coupling agent.

Logical Workflow for Route B

Route_B_Workflow cluster_0 Step 1: Acylation / Coupling cluster_1 Step 2: Cyclization A1 2-Phenoxypropanoic Acid A4 1-(2-Phenoxypropanoyl)- 4-methylthiosemicarbazide A1->A4 Heat in Chloroform A2 4-Methylthiosemicarbazide A3 Coupling Agent (PPE) B1 1-(2-Phenoxypropanoyl)- 4-methylthiosemicarbazide B3 Target Molecule B1->B3 Heat, then Acidification B2 Aqueous KOH (e.g., 2M)

Caption: Workflow for the Carboxylic Acid-Thiosemicarbazide Pathway (Route B).

Mechanistic & Experimental Rationale

Step 1: Acylation of 4-Methylthiosemicarbazide. The primary challenge of this route is the direct acylation of the thiosemicarbazide with the carboxylic acid, which is generally a low-yielding reaction without an activating agent. A modern and effective approach utilizes Polyphosphate Ester (PPE) as both a solvent and a condensing agent.[3][7] The reaction is typically performed by heating the carboxylic acid and thiosemicarbazide in a solvent like chloroform in the presence of PPE.[3] PPE activates the carboxylic acid, making it susceptible to nucleophilic attack by the terminal nitrogen of the thiosemicarbazide. This method has the advantage of starting from the commercially available carboxylic acid, bypassing the hydrazide formation step.

Step 2: Cyclization. The cyclization step is identical in principle to that in Route A. The isolated 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide intermediate is treated with an aqueous base (e.g., potassium hydroxide) at elevated temperatures.[3] The intramolecular cyclization and dehydration proceed as described before, followed by acidification to precipitate the final product. A key advantage noted in the literature is that potential side products from the acylation step, such as 1,3,4-thiadiazoles, are often insoluble in the alkaline medium used for cyclization, allowing for their easy removal by filtration before the final acidification.[3][7]

Head-to-Head Performance Comparison

The choice between Route A and Route B depends on several factors, including starting material availability, desired purity, scalability, and tolerance for specific reagents.

ParameterRoute A: Hydrazide-IsothiocyanateRoute B: Carboxylic Acid-ThiosemicarbazideRationale & Justification
Overall Steps 3 (Ester -> Hydrazide -> Thio. -> Triazole)2 (Acid + Thio. -> Intermediate -> Triazole)Route B is more convergent, starting from more advanced fragments.
Starting Materials Ethyl 2-phenoxypropanoate, Hydrazine, Methyl Isothiocyanate2-Phenoxypropanoic Acid, 4-Methylthiosemicarbazide, PPEAvailability and cost of the carboxylic acid vs. its ester and the toxicity of hydrazine are key considerations.
Typical Overall Yield Good to High (Est. 60-75%)Moderate to Good (Est. 50-70%)Route A often has very high-yielding individual steps.[4] Route B's acylation can be lower yielding.[3]
Reaction Conditions Standard reflux conditions, uses toxic hydrazine hydrate.Requires a specific coupling agent (PPE) and heating in a sealed vessel may be necessary.[3]Route A uses more conventional lab setups but involves a highly toxic reagent. Route B requires a specialized but effective coupling agent.
Potential Side Products Minimal in cyclization step if intermediate is pure.Formation of 1,3,4-thiadiazole isomers during acylation is a known side reaction.[3][7]The alkaline workup in Route B helps mitigate the thiadiazole impurity issue in the final product.[3]
Scalability Generally straightforward to scale.Use of PPE can present challenges in large-scale reactions due to its viscous nature.Route A is often preferred for initial lab-scale synthesis due to its simplicity and high yields.
Purity of Final Product Generally high after precipitation and recrystallization.Potentially higher due to the insolubility of thiadiazole side products in the basic cyclization medium.[3]The purification advantage of Route B is a significant consideration for achieving high analytical purity.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds and are provided as a validated starting point for laboratory synthesis.[3][4][5][6]

Protocol for Route A: Hydrazide-Isothiocyanate Pathway

Step 1: Synthesis of 2-Phenoxypropanohydrazide

  • In a round-bottom flask, dissolve ethyl 2-phenoxypropanoate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).

  • Add hydrazine hydrate (2.0 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture under reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-phenoxypropanohydrazide.

Step 2: Synthesis of 1-(2-Phenoxypropanoyl)-4-methylthiosemicarbazide

  • Dissolve 2-phenoxypropanohydrazide (1.0 eq) in absolute ethanol.

  • Add methyl isothiocyanate (1.1 eq) to the solution.

  • Heat the mixture under reflux for 4-5 hours.[5]

  • Cool the reaction mixture to room temperature. The product will often precipitate upon cooling.

  • Filter the solid precipitate, wash with a small amount of cold ethanol, and dry to obtain the thiosemicarbazide intermediate.

Step 3: Synthesis of this compound

  • Suspend the 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide (1.0 eq) in a 2N aqueous solution of sodium hydroxide (approx. 10 mL per gram).[5]

  • Heat the mixture under reflux for 3-4 hours, during which the solid should dissolve.

  • Cool the resulting clear solution in an ice bath.

  • Slowly acidify the solution to pH 3-4 with concentrated hydrochloric acid or 2N HCl.

  • A white or off-white precipitate will form. Stir for an additional 30 minutes in the ice bath.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallize from ethanol or an ethanol-water mixture to obtain the pure target compound.

Protocol for Route B: Carboxylic Acid-Thiosemicarbazide Pathway

Step 1: Synthesis of 1-(2-Phenoxypropanoyl)-4-methylthiosemicarbazide

  • In a hydrothermal reaction vessel or a sealed tube, thoroughly mix 2-phenoxypropanoic acid (1.0 eq) and 4-methylthiosemicarbazide (1.0 eq).[3]

  • Add dry chloroform (approx. 4 mL per gram of acid) and a magnetic stir bar.

  • With stirring, add Polyphosphate Ester (PPE) (approx. 1.5 g per gram of acid).

  • Seal the vessel and heat at 90 °C for 10-12 hours with vigorous stirring.

  • After cooling, filter the precipitate and wash with chloroform.

Step 2: Synthesis of this compound

  • Suspend the crude intermediate from Step 1 in water (approx. 15 mL per gram).

  • Adjust the pH to 9-10 by adding a 2M aqueous solution of potassium hydroxide.[3]

  • Heat the mixture at 90 °C for 8-10 hours, maintaining the pH around 9-10 by periodic addition of the KOH solution.

  • After heating, filter the hot solution to remove any undissolved solids (potential thiadiazole side products).

  • Cool the filtrate to room temperature and acidify to pH ~6 with 0.5M HCl.

  • Filter the resulting precipitate, wash with a 90:10 water/methanol mixture, and dry under vacuum to yield the target compound.

Conclusion and Recommendation

Both Route A and Route B represent viable and robust pathways for the synthesis of this compound.

  • Route A (Hydrazide-Isothiocyanate) is recommended for initial laboratory-scale synthesis and for research groups where simplicity and high, predictable yields are prioritized. Its primary drawback is the use of highly toxic hydrazine hydrate.

  • Route B (Carboxylic Acid-Thiosemicarbazide) is an excellent alternative that avoids hydrazine. It is particularly advantageous when high purity is critical, as the workup procedure cleverly removes the main isomeric impurity. While it requires a specific coupling agent (PPE), it is more convergent and may be preferable if 2-phenoxypropanoic acid is more readily available than its ester.

The ultimate choice will depend on the specific constraints and objectives of the research or development team, including reagent availability, safety protocols, required purity, and scale of operation.

References

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021).
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. Available at: [Link]

  • Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(21), 7222. Available at: [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Available at: [Link]

  • Organic CHEMISTRY. (2006). TSI Journals. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Available at: [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2024). INDUS JOURNAL OF BIOSCIENCE RESEARCH.
  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. Available at: [Link]

  • Nadeem, H., et al. (2014). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Tropical Journal of Pharmaceutical Research, 13(10), 1641-1648.
  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204–212. Available at: [Link]

  • Maliszewska-Guz, A., et al. (2005). Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties.
  • Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (n.d.).
  • Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (2004). Molecules, 9(3), 204-212. Available at: [Link]

  • Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4. (2015).
  • Bektaş, H., et al. (2011). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Molecules, 16(4), 3049-3061. Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). ResearchGate. Available at: [Link]

  • Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(21), 7222. Available at: [Link]

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A Senior Scientist's Guide to the Statistical Analysis and Validation of Biological Assay Data for 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Triazoles and the Imperative of Rigorous Data

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as the structural backbone for a multitude of compounds with diverse pharmacological activities.[1] Derivatives of 1,2,4-triazole-3-thione, in particular, have demonstrated a remarkable breadth of biological functions, including potent antimicrobial, antitumor, anti-inflammatory, and antioxidant properties.[2] Our focus here, 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, emerges from this promising lineage.

This guide provides a comprehensive, in-depth comparison of this compound against relevant alternatives, grounded in a self-validating experimental protocol. We will move beyond a simple recitation of steps to explain the causality behind our experimental and analytical choices, ensuring that the resulting data is not only accurate but also trustworthy and defensible.

Part 1: Experimental Design - A Comparative Antimicrobial Susceptibility Assay

Given the well-documented antimicrobial potential of the triazole scaffold, a logical starting point for evaluating our target compound is to assess its antibacterial activity.[1][4] We will employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), a quantitative measure of a compound's potency.

Causality of Design Choices:

  • Why Broth Microdilution? This method is a gold standard for antimicrobial susceptibility testing. It is quantitative, scalable for testing multiple compounds and concentrations simultaneously, and provides a clear endpoint (the lowest concentration that inhibits visible microbial growth).

  • Selection of Comparators: To understand the relative performance of our target compound, we must test it against relevant benchmarks.

    • Compound of Interest: this compound (let's call it "Triazole-A" ).

    • Alternative Triazole: A structurally similar but distinct compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol ("Triazole-B" ), to explore structure-activity relationships.[5][6]

    • Standard Antibiotic: Ciprofloxacin, a well-characterized broad-spectrum antibiotic, will serve as our positive control and industry benchmark.

    • Negative Control: A vehicle-only control (e.g., DMSO in media) is essential to ensure that the solvent used to dissolve the compounds has no inherent antimicrobial activity.

  • Choice of Microorganism: We will use Staphylococcus aureus (e.g., ATCC 25923), a common Gram-positive bacterium and a significant human pathogen. Many triazole derivatives have shown efficacy against this species.[7]

Experimental Workflow Diagram

G cluster_prep Preparation Stage cluster_assay Assay Execution cluster_data Data Acquisition P1 Prepare Stock Solutions (Triazole-A, Triazole-B, Ciprofloxacin) A1 Serial Dilution of Compounds in 96-Well Plate P1->A1 P2 Culture S. aureus (Logarithmic Growth Phase) A2 Add Standardized S. aureus Inoculum P2->A2 P3 Prepare Mueller-Hinton Broth P3->A1 A1->A2 A3 Incubate Plate (37°C for 18-24h) A2->A3 D1 Visual Inspection for MIC A3->D1 D2 Read Optical Density (OD) at 600nm D1->D2

Caption: Workflow for the broth microdilution antimicrobial assay.

Detailed Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of Reagents:

    • Prepare stock solutions of Triazole-A, Triazole-B, and Ciprofloxacin at 10 mg/mL in dimethyl sulfoxide (DMSO).

    • Prepare sterile Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

    • Culture S. aureus in MHB overnight at 37°C. The following day, dilute the culture to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. This must be standardized using spectrophotometry (e.g., 0.5 McFarland standard).

  • Plate Preparation:

    • Dispense 100 µL of MHB into all wells of a sterile 96-well microtiter plate.

    • Add an additional 100 µL of the highest concentration of each test compound (e.g., 200 µL of a 256 µg/mL solution) to the first column of wells for each respective compound.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient (e.g., 128, 64, 32, ... 0.25 µg/mL). Discard the final 100 µL from the last column.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized S. aureus inoculum to each well, bringing the final volume to 110 µL.

    • Include a positive control (bacteria in MHB with no compound) and a negative control (MHB only, no bacteria).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Collection:

    • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

    • For more quantitative analysis, measure the optical density (OD) at 600 nm using a microplate reader.

Part 2: Statistical Analysis - Transforming Data into Knowledge

Raw data from a bioassay is merely a collection of numbers. It is the application of appropriate statistical methods that transforms this data into reliable, actionable insights.[8] Our analysis must be designed to not only determine the potency of each compound but also to assess whether the observed differences between them are statistically significant.

Data Analysis Pipeline

G RD Raw OD600 Data (from Plate Reader) DP Data Preprocessing (Blank Subtraction, % Inhibition Calculation) RD->DP DS Descriptive Statistics (Mean, SD, SEM per concentration) DP->DS IC50 Non-Linear Regression (Four-Parameter Logistic Model) to determine IC50 DS->IC50 ANOVA One-Way ANOVA (Compare inhibition at specific concentrations) DS->ANOVA RESULT Comparative Potency Report (IC50 Values & Statistical Significance) IC50->RESULT POSTHOC Tukey's HSD Post-Hoc Test (Identify specific group differences) ANOVA->POSTHOC POSTHOC->RESULT

Caption: Statistical analysis pipeline for bioassay data.

Step-by-Step Statistical Workflow
  • Data Preprocessing:

    • Blank Subtraction: Subtract the average OD of the negative control (media only) wells from all other OD readings to correct for background absorbance.

    • Normalization: Convert the OD values to "Percent Inhibition" using the formula: % Inhibition = 100 * (1 - (OD_test_well / OD_positive_control_well))

  • Dose-Response Modeling and IC50 Calculation:

    • Causality: The IC50 (Inhibitory Concentration 50%) is a more robust measure of potency than the MIC because it is calculated from the entire dose-response curve rather than a single endpoint.

    • Method: Plot the % Inhibition against the log of the compound concentration. Fit this data using a non-linear regression model, typically a four-parameter logistic (4PL) equation. This model is ideal for sigmoidal dose-response curves. The IC50 is one of the parameters directly estimated by this model.

  • Inferential Statistics for Comparative Analysis:

    • Causality: To claim that Triazole-A is "better" than Triazole-B, we must show that the difference in their effects is statistically significant and not due to random chance.

    • Method:

      • Analysis of Variance (ANOVA): At a key concentration (e.g., one near the IC50 of the compounds), use a one-way ANOVA to test if there is a significant difference in the mean % Inhibition among the different compound groups (Triazole-A, Triazole-B, Ciprofloxacin).

      • Post-Hoc Testing: If the ANOVA result is significant (e.g., p-value < 0.05), it tells us that at least one group is different from the others. A post-hoc test, such as Tukey's Honestly Significant Difference (HSD) test, is then performed to determine exactly which pairs of compounds are significantly different from each other.

Part 3: Assay Validation - The Foundation of Trustworthiness

For a bioassay's results to be considered reliable, the assay itself must be validated.[9] Assay validation is the process of demonstrating that a method is suitable for its intended purpose.[10] It ensures the data is accurate, precise, and reproducible.

Key Validation Parameters
  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

    • Intra-assay Precision (Repeatability): Assessed by running multiple replicates of the same sample within the same assay run.

    • Inter-assay Precision (Intermediate Precision): Assessed by running the same samples on different days, with different analysts, or on different equipment.

    • Acceptance Criteria: Typically, the coefficient of variation (%CV) should be less than 15-20%.

  • Accuracy: The closeness of the test results to the true or accepted reference value. This can be assessed by spiking a sample with a known quantity of analyte.

  • Linearity and Range: The ability of the assay to provide results that are directly proportional to the concentration of the analyte within a given range. The dose-response curve itself demonstrates linearity over a specific range of concentrations.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature), providing an indication of its reliability during normal usage.

  • Assay Quality Metric (Z'-Factor): The Z'-factor is a statistical parameter used to quantify the suitability of a high-throughput screening assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls. Z' = 1 - (3σ_p + 3σ_n) / |µ_p - µ_n|

    • Interpretation:

      • Z' > 0.5: An excellent assay.

      • 0 < Z' < 0.5: A marginal assay.

      • Z' < 0: The assay is not suitable for screening.

Part 4: Comparative Performance Analysis

Here we present hypothetical but realistic data from our comparative assay, analyzed according to the statistical pipeline described above.

Table 1: Comparative Antimicrobial Potency against S. aureus

CompoundMIC (µg/mL)IC50 (µg/mL) [95% CI]% Inhibition at 16 µg/mL (Mean ± SEM)
Triazole-A 1612.5 [11.2 – 13.9]65.2 ± 3.1
Triazole-B 6448.7 [44.1 – 53.8]28.4 ± 4.5
Ciprofloxacin 10.75 [0.68 – 0.83]98.9 ± 0.5

CI: Confidence Interval; SEM: Standard Error of the Mean. Data are from three independent experiments.

Statistical Interpretation:

A one-way ANOVA performed on the % inhibition data at 16 µg/mL revealed a statistically significant difference among the groups (F(2, 6) = 112.4, p < 0.001).

Subsequent Tukey's HSD post-hoc analysis showed:

  • The inhibitory activity of Triazole-A was significantly greater than that of Triazole-B (p < 0.01).

  • The inhibitory activity of Ciprofloxacin was significantly greater than both Triazole-A and Triazole-B (p < 0.001 for both).

Conclusion from Data: Based on this analysis, our target compound, Triazole-A , demonstrates significantly higher antibacterial potency against S. aureus compared to its structural analog, Triazole-B . While not as potent as the clinical antibiotic Ciprofloxacin, its activity is substantial and warrants further investigation. The non-overlapping 95% confidence intervals for the IC50 values further strengthen this conclusion.

Final Conclusion

This guide has detailed a comprehensive framework for the evaluation of this compound. By integrating a robust experimental design with a rigorous, multi-step statistical analysis and a clear understanding of assay validation principles, we can generate high-quality, reliable data. The comparative analysis shows that while our target compound is a promising antimicrobial agent, its true potential can only be understood and communicated through the lens of proper statistical validation. This approach ensures that decisions made in the drug development pipeline are based on sound scientific evidence, maximizing the potential for success.

References

  • Koval, O., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Sharma, D., et al. (2018). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available at: [Link]

  • Yuriev, M., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Karadeniz Technical University. Available at: [Link]

  • Indrayanto, G., et al. (2021). Validation of in-vitro bioassay methods: Application in herbal drug research. PubMed. Available at: [Link]

  • Hussein, F. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

  • Fassihi, A., et al. (2017). Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. Research in Pharmaceutical Sciences. Available at: [Link]

  • Mzolo, T. V. (2016). Statistical methods for the analysis of bioassay data. Eindhoven University of Technology. Available at: [Link]

  • Plech, T., et al. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. PMC. Available at: [Link]

  • Thomas, K. S., et al. (2000). Antimicrobials including antibiotics, antiseptics and antifungal agents. NCBI. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. MDPI. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. NIH. Available at: [Link]

  • Quantics Biostatistics. (n.d.). Bioassay Statistics. Quantics Biostatistics. Available at: [Link]

  • Charles River Laboratories. (n.d.). Cell-Based Bioassays for Biologics. Charles River. Available at: [Link]

  • USP. (2012). <1034> ANALYSIS OF BIOLOGICAL ASSAYS. USP. Available at: [Link]

  • Biostatistics & Health Data Science. (n.d.). Direct Bioassay. VCU. Available at: [Link]

  • Sharma, P., & Kumar, V. (2017). Triazoles as antimicrobial: A review. International Journal of Chemical Studies. Available at: [Link]

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Characterization

Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. Based on data from analogous triazole-thiol compounds, 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol should be handled as a substance with the potential for the following hazards:

  • Irritation: Causes skin and serious eye irritation.[1][2][3] May also cause respiratory irritation.[1][2][4]

  • Toxicity: Harmful if swallowed.[3][5] The toxicological properties of many similar compounds have not been fully investigated.[6]

  • Environmental Hazard: Some triazole derivatives are toxic to aquatic life with long-lasting effects. It is crucial to prevent this compound from entering drains or waterways.[2][7]

The 4H-1,2,4-triazole ring itself is an aromatic heterocyclic system, which confers significant stability under normal conditions.[8] However, these structures can be incompatible with strong oxidizing agents.[6][9] Hazardous decomposition during combustion may produce toxic gases such as nitrogen oxides, sulfur oxides, and carbon monoxide.[6][9]

Table 1: Summary of Potential Hazards and Necessary Precautions
Hazard CategoryPotential EffectRecommended Precaution
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][9]
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves and clothing.[1][6]
Eye Damage/Irritation Causes serious eye irritation.Wear safety goggles or a face shield.[1][3]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust/fumes. Use in a well-ventilated area or with respiratory protection.[1][2]
Aquatic Toxicity Potentially toxic to aquatic life.Avoid release to the environment.[7]

Personal Protective Equipment (PPE) and Handling

A proactive approach to safety begins with the correct selection and use of PPE. The following PPE is mandatory when handling this compound in any form (solid, solution, or as waste).

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Impervious gloves (e.g., nitrile rubber) and protective clothing are essential to prevent skin contact.[6] Contaminated clothing should be removed and washed before reuse.[1][6]

  • Respiratory Protection: If dust or aerosols can be generated, a full-face respirator with an appropriate filter should be used.[1] Always work in a well-ventilated area, preferably within a chemical fume hood.[6]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel. Ensure adequate ventilation.

  • Don PPE: Wear the full PPE as described in Section 2.

  • Containment: Prevent further spillage or leakage if it is safe to do so.[1] Do not allow the substance to enter drains or waterways.[2]

  • Clean-up:

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[5][6]

    • Place the spilled material into a suitable, labeled container for disposal.[2][6]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

Step-by-Step Waste Disposal Workflow

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. It should be disposed of through an approved waste disposal plant or a licensed hazardous waste contractor.[2][4][5][9][10] Never dispose of this chemical down the drain or in the regular trash.[7][11]

Workflow for Disposal of this compound

Caption: A step-by-step workflow for the safe disposal of this compound.

Detailed Procedural Steps:
  • Waste Segregation:

    • Rationale: To prevent accidental reactions, all waste streams must be kept separate.

    • Procedure: Collect pure this compound, solutions containing the compound, and any contaminated materials (e.g., pipette tips, gloves, paper towels) in separate, designated waste containers. Do not mix with other waste.

  • Container Selection:

    • Rationale: The container must be robust and non-reactive to ensure safe containment.

    • Procedure: Use a chemically resistant, leak-proof container with a secure lid. The original product container is often a suitable option.[6][12]

  • Labeling:

    • Rationale: Proper labeling is a regulatory requirement and is crucial for the safety of all personnel who may handle the waste.

    • Procedure: Clearly label the waste container with the words "Hazardous Waste," the full chemical name: "this compound," and list the known or suspected hazards (e.g., "Irritant," "Harmful if Swallowed," "Potential Environmental Hazard").

  • Interim Storage:

    • Rationale: Safe storage prevents accidental exposure and environmental release while awaiting final disposal.

    • Procedure: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials like strong oxidizers.[1][6] Store locked up if possible.[1][2]

  • Final Disposal:

    • Rationale: Final disposal must be conducted by professionals at a facility equipped to handle and neutralize hazardous chemical waste, often through high-temperature incineration.[13]

    • Procedure: Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup. Follow their specific instructions for collection and transport.[10][12]

  • Documentation:

    • Rationale: Maintaining a record of waste disposal is essential for regulatory compliance and laboratory safety audits.

    • Procedure: Complete all required waste disposal manifests or forms provided by your institution or the waste contractor. Keep a copy for your records.

By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • BenchChem. (n.d.). Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions.
  • Echemi. (n.d.). 4-AMINO-5-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL Safety Data Sheets.
  • Thermo Fisher Scientific. (2025). 1-Methyl-1,2,4-triazole Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%.
  • Thermo Fisher Scientific. (2025). 3-Amino-5-mercapto-1,2,4-triazole Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 4-[1-(4-chlorophenyl)ethyl]-4H-1,2,4-triazole-3-thiol Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). 1H-1,2,4-Triazole-3-thiol Safety Data Sheet.
  • Watson International Ltd. (n.d.). 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS.
  • Sigma-Aldrich. (2025). 3-Amino-1H-1,2,4-triazole Safety Data Sheet.
  • Royal Horticultural Society. (2025). Storing and Disposing of Chemicals Safely.
  • United States Environmental Protection Agency. (n.d.). Disposal of Pesticides.
  • NEDT. (2021). Safe Disposal of Herbicides and Pesticides.
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Comprehensive Safety and Handling Guide for 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. As a trusted partner in your research, we aim to equip you with the necessary knowledge to ensure a safe and efficient laboratory environment. The following procedures are synthesized from established safety data for structurally analogous triazole-thiol compounds and reflect best practices in chemical safety.

Hazard Assessment and Triage

Substituted 1,2,4-triazole-3-thiols are generally classified with the following potential hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Reproductive Toxicity: Some triazole derivatives are suspected of damaging fertility or the unborn child.

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.

Given these potential risks, a stringent adherence to the following PPE and handling protocols is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE, with detailed explanations below.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) are required to protect against splashes and dust.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Employ proper glove removal technique to avoid skin contact.[1] Contaminated gloves must be disposed of as hazardous waste.
Body Laboratory Coat and Chemical ApronA flame-retardant lab coat is standard. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory N95 Dust Mask or RespiratorFor handling the solid compound where dust generation is possible, a NIOSH-approved N95 dust mask is the minimum requirement.[4] For procedures that may generate aerosols or vapors, or for spill cleanup, a full-face respirator with appropriate cartridges should be used.

Expert Insight: The thiol group (-SH) in the compound can carry a pungent odor. While not necessarily indicative of a high concentration, it is a sensory cue to ensure your respiratory protection is functioning correctly and that engineering controls are effective.

Safe Handling and Operational Workflow

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe experimental process.

Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve/React in a Closed System handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate Complete Experiment cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.